molecular formula C26H30O13 B15592747 6-O-p-Coumaroyl scandoside methyl ester

6-O-p-Coumaroyl scandoside methyl ester

Cat. No.: B15592747
M. Wt: 550.5 g/mol
InChI Key: ABYPZHZWILXERF-BYMAQSFPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-O-E-pcoumaroyl scandoside methyl ester has been reported in Oldenlandia herbacea var. herbacea with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C26H30O13

Molecular Weight

550.5 g/mol

IUPAC Name

methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

InChI

InChI=1S/C26H30O13/c1-35-24(34)15-11-36-25(39-26-23(33)22(32)21(31)17(10-28)38-26)19-13(9-27)8-16(20(15)19)37-18(30)7-4-12-2-5-14(29)6-3-12/h2-8,11,16-17,19-23,25-29,31-33H,9-10H2,1H3/b7-4+/t16-,17-,19-,20+,21-,22+,23-,25+,26+/m1/s1

InChI Key

ABYPZHZWILXERF-BYMAQSFPSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside with noteworthy anti-inflammatory and anti-proliferative properties. This document, intended for researchers, scientists, and drug development professionals, details its natural sources, experimental protocols for its isolation, and insights into its potential mechanisms of action.

Natural Sources and Abundance

6-O-p-Coumaroyl scandoside methyl ester has been primarily isolated from plants of the Rubiaceae family, most notably Oldenlandia diffusa (synonymous with Hedyotis diffusa and Scleromitrion diffusum) and Oldenlandia corymbosa. While quantitative data for this specific compound is not extensively reported in publicly available literature, related compounds such as scandoside methyl ester have been used as chemical markers for the quality control of these medicinal herbs, indicating their significant presence.

Plant SourceFamilyCompoundNotes
Oldenlandia diffusa (syn. Hedyotis diffusa)RubiaceaeThis compoundA primary source for the isolation of this compound.[1]
Oldenlandia corymbosaRubiaceaeThis compoundContains scandoside methyl esters, with concentrations differing from O. diffusa.[2]
Oldenlandia herbacea var. herbaceaRubiaceaeThis compoundReported as a natural source.

Biological Activities and Potential Therapeutic Applications

This compound has demonstrated promising biological activities, positioning it as a compound of interest for further investigation:

  • Anti-inflammatory Activity : The compound has been noted for its anti-inflammatory properties.[1] Iridoid esters, as a class, are known to exert anti-inflammatory effects through the modulation of key signaling pathways.

  • Anti-proliferative Activity : Research has indicated a moderate anti-proliferation effect of (E)-6-O-(p-coumaroyl)scandoside methyl ester on human androgen-independent prostate cancer cells (PC3).[3]

Experimental Protocols: Isolation and Purification

The following is a detailed methodology for the preparative separation of iridoid glycosides, including this compound, from Hedyotis diffusa, based on established protocols.[4][5][6]

3.1. Extraction

  • Powdering : Air-dried whole plants of Hedyotis diffusa are pulverized into a fine powder.

  • Solvent Extraction : The powdered plant material is extracted with a suitable solvent, such as 70% ethanol, at room temperature with continuous stirring for a specified duration (e.g., 24 hours). This process is typically repeated multiple times to ensure exhaustive extraction.

  • Concentration : The combined extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3.2. Fractionation

  • Initial Column Chromatography : The crude extract is subjected to column chromatography over a C18 stationary phase.

  • Elution Gradient : A stepwise gradient of methanol (B129727) in water is used for elution, starting from a low to a high concentration of methanol.

  • Fraction Collection : Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing iridoid glycosides.

3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Column Selection : A C18 or phenyl column is typically employed for the fine separation of iridoid glycosides.

  • Mobile Phase : The mobile phase usually consists of a gradient of acetonitrile (B52724) in water, often with the addition of a small percentage of formic acid to improve peak shape.

  • Detection : A UV detector set at a wavelength suitable for detecting the coumaroyl and iridoid chromophores (e.g., 254 nm and 315 nm) is used.

  • Purification : Fractions corresponding to the peak of this compound are collected, and the purity is assessed by analytical HPLC.

3.4. Structure Elucidation

The definitive structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to elucidate the detailed chemical structure and stereochemistry.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways for this compound are still under investigation, based on the known activities of related iridoids and other natural compounds, plausible mechanisms can be proposed.

4.1. Anti-inflammatory Signaling Pathway

Iridoid glycosides commonly exert their anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8][9] This pathway is a central mediator of the inflammatory response.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IkB IkB IKK Complex->IkB Phosphorylation IkB_NF-kB IkB-NF-kB Complex NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB->NF-kB IkB Degradation 6-O-p-Coumaroyl_scandoside_methyl_ester 6-O-p-Coumaroyl scandoside methyl ester 6-O-p-Coumaroyl_scandoside_methyl_ester->IKK Complex Inhibition DNA DNA NF-kB_n->DNA Binding Pro-inflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) DNA->Pro-inflammatory_Genes Transcription

Figure 1: Proposed anti-inflammatory mechanism via NF-κB inhibition.

4.2. Anti-proliferative Signaling Pathway in PC3 Cells

The anti-proliferative effect on PC3 prostate cancer cells may be mediated through the induction of apoptosis via the mitochondrial pathway, a mechanism observed for other natural compounds in this cell line.[10]

anti_proliferative_pathway cluster_cell PC3 Cancer Cell cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol 6-O-p-Coumaroyl_scandoside_methyl_ester 6-O-p-Coumaroyl scandoside methyl ester Cytochrome_c_m Cytochrome c 6-O-p-Coumaroyl_scandoside_methyl_ester->Cytochrome_c_m Induces Release Cytochrome_c_c Cytochrome c Cytochrome_c_m->Cytochrome_c_c Apoptosome Apoptosome Cytochrome_c_c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Caspase-9 Activated Caspase-9 Apoptosome->Caspase-9 Activation Caspase-3 Activated Caspase-3 Caspase-9->Caspase-3 Cleavage & Activation Procaspase-3 Procaspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Execution

Figure 2: Proposed anti-proliferative mechanism via mitochondrial apoptosis.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory and anti-proliferative activities. The methodologies for its isolation are well-established, paving the way for further preclinical and mechanistic studies. Future research should focus on quantifying its concentration in various natural sources, elucidating the specific molecular targets of its anti-inflammatory and anti-cancer effects, and evaluating its efficacy and safety in in vivo models. This will be crucial for unlocking its full therapeutic potential.

References

In-Depth Technical Guide: Biological Activity of 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is a naturally occurring iridoid glycoside isolated from Oldenlandia diffusa (syn. Hedyotis diffusa), a plant with a history of use in traditional medicine. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory and anti-proliferative effects. This document synthesizes available data on its mechanism of action, presents quantitative findings in a structured format, and details relevant experimental methodologies. The aim is to furnish researchers and drug development professionals with a detailed resource to facilitate further investigation and potential therapeutic applications of this promising bioactive molecule.

Introduction

6-O-p-Coumaroyl scandoside methyl ester is a phytochemical that has garnered interest for its potential therapeutic properties. It is found in Oldenlandia diffusa, a plant used in traditional medicine for treating various conditions, including inflammation and cancer. The biological activities of this compound are thought to be linked to its antioxidant properties and its ability to modulate key cellular signaling pathways involved in inflammation and cell growth.

Anti-Inflammatory Activity

While direct quantitative data for the anti-inflammatory activity of this compound is not extensively available in publicly accessible literature, studies on related compounds from Hedyotis diffusa and the plant extract itself provide strong evidence for its potential in this area. The primary mechanism is believed to be the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) is a hallmark of chronic inflammation. Several iridoid derivatives isolated from Hedyotis diffusa have demonstrated significant inhibitory effects on NO production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. While specific IC50 values for this compound are not yet reported, related compounds from the same plant have shown potent activity, suggesting a similar potential for this molecule.

Modulation of Pro-Inflammatory Cytokines

The expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) is a critical aspect of the inflammatory response. Extracts of Oldenlandia diffusa have been shown to inhibit the production of these cytokines. It is hypothesized that this compound contributes to this effect by interfering with the signaling pathways that lead to their expression.

Putative Signaling Pathways

The anti-inflammatory effects of compounds from Oldenlandia diffusa are linked to the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the expression of a wide array of inflammatory genes. It is proposed that this compound may exert its anti-inflammatory effects by inhibiting the activation of these key signaling cascades.

Diagram: Proposed Anti-Inflammatory Signaling Pathway

Anti-inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_Pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway (IκBα, p65) TLR4->NFkB_Pathway Compound 6-O-p-Coumaroyl scandoside methyl ester Compound->MAPK_Pathway Compound->NFkB_Pathway NFkB_p65 NF-κB (p65) Transcription Factor MAPK_Pathway->NFkB_p65 NFkB_Pathway->NFkB_p65 iNOS_COX2 iNOS, COX-2 Gene_Expression Pro-inflammatory Gene Expression NFkB_p65->Gene_Expression Gene_Expression->iNOS_COX2

Caption: Proposed mechanism of anti-inflammatory action.

Anti-Proliferative Activity

This compound has been reported to exhibit anti-proliferative effects, particularly against prostate cancer cells.

Effect on PC3 Human Androgen-Independent Prostate Cancer Cells

Research has indicated that (E)-6-O-(p-coumaroyl)scandoside methyl ester demonstrates a moderate anti-proliferation effect on PC3 human androgen-independent prostate cancer cells.[1] While specific IC50 values are not yet widely published, this finding suggests a potential therapeutic role in targeting hormone-refractory prostate cancer.

Quantitative Data

The following table summarizes the available, albeit qualitative, data on the anti-proliferative activity of this compound. Further research is required to establish precise quantitative metrics such as IC50 values.

Cell LineActivityQuantitative Data
PC3 (Human Prostate Cancer)Moderate Anti-proliferationIC50 value not specified in available literature.

Experimental Protocols

The following are generalized protocols for key experiments relevant to assessing the biological activity of this compound.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay is used to quantify the inhibitory effect of a compound on NO production in LPS-stimulated macrophages.

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.

  • Stimulation: After a pre-incubation period (e.g., 1 hour), cells are stimulated with LPS (1 µg/mL) and incubated for a further 24 hours.

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Diagram: Nitric Oxide Assay Workflow

NO_Assay_Workflow Start Start Seed_Cells Seed RAW 264.7 cells in 96-well plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Add_Compound Add test compound Incubate_24h_1->Add_Compound Add_LPS Add LPS (1 µg/mL) Add_Compound->Add_LPS Incubate_24h_2 Incubate 24h Add_LPS->Incubate_24h_2 Collect_Supernatant Collect supernatant Incubate_24h_2->Collect_Supernatant Griess_Assay Perform Griess Assay Collect_Supernatant->Griess_Assay Measure_Absorbance Measure Absorbance at 540 nm Griess_Assay->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the nitric oxide production assay.

TNF-α and IL-6 Release Assay

This protocol measures the effect of the compound on the secretion of key pro-inflammatory cytokines.

  • Cell Culture and Seeding: As described for the NO assay.

  • Treatment and Stimulation: Cells are treated with the compound and stimulated with LPS as previously described.

  • Supernatant Collection: After the 24-hour incubation, the cell culture supernatant is collected.

  • ELISA: The concentrations of TNF-α and IL-6 in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Data Analysis: Standard curves are generated, and the concentrations of the cytokines in the samples are determined.

Anti-Proliferative Assay (MTT Assay) on PC3 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Culture: PC3 cells are maintained in an appropriate culture medium (e.g., RPMI-1640) with 10% FBS.

  • Cell Seeding: Cells are seeded into 96-well plates at a suitable density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

  • Treatment: The medium is replaced with fresh medium containing various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Diagram: MTT Assay Workflow

MTT_Assay_Workflow Start Start Seed_PC3 Seed PC3 cells in 96-well plate Start->Seed_PC3 Incubate_Overnight Incubate overnight Seed_PC3->Incubate_Overnight Add_Compound Add test compound Incubate_Overnight->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Add solubilizing agent (e.g., DMSO) Incubate_3_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance End End Measure_Absorbance->End

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Directions

This compound is a bioactive natural product with demonstrated anti-proliferative activity and strong potential for anti-inflammatory effects. The current body of evidence, primarily based on studies of its source plant and related compounds, suggests that its mechanism of action likely involves the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

To fully elucidate the therapeutic potential of this compound, further research is warranted. Key future directions include:

  • Quantitative Bioactivity Studies: Determination of specific IC50 values for its anti-inflammatory effects (e.g., inhibition of NO, TNF-α, and IL-6) and anti-proliferative activity against a broader range of cancer cell lines.

  • Mechanism of Action Studies: Detailed investigation into the direct effects of this compound on the NF-κB and MAPK signaling pathways, including the identification of specific molecular targets.

  • In Vivo Studies: Evaluation of the efficacy and safety of this compound in animal models of inflammation and cancer.

This in-depth technical guide serves as a foundational resource to stimulate and guide these future research endeavors, ultimately aiming to translate the therapeutic potential of this compound into novel clinical applications.

References

In-Depth Technical Guide to 6-O-p-Coumaroyl Scandoside Methyl Ester (CAS: 83946-90-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, a natural iridoid glycoside with the CAS number 83946-90-1. This document consolidates available data on its chemical properties, biological activities, pharmacokinetics, and underlying mechanisms of action. Detailed experimental protocols and quantitative data are presented to support further research and development efforts. The guide is intended for an audience with a professional background in chemistry, biology, and pharmacology.

Chemical and Physical Properties

6-O-p-Coumaroyl scandoside methyl ester is an iridoid glycoside esterified with p-coumaric acid. It is primarily isolated from the plant Oldenlandia diffusa (syn. Hedyotis diffusa), a traditional herb used in Asian medicine.

PropertyValueSource
CAS Number 83946-90-1N/A
Molecular Formula C₂₆H₃₀O₁₃N/A
Molecular Weight 550.51 g/mol N/A
Appearance White or off-white powderN/A
Solubility Soluble in DMSO and methanolN/A

Biological Activities and Mechanism of Action

This compound has demonstrated notable anti-inflammatory and anti-proliferative properties.

Anti-inflammatory Activity
  • NF-κB Signaling Pathway: In response to pro-inflammatory stimuli like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of inflammatory mediators. It is hypothesized that this compound or its metabolites interfere with this cascade.

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial regulator of inflammation. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

Anti-proliferative Activity

This compound has been reported to exhibit a moderate anti-proliferative effect on human androgen-independent prostate cancer cells (PC3).[2] Specific IC₅₀ values from peer-reviewed literature are not currently available. The mechanism underlying this activity is still under investigation.

Pharmacokinetic Profile

A study in rats has shown that this compound acts as a prodrug, being metabolized to p-coumaric acid after oral administration.[3] The pharmacokinetic parameters of the metabolite, p-coumaric acid, have been determined.

ParameterValueSpeciesAdministration
Cₘₐₓ 0.236 ± 0.047 µg/mLRatOral
Tₘₐₓ 1.3 ± 0.5 hRatOral

Data represents the mean ± standard deviation for the metabolite p-coumaric acid.

Experimental Protocols

Isolation of this compound from Oldenlandia diffusa

A general procedure for the isolation of iridoid glycosides from Oldenlandia diffusa involves the following steps. Please note that specific details may vary between laboratories.

G start Dried and powdered Oldenlandia diffusa plant material extraction Extraction with methanol or ethanol start->extraction concentration Concentration of the extract under reduced pressure extraction->concentration partition Partitioning between water and ethyl acetate concentration->partition water_phase Aqueous Phase partition->water_phase chromatography1 Column chromatography on macroporous resin (e.g., Diaion HP-20) water_phase->chromatography1 elution Elution with a gradient of methanol in water chromatography1->elution fractions Collection and pooling of fractions containing the target compound elution->fractions chromatography2 Further purification by preparative HPLC (e.g., C18 column) fractions->chromatography2 pure_compound Pure 6-O-p-Coumaroyl scandoside methyl ester chromatography2->pure_compound

Figure 1. General workflow for the isolation of this compound.

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages

This protocol describes the use of the Griess assay to measure the inhibitory effect of the compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[4][5]

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., L-NMMA).

  • Griess Assay:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the concentration of nitrite (B80452) in the samples by comparing the absorbance to a standard curve of sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

In Vitro Anti-proliferative Assay: MTT Assay in PC3 Cells

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.[6]

  • Cell Culture: Maintain PC3 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value can be determined from the dose-response curve.

Pharmacokinetic Study: Analysis of p-Coumaric Acid in Rat Plasma by HPLC

This protocol is based on the method described by Liu et al. (2006).[3]

  • Animal Dosing: Administer this compound orally to Wistar rats.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex and centrifuge the mixture.

    • Collect the supernatant and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • HPLC Analysis:

    • Column: Diamonsil C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (21:79, v/v) with 1% glacial acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 310 nm.

    • Quantification: Use a calibration curve of p-coumaric acid in blank plasma.

Signaling Pathway Diagrams

The following diagrams illustrate the hypothesized inhibitory effects of this compound or its metabolite, p-coumaric acid, on the NF-κB and MAPK signaling pathways in the context of an inflammatory response induced by LPS.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk Activation ikb IκB ikk->ikb Phosphorylation nfkb NF-κB compound 6-O-p-Coumaroyl scandoside methyl ester (or metabolite) compound->ikk Inhibition nfkb_n NF-κB dna DNA nfkb_n->dna genes Pro-inflammatory Gene Transcription dna->genes ikb_nfkb IκB-NF-κB Complex ikb_nfkb->nfkb_n IκB Degradation & NF-κB Translocation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 mapkkk MAPKKK tlr4->mapkkk Activation mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (ERK, JNK, p38) mapkk->mapk Phosphorylation ap1 AP-1 mapk->ap1 Activation compound 6-O-p-Coumaroyl scandoside methyl ester (or metabolite) compound->mapkkk Inhibition genes Pro-inflammatory Gene Transcription ap1->genes

References

An In-depth Technical Guide to 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside that has been isolated from the medicinal plant Oldenlandia diffusa (synonymous with Hedyotis diffusa). This compound, with the chemical formula C26H30O13 and a molecular weight of 550.51 g/mol , has garnered interest within the scientific community for its potential therapeutic properties, particularly its anti-inflammatory and cytotoxic activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of 6-O-p-Coumaroyl scandoside methyl ester, with a focus on its mechanism of action involving key cellular signaling pathways. Detailed experimental protocols for its isolation and characterization, where available in the public domain, are also presented.

Chemical Structure and Physicochemical Properties

This compound is a complex natural product characterized by a central iridoid core, a glucose moiety, a methyl ester group, and a p-coumaroyl group. The precise stereochemistry and connectivity of these components are crucial for its biological activity.

Table 1: Physicochemical and Structural Identifiers

PropertyValueSource
Molecular Formula C26H30O13PubChem
Molecular Weight 550.51 g/mol PubChem
IUPAC Name methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylatePubChem
InChI Key ABYPZHZWILXERF-BYMAQSFPSA-NPubChem
SMILES COC(=O)C1=COC(C2C1C(C=C2CO)OC(=O)C=CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)OPubChem
CAS Number 83946-90-1ChemicalBook

While detailed, publicly available 1H and 13C NMR data tables are not readily found in the literature, the structural elucidation of this compound has been confirmed through various spectroscopic methods, including X-ray crystallography, which has established its absolute configuration.

Biological Activity and Mechanism of Action

Research has indicated that this compound possesses notable anti-inflammatory and cytotoxic properties.

Anti-inflammatory Activity

The anti-inflammatory effects of iridoid glycosides from Oldenlandia diffusa, including the parent compound scandoside, are reported to be mediated through the downregulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are central to the production of pro-inflammatory cytokines and mediators. While direct experimental evidence for this compound is still emerging, it is hypothesized to follow a similar mechanism.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (p38, ERK, JNK) TLR4->MAPK_pathway Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates AP-1 AP-1 MAPK_pathway->AP-1 Activates AP-1_n AP-1 AP-1->AP-1_n Translocates Compound 6-O-p-Coumaroyl scandoside methyl ester Compound->IKK Inhibits Compound->MAPK_pathway Inhibits Inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_n->Inflammatory_Genes Induces AP-1_n->Inflammatory_Genes Induces

Cytotoxic Activity

In addition to its anti-inflammatory effects, this compound has demonstrated moderate anti-proliferative effects on certain cancer cell lines. This suggests its potential as a lead compound in the development of novel anticancer agents. Further research is required to elucidate the specific mechanisms underlying its cytotoxic activity.

Experimental Protocols

Isolation and Purification

While a highly detailed, step-by-step protocol for the isolation of this compound is not available in a single source, a general methodology can be compiled from literature describing the isolation of iridoid glycosides from Oldenlandia diffusa.[3][4]

G Start Dried aerial parts of Oldenlandia diffusa Extraction Methanol (B129727) Extraction Start->Extraction Partition Partition with n-butanol Extraction->Partition CC1 Column Chromatography (e.g., Diaion HP-20) Partition->CC1 CC2 Silica (B1680970) Gel Column Chromatography CC1->CC2 HPLC Preparative HPLC CC2->HPLC End Pure 6-O-p-Coumaroyl scandoside methyl ester HPLC->End

Methodology Overview:

  • Extraction: The dried, powdered aerial parts of Oldenlandia diffusa are typically extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The iridoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to multiple rounds of column chromatography. Initial separation may be performed on a macroporous resin (e.g., Diaion HP-20) followed by silica gel chromatography. Elution is carried out with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol-water.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified by preparative HPLC on a C18 column to yield the pure this compound.

Note: The specific mobile phases and gradients for chromatographic separations would need to be optimized based on the specific column and equipment used.

Data Presentation

Due to the limited availability of comprehensive quantitative data in the public domain, a detailed table of bioactivity is not yet possible. However, ongoing research is expected to provide more quantitative insights into the therapeutic potential of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-inflammatory and potential cytotoxic activities. Its complex structure and interesting biological profile make it a compelling candidate for further investigation in drug discovery and development. Future research should focus on:

  • Complete Spectroscopic Characterization: Publishing detailed 1H and 13C NMR data to serve as a reference for future studies.

  • Elucidation of Mechanism of Action: Conducting in-depth studies to confirm its inhibitory effects on the NF-κB and MAPK signaling pathways and to identify the specific molecular targets.

  • In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in animal models of inflammatory diseases and cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the natural product to understand the key structural features required for its biological activity and to optimize its therapeutic properties.

This technical guide provides a foundational understanding of this compound for researchers and professionals in the field. As more data becomes available, a more complete picture of its therapeutic potential will emerge, paving the way for its potential development as a novel therapeutic agent.

References

In-Depth Technical Guide: 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is a naturally occurring iridoid glycoside isolated from the plant Oldenlandia diffusa (syn. Hedyotis diffusa). This compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anti-proliferative activities.

PropertyValueCitation(s)
Molecular Weight 550.51 g/mol [1][2]
Molecular Formula C₂₆H₃₀O₁₃[1]
Source Oldenlandia diffusa (Willd.) Roxb.[1][2]
Reported Activities Anti-inflammatory, Anti-proliferative[1][3]

Biological Activities and Mechanisms of Action

Anti-Proliferative Activity

6-O-p-Coumaroyl scandoside methyl ester has demonstrated a moderate anti-proliferative effect on human androgen-independent prostate cancer cells (PC3).[3] This finding suggests its potential as a candidate for further investigation in oncology research. While the precise signaling pathway for this anti-proliferative action has not been fully elucidated in available literature, the activity of other iridoid glycosides suggests potential mechanisms involving cell cycle arrest and induction of apoptosis.[4]

Anti-Inflammatory Activity

While this compound itself has been noted for its anti-inflammatory properties, detailed mechanistic studies on this specific compound are limited.[1][2] However, research on other iridoid glycosides isolated from Hedyotis diffusa provides insights into the likely mechanisms of action. Compounds such as asperuloside (B190621) and asperulosidic acid, also found in H. diffusa, have been shown to exert their anti-inflammatory effects by suppressing the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[2][5] These pathways are critical regulators of the inflammatory response, controlling the expression of pro-inflammatory cytokines and mediators like TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[5]

A study investigating five iridoids from H. diffusa, including this compound (referred to as CSME in the study), found that other compounds, namely asperuloside (ASP) and asperulosidic acid (ASPA), significantly decreased the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[2] The study indicated that the anti-inflammatory effects of ASP and ASPA were linked to the inhibition of the NF-κB and MAPK signaling pathways.[2] Although the results for this compound were not detailed as significant in this particular study, the commonality of the iridoid core structure suggests that its anti-inflammatory activity may involve similar pathways.[2]

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Potential Inhibition by Iridoid Glycosides LPS LPS MAPK MAPK LPS->MAPK activates NFkB NFkB LPS->NFkB activates Cytokines Cytokines MAPK->Cytokines Mediators Mediators MAPK->Mediators NFkB->Cytokines NFkB->Mediators Iridoids Iridoid Glycosides (e.g., Asperuloside, Asperulosidic Acid) Iridoids->MAPK inhibit Iridoids->NFkB inhibit

Caption: General workflow for assessing the anti-proliferative activity of a compound on cancer cell lines.

Pharmacokinetic Study of a Metabolite

A study has been conducted on the pharmacokinetics of p-coumaric acid, a metabolite of E-6-O-p-coumaroyl scandoside methyl ester, in rat plasma using High-Performance Liquid Chromatography (HPLC). [1] Objective: To determine the concentration of p-coumaric acid in rat plasma over time after oral administration of E-6-O-p-coumaroyl scandoside methyl ester.

Methodology Summary:

  • Sample Preparation: Protein precipitation from rat plasma samples was performed using acetonitrile (B52724). [1]* Chromatographic Separation: The supernatant was injected onto a Diamonsil C18 column (250 mm x 4.6 mm, 5 µm). [1]The mobile phase consisted of acetonitrile and water (21:79, v/v) with 1% glacial acetic acid. [1]* Detection: A UV detector was set at 310 nm. [1]* Quantification: The lower limit of quantification for p-coumaric acid was 0.02 µg/mL, with a linear range of 0.02-5 µg/mL. [1] This pharmacokinetic data for its metabolite provides valuable information for understanding the in vivo behavior and potential bioavailability of the parent compound.

References

Biosynthesis of 6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is a naturally occurring iridoid glycoside that has garnered interest for its potential pharmacological activities, including anti-inflammatory properties. This compound has been isolated from plants such as Oldenlandia diffusa (syn. Hedyotis diffusa), a well-known herb in traditional medicine.[1] Understanding the biosynthetic pathway of this complex molecule is crucial for its potential biotechnological production and for the development of novel therapeutic agents.

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of 6-O-p-Coumaroyl scandoside methyl ester, detailing the precursor pathways, key enzymatic steps, and relevant experimental methodologies. The pathway is elucidated by combining established knowledge of iridoid and phenylpropanoid biosynthesis with evidence from related acylation reactions in secondary metabolism.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-stage process that involves the convergence of two major metabolic pathways: the iridoid biosynthesis pathway, which forms the core scandoside methyl ester structure, and the phenylpropanoid pathway, which provides the p-coumaroyl moiety.

Stage 1: Biosynthesis of the Iridoid Precursor, Scandoside Methyl Ester

The formation of the iridoid core begins with the universal precursor of terpenes, geranyl pyrophosphate (GPP). GPP is synthesized via the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. The subsequent steps leading to scandoside methyl ester are a series of oxidation, cyclization, and glycosylation reactions.

  • From Geranyl Pyrophosphate (GPP) to Nepetalactol: GPP is first hydrolyzed and oxidized to form 8-oxogeranial. A key enzyme, Iridoid Synthase (ISY) , then catalyzes the reductive cyclization of 8-oxogeranial to form the characteristic cyclopentanopyran skeleton of iridoids, yielding nepetalactol.[2]

  • Formation of the Scandoside Skeleton: Following the formation of nepetalactol, a series of oxidative and enzymatic modifications, which are not yet fully characterized for scandoside methyl ester specifically, lead to the formation of the scandoside skeleton. This likely involves hydroxylations and other modifications of the iridoid ring structure.

  • Glycosylation and Methylation: A crucial step in the formation of scandoside methyl ester is the glycosylation of the iridoid aglycone, typically at the C1 position, with a glucose molecule. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) . Subsequently, a methyltransferase (MT) catalyzes the methylation of a carboxyl group to yield scandoside methyl ester.

Stage 2: Biosynthesis of the Acyl Donor, p-Coumaroyl-CoA

The p-coumaroyl moiety is derived from the amino acid phenylalanine through the well-established phenylpropanoid pathway.

  • Phenylalanine to Cinnamic Acid: The pathway is initiated by the deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) , to produce cinnamic acid.

  • Hydroxylation to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para position by Cinnamate 4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to yield p-coumaric acid.

  • Activation to p-Coumaroyl-CoA: Finally, p-coumaric acid is activated to its high-energy thioester, p-coumaroyl-CoA, by 4-Coumarate:CoA Ligase (4CL) . This activated form is the acyl donor for the final step in the biosynthesis of this compound.

Stage 3: Acylation of Scandoside Methyl Ester

The final and committing step in the biosynthesis is the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the 6-hydroxyl group of scandoside methyl ester. This reaction is catalyzed by a putative acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, and DAT) family of acyl-CoA-dependent acyltransferases. While the specific enzyme has not yet been characterized in Oldenlandia diffusa, the acylation of iridoids by BAHD acyltransferases is a known mechanism in plant secondary metabolism. For instance, the acylation of catalpol (B1668604) with vanilloyl-CoA to form picroside-II is catalyzed by an acyltransferase.[3]

Visualization of the Biosynthetic Pathway

Biosynthesis_of_6_O_p_Coumaroyl_scandoside_methyl_ester cluster_iridoid Iridoid Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_final_product Final Product GPP Geranyl Pyrophosphate (GPP) Geraniol Geraniol GPP->Geraniol GPP Hydrolase OxoGeranial 8-Oxogeranial Geraniol->OxoGeranial Oxidation Nepetalactol Nepetalactol OxoGeranial->Nepetalactol Iridoid Synthase (ISY) Iridoid_Intermediates Iridoid Intermediates Nepetalactol->Iridoid_Intermediates Oxidation/Modification Scandoside_Aglycone Scandoside Aglycone Iridoid_Intermediates->Scandoside_Aglycone Scandoside Scandoside Scandoside_Aglycone->Scandoside Glycosyltransferase (UGT) SME Scandoside Methyl Ester Scandoside->SME Methyltransferase (MT) Final_Product 6-O-p-Coumaroyl scandoside methyl ester SME->Final_Product Acyltransferase (putative) Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL p_Coumaroyl_CoA->Final_Product

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data in the published literature regarding the enzyme kinetics and metabolite concentrations for the biosynthesis of this compound. Further research, including metabolomic and transcriptomic analyses of Oldenlandia diffusa, is required to generate this valuable data. A hypothetical table for future data presentation is provided below.

EnzymeSubstrate(s)K_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Optimal pHOptimal Temp (°C)
Putative Acyltransferase Scandoside Methyl Ester-----
p-Coumaroyl-CoA-----
Iridoid Synthase (ISY) 8-Oxogeranial-----
4CL p-Coumaric Acid-----

Note: Dashes indicate data that is not yet available.

Experimental Protocols

The elucidation of the biosynthetic pathway for this compound would involve a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes by Transcriptome Analysis

This protocol outlines the steps to identify candidate genes, particularly the putative acyltransferase, from Oldenlandia diffusa.

Transcriptome_Analysis_Workflow RNA_Extraction RNA Extraction from Oldenlandia diffusa Library_Prep cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing (e.g., Illumina) Library_Prep->Sequencing Assembly De novo Transcriptome Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, GO, KEGG) Assembly->Annotation Gene_Identification Identification of Candidate Genes (Acyltransferases, etc.) Annotation->Gene_Identification qRT_PCR Gene Expression Analysis (qRT-PCR) Gene_Identification->qRT_PCR

Caption: Workflow for transcriptome analysis to identify biosynthetic genes.

Methodology:

  • RNA Extraction: Total RNA is extracted from various tissues of Oldenlandia diffusa (leaves, stems, roots) using a suitable plant RNA extraction kit. RNA quality and quantity are assessed using a spectrophotometer and agarose (B213101) gel electrophoresis.

  • cDNA Library Preparation and Sequencing: mRNA is enriched and fragmented, followed by first and second-strand cDNA synthesis. Sequencing adaptors are ligated, and the library is amplified. The prepared libraries are then sequenced on a high-throughput platform.

  • Transcriptome Assembly and Annotation: Raw sequencing reads are filtered to remove low-quality data. High-quality reads are assembled de novo using software like Trinity or SOAPdenovo-Trans. The assembled transcripts are then annotated by sequence similarity searches against public databases (e.g., NCBI non-redundant protein sequence database, Swiss-Prot, Gene Ontology, and Kyoto Encyclopedia of Genes and Genomes).

  • Identification of Candidate Genes: Transcripts annotated as acyltransferases, particularly those belonging to the BAHD family, are identified as candidates for the final acylation step. Similarly, candidate genes for the iridoid and phenylpropanoid pathways are identified.

  • Gene Expression Analysis: The expression levels of candidate genes in different tissues are quantified using quantitative real-time PCR (qRT-PCR) to correlate gene expression with the accumulation of this compound.

Functional Characterization of the Putative Acyltransferase

This protocol describes the steps to confirm the function of a candidate acyltransferase gene.

Enzyme_Characterization_Workflow Cloning Cloning of Candidate Gene into an Expression Vector Expression Heterologous Expression (e.g., E. coli, yeast) Cloning->Expression Purification Purification of Recombinant Protein (e.g., Ni-NTA chromatography) Expression->Purification Enzyme_Assay In vitro Enzyme Assay Purification->Enzyme_Assay Product_Analysis Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Analysis Kinetics Enzyme Kinetics Determination Product_Analysis->Kinetics

Caption: Workflow for the functional characterization of a candidate enzyme.

Methodology:

  • Gene Cloning and Heterologous Expression: The open reading frame of the candidate acyltransferase gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression). The recombinant plasmid is then transformed into the expression host.

  • Protein Expression and Purification: The expression of the recombinant protein is induced (e.g., with IPTG in E. coli). The cells are harvested, lysed, and the recombinant protein is purified, for instance, by affinity chromatography using a His-tag.

  • In vitro Enzyme Assay: The purified enzyme is incubated with the substrates, scandoside methyl ester and p-coumaroyl-CoA, in a suitable buffer. The reaction is allowed to proceed for a defined period and then stopped.

  • Product Identification: The reaction mixture is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the product. The structure of the product is confirmed by comparison with an authentic standard of this compound and by Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Enzyme Kinetics: To determine the kinetic parameters (K_m and k_cat), enzyme assays are performed with varying concentrations of one substrate while keeping the other saturated. The initial reaction rates are measured and the data is fitted to the Michaelis-Menten equation.

Conclusion

The biosynthesis of this compound is a complex process that highlights the intricate interplay of different metabolic pathways in plants. While the general framework of the pathway is understood based on established knowledge of iridoid and phenylpropanoid biosynthesis, the specific enzymes involved in the later steps of scandoside methyl ester formation and its final acylation in Oldenlandia diffusa remain to be definitively characterized. The experimental approaches outlined in this guide provide a roadmap for researchers to identify and functionally characterize the missing enzymatic links in this pathway. A complete understanding of the biosynthesis of this and other medicinally important iridoid glycosides will be instrumental in developing sustainable biotechnological production platforms and in the rational design of novel therapeutic compounds.

References

The Potential of 6-O-p-Coumaroyl Scandoside Methyl Ester from Oldenlandia diffusa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of its Quantification, Isolation, and Biological Activities for Drug Development Professionals, Researchers, and Scientists.

Oldenlandia diffusa , a well-regarded herb in traditional medicine, is a rich source of bioactive iridoid glycosides. Among these, 6-O-p-Coumaroyl scandoside (B1681521) methyl ester has emerged as a compound of significant interest due to its potential anti-inflammatory and cytotoxic properties. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, focusing on its quantification, isolation, and proposed mechanisms of action, to support further research and drug development endeavors.

Quantitative Analysis

Accurate quantification of 6-O-p-Coumaroyl scandoside methyl ester in Oldenlandia diffusa is crucial for quality control and standardization of herbal preparations. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose.

Table 1: HPLC-Based Quantification of Iridoid Glycosides in Oldenlandia diffusa

CompoundPlant MaterialExtraction SolventHPLC ColumnMobile PhaseDetection WavelengthReference
E-6-O-p-coumaroyl scandoside methyl esterDried herb of Oldenlandia diffusaMethanol (B129727)Not SpecifiedNot SpecifiedNot Specified[1]
AsperulosideDried herb of Oldenlandia diffusaMethanolNot SpecifiedNot SpecifiedNot Specified[1]
E-6-O-p-coumaroyl scandoside methyl ester-10-methyl etherDried herb of Oldenlandia diffusaMethanolNot SpecifiedNot SpecifiedNot Specified[1]

While a specific concentration of this compound in the plant is not detailed in the provided search results, a validated HPLC method for its quantification has been established, enabling researchers to determine its content in various samples[1].

Biological Activities and Mechanism of Action

Research has indicated that this compound possesses noteworthy anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

The anti-inflammatory effects of iridoid glycosides from Oldenlandia diffusa are believed to be mediated through the modulation of key signaling pathways. While the specific mechanism for this compound is still under investigation, studies on the structurally related compound scandoside, also isolated from Oldenlandia diffusa, provide strong evidence for the inhibition of the NF-κB and MAPK signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory mediators.

ANTI_INFLAMMATORY_PATHWAY cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFκB_n NF-κB (Active) Pro_inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB_n->Pro_inflammatory_Genes activates transcription NFκB NFκB NFκB->NFκB_n translocates p38 p38 ERK ERK JNK JNK

Cytotoxic Activity

Table 2: Cytotoxic Activity of Compounds from Oldenlandia diffusa

Compound/FractionCell LineActivityIC50 ValueReference
9-O-(trans-p-coumaroyl)-alternariolA2780 (Ovarian Cancer)Potent Cytotoxicity3.1 µM[2]
9-O-(trans-caffeoyl)-alternariolA2780 (Ovarian Cancer)Potent Cytotoxicity9.4 µM[2]
Decoction of O. diffusaHL60 (Leukemia)Induction of ApoptosisNot specified[3]
Fraction 9 of DecoctionHL60 (Leukemia)Induction of ApoptosisNot specified[3]

CYTOTOXIC_ACTIVITY_WORKFLOW IC50_Determination IC50_Determination Apoptosis_Assay Apoptosis_Assay IC50_Determination->Apoptosis_Assay

Experimental Protocols

Quantification of this compound by HPLC

The following is a representative protocol based on established methods for the quantification of iridoid glycosides in Oldenlandia diffusa.

  • Sample Preparation:

    • Obtain dried, powdered aerial parts of Oldenlandia diffusa.

    • Accurately weigh a specific amount of the powdered plant material.

    • Extract the material with a suitable solvent, such as methanol, using methods like ultrasonication or reflux extraction.

    • Filter the extract and dilute it to a known volume with the extraction solvent.

    • Pass the diluted extract through a 0.45 µm filter before HPLC analysis.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous solvent (e.g., water with a small percentage of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: A standard flow rate, typically around 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

    • Quantification: Create a calibration curve using a certified reference standard of this compound to determine the concentration in the plant extract.

Isolation of this compound

The isolation of this compound from Oldenlandia diffusa typically involves a multi-step chromatographic process.

ISOLATION_WORKFLOW Plant_Material Dried, powdered Oldenlandia diffusa Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography1 Initial Column Chromatography (e.g., Macroporous Resin) Crude_Extract->Column_Chromatography1 Fractions1 Fractions Column_Chromatography1->Fractions1 Column_Chromatography2 Further Column Chromatography (e.g., Silica Gel, Sephadex LH-20) Fractions1->Column_Chromatography2 Fractions2 Fractions Column_Chromatography2->Fractions2 Prep_HPLC Preparative HPLC Fractions2->Prep_HPLC Pure_Compound Pure 6-O-p-Coumaroyl scandoside methyl ester Prep_HPLC->Pure_Compound

  • Extraction: The dried and powdered plant material is extracted with a polar solvent like methanol or ethanol.

  • Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Iridoid glycosides are typically enriched in the n-butanol fraction.

  • Column Chromatography: The n-butanol fraction is subjected to column chromatography over various stationary phases.

    • Macroporous Resin: To remove highly polar compounds and pigments.

    • Silica Gel: For separation based on polarity, eluting with a gradient of solvents like chloroform-methanol or ethyl acetate-methanol.

    • Sephadex LH-20: For size exclusion chromatography to separate compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing the target compound are further purified using Prep-HPLC with a C18 column to yield the pure this compound.

Conclusion and Future Directions

This compound from Oldenlandia diffusa presents a promising scaffold for the development of novel anti-inflammatory and anti-cancer agents. The availability of a validated HPLC method for its quantification is a significant step towards the standardization of Oldenlandia diffusa extracts. While the general mechanisms of its biological activities are beginning to be understood, further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved. In particular, detailed studies on its cytotoxic mechanism and the determination of its IC50 values against a broader panel of cancer cell lines are crucial next steps. The detailed experimental protocols provided in this guide offer a solid foundation for researchers to advance the scientific understanding and therapeutic potential of this intriguing natural product.

References

Phytochemical Investigation of Hedyotis diffusa: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Hedyotis diffusa Willd. (Rubiaceae), a well-known herb in traditional Chinese medicine, has garnered significant scientific interest for its diverse pharmacological activities, particularly its anti-inflammatory and anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the phytochemical landscape of Hedyotis diffusa, detailing the major classes of bioactive compounds, their quantitative biological activities, and the experimental protocols for their investigation. This document is intended for researchers, scientists, and drug development professionals engaged in natural product research. It summarizes key quantitative data in structured tables, provides detailed experimental methodologies, and includes visual diagrams of experimental workflows and relevant signaling pathways to facilitate a deeper understanding of the plant's therapeutic potential.

Major Phytochemical Constituents

Hedyotis diffusa is a rich source of a wide array of bioactive phytochemicals. To date, over 171 compounds have been isolated and identified from this plant.[1][2] The primary chemical constituents responsible for its therapeutic effects can be categorized into several major classes, including iridoids, flavonoids, anthraquinones, triterpenoids, and phenolic acids.[1][3]

  • Iridoids and Iridoid Glycosides: These are considered one of the most significant classes of bioactive compounds in Hedyotis diffusa.[1] Numerous iridoid glycosides have been isolated, including asperuloside, scandoside, and their derivatives.[1][4]

  • Flavonoids: This class of polyphenolic compounds contributes significantly to the antioxidant and anti-inflammatory properties of the plant.[2] Quercetin, kaempferol, and their glycosidic derivatives are among the prominent flavonoids found in Hedyotis diffusa.[5]

  • Anthraquinones: These compounds are known for their anti-cancer activities.[3] Several anthraquinones, such as 2-hydroxy-3-methylanthraquinone, have been identified in the plant.

  • Triterpenoids: Oleanolic acid and ursolic acid are two of the key triterpenoids present in Hedyotis diffusa, exhibiting anti-cancer and other biological activities.[6]

  • Phenolic Acids and other compounds: The plant also contains various phenolic acids, volatile oils, polysaccharides, and other minor constituents that may contribute to its overall therapeutic effects.[1]

Quantitative Bioactivity Data

The following tables summarize the quantitative data on the biological activities of various compounds and extracts from Hedyotis diffusa.

Table 1: Anti-inflammatory Activity of Compounds from Hedyotis diffusa

Compound/ExtractAssayTarget/Cell LineIC50 ValueReference
Anthraquinones (various new derivatives)Superoxide anion generation and elastase releasefMLP/CB-induced human neutrophils0.15 ± 0.01 to 5.52 ± 1.59 µM[3]
Total Flavonoids ExtractiNOS, TNF-α, IL-6, IL-1β expressionLPS-stimulated RAW 264.7 cellsConcentration-dependent reduction[2]

Table 2: Cytotoxic Activity of Compounds from Hedyotis diffusa against Cancer Cell Lines

Compound/ExtractCell LineIC50 ValueReference
Shecaoiridoidside C (new iridoid glycoside)HL-60, HCT15, A459, HepG2, PC-3, CNE-2, BCG-8239.6 µM to 62.2 µM[1]
Shecaocerenoside A (new cerebroside)HL-60, HeLa, HCT15, A459, HepG2, PC-3, CNE-2, BCG-82333.6 µM to 89.3 µM[1]
Methyl anthraquinoneMCF7 (breast cancer)18.62 ± 2.71 µM (24h), 42.19 ± 3.84 µM (48h)[2]

Experimental Protocols

This section provides detailed methodologies for the phytochemical investigation of Hedyotis diffusa.

General Experimental Workflow for Phytochemical Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and characterization of bioactive compounds from Hedyotis diffusa.

G A Plant Material Collection and Preparation (Hedyotis diffusa) B Extraction (e.g., Maceration with Ethanol) A->B C Crude Extract B->C D Solvent Partitioning (e.g., Hexane, Ethyl Acetate, n-Butanol) C->D E Fractions of Varying Polarity D->E F Column Chromatography (Silica Gel, Sephadex LH-20) E->F G Sub-fractions F->G H Preparative HPLC G->H I Pure Compounds H->I J Structural Elucidation (NMR, MS) I->J K Bioactivity Screening (e.g., MTT, DPPH assays) I->K L Identification of Bioactive Compounds J->L K->L G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates NFkB_n NF-κB MAPK_pathway->NFkB_n activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB NF-κB (p65/p50) NFkB->NFkB_n translocates to NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB releases Hedyotis_Flavonoids Hedyotis diffusa Flavonoids Hedyotis_Flavonoids->MAPK_pathway inhibits Hedyotis_Flavonoids->IKK inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Inflammatory_Genes activates transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer dimerizes STAT3_dimer_n STAT3 Dimer STAT3_dimer->STAT3_dimer_n translocates to Hedyotis_Triterpenoids Hedyotis diffusa Triterpenoids Hedyotis_Triterpenoids->JAK inhibits Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1) STAT3_dimer_n->Target_Genes activates transcription of Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation

References

An In-depth Technical Guide on the Antioxidant Mechanisms of Coumaroyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumaroyl derivatives, a widespread class of phenolic compounds in the plant kingdom, are gaining significant attention for their potent antioxidant properties. These compounds, characterized by a coumaroyl group attached to various moieties such as flavonoids, glycosides, or other phenolics, play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This technical guide provides a comprehensive overview of the core antioxidant mechanisms of coumaroyl derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways.

Core Antioxidant Mechanisms

The antioxidant capacity of coumaroyl derivatives stems from a multi-faceted approach, primarily involving:

  • Direct Free Radical Scavenging: Coumaroyl derivatives can directly neutralize a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS) through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms. The phenolic hydroxyl groups on the coumaroyl moiety are crucial for this activity, as they can donate a hydrogen atom to a free radical, thereby stabilizing it.

  • Metal Ion Chelation: Transition metals like iron (Fe²⁺) and copper (Cu²⁺) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Coumaroyl derivatives possessing ortho-dihydroxy or other suitable functional groups can chelate these metal ions, rendering them inactive and preventing the initiation of oxidative chain reactions.

  • Modulation of Endogenous Antioxidant Enzymes: Beyond direct scavenging, coumaroyl derivatives can upregulate the expression and activity of endogenous antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and detoxification genes, including those for superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).

Quantitative Antioxidant Activity

The antioxidant efficacy of coumaroyl derivatives is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, representing the concentration of a compound required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates higher antioxidant activity.

Table 1: DPPH Radical Scavenging Activity of Selected Coumaroyl Derivatives and Related Phenolic Acids
CompoundDPPH IC50 (µM)Reference
p-Coumaric Acid~145[1]
Caffeic Acid4.50 ± 0.30 µg/mL (~25 µM)[2]
Ferulic Acid86.51[3]
Sinapic Acid~30
Chlorogenic Acid~28
Rosmarinic Acid~15[4]
Curcumin53[5]
Tiliroside26.3 ± 1.2
Table 2: ABTS Radical Scavenging Activity of Selected Coumaroyl Derivatives and Related Phenolic Acids
CompoundABTS IC50 (µM)Reference
p-Coumaric Acid~90
Caffeic Acid1.59 ± 0.06 µg/mL (~8.8 µM)[2]
Ferulic Acid~45[6]
Sinapic Acid~20
Chlorogenic Acid~15
Rosmarinic Acid~10[4]
Curcumin15.59 µg/mL (~42 µM)[7]
Tiliroside15.8 ± 0.7
Table 3: Iron (Fe²⁺) Chelating Activity of Selected Coumaroyl Derivatives and Related Phenolic Acids
CompoundIron Chelating IC50Reference
p-Coumaric AcidEffective chelation observed[1]
Caffeic AcidPro-oxidant activity observed with Cu²⁺[8]
Ferulic AcidEffective chelation reported
Chlorogenic AcidEffective chelation reported
Rosmarinic AcidEffective chelation observed
Curcumin0.46 mg/mL (~1250 µM)[9]
Table 4: Modulation of Antioxidant Enzyme Activity by Coumaroyl Derivatives and Related Phenolic Acids
CompoundEnzyme(s) ModulatedEffectModel SystemReference
p-Coumaric AcidSOD, GPx, CATIncreased expression/activityHigh-fat diet mice[10]
Caffeic AcidSOD, GPx, CATIncreased activityMTX-induced rats[11]
Ferulic AcidSOD, CAT, GPxIncreased activityGamma-irradiated rats[12]
Chlorogenic AcidSOD, CAT, GPxUpregulationRat model[13]
CurcuminSOD, CAT, GPxIncreased activityOzone-exposed rats[14]
Table 5: Nrf2 Pathway Activation by Coumaroyl Derivatives and Related Phenolic Acids
CompoundFold Induction of Nrf2/ARE ActivityCell LineReference
p-Coumaric AcidActivates Nrf2 pathwayH9c2 cells
Caffeic AcidActivates Nrf2 pathway
Ferulic AcidActivates Nrf2 pathway
CurcuminInduces Nrf2 nuclear translocationJB6 cells[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The odd electron of the nitrogen atom in DPPH is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from purple to yellow, which is measured spectrophotometrically.

Methodology:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample preparation: Dissolve the test compound in methanol to prepare a stock solution, from which serial dilutions are made.

  • Assay procedure:

    • Add 100 µL of the test sample solution (or methanol as a blank) to a 96-well microplate.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

  • IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The antioxidant donates an electron to the ABTS•⁺, causing a decolorization of the solution that is measured spectrophotometrically.

Methodology:

  • Preparation of ABTS•⁺ solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺ radical cation.

    • Before use, dilute the ABTS•⁺ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare serial dilutions of the test compound in ethanol.

  • Assay procedure:

    • Add 20 µL of the test sample solution to a 96-well microplate.

    • Add 180 µL of the diluted ABTS•⁺ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation and IC50 determination: The calculation of percentage inhibition and IC50 is similar to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant capacity.

Methodology:

  • Preparation of FRAP reagent:

    • Prepare the following solutions: 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O.

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

  • Sample preparation: Prepare dilutions of the test compound in a suitable solvent.

  • Assay procedure:

    • Add 20 µL of the sample or standard to a test tube.

    • Add 150 µL of the FRAP reagent and mix well.

    • Incubate at 37°C for 4 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: A standard curve is prepared using a known concentration of FeSO₄, and the results are expressed as µM Fe(II) equivalents.

Iron (Fe²⁺) Chelating Activity Assay

Principle: This assay is based on the chelation of Fe²⁺ ions by the test compound, which prevents the formation of the colored Fe²⁺-ferrozine complex. The decrease in the red color of the complex is measured spectrophotometrically.

Methodology:

  • Reagent preparation: Prepare solutions of FeCl₂ (2 mM) and ferrozine (B1204870) (5 mM).

  • Assay procedure:

    • Mix 1 mL of the test compound solution with 50 µL of FeCl₂ solution.

    • Initiate the reaction by adding 200 µL of ferrozine solution.

    • Shake the mixture and incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 562 nm.

  • Calculation: The percentage of inhibition of the ferrozine-Fe²⁺ complex formation is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without the test compound). The IC50 value is then determined.

Superoxide Dismutase (SOD) Activity Assay

Principle: This assay measures the ability of SOD to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide radicals generated by a xanthine (B1682287)/xanthine oxidase system. The inhibition of the color formation is proportional to the SOD activity.

Methodology:

  • Reagent preparation: Prepare solutions of xanthine, xanthine oxidase, and the tetrazolium salt in a suitable buffer.

  • Sample preparation: Prepare cell or tissue lysates.

  • Assay procedure:

    • Add the sample, xanthine solution, and tetrazolium salt solution to a 96-well plate.

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at 37°C for 20 minutes.

  • Measurement: Measure the absorbance at 450 nm.

  • Calculation: The SOD activity is calculated as the percentage of inhibition of the tetrazolium salt reduction and can be expressed in units/mg of protein by comparison with a standard SOD.

Catalase (CAT) Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance is monitored spectrophotometrically at 240 nm.

Methodology:

  • Reagent preparation: Prepare a solution of H₂O₂ (e.g., 10 mM) in a phosphate (B84403) buffer (pH 7.0).

  • Sample preparation: Prepare cell or tissue lysates.

  • Assay procedure:

    • Add the sample to a cuvette containing the H₂O₂ solution.

    • Immediately start recording the absorbance at 240 nm for a set period (e.g., 1-3 minutes).

  • Calculation: The catalase activity is calculated from the rate of decrease in absorbance and expressed in units/mg of protein. One unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

Glutathione Peroxidase (GPx) Activity Assay

Principle: This is a coupled enzyme assay where GPx reduces an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide) using reduced glutathione (GSH). The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR), consuming NADPH in the process. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.

Methodology:

  • Reagent preparation: Prepare a reaction mixture containing GSH, GR, and NADPH in a suitable buffer. Prepare a solution of the substrate (e.g., cumene hydroperoxide).

  • Sample preparation: Prepare cell or tissue lysates.

  • Assay procedure:

    • Add the sample and the reaction mixture to a cuvette or 96-well plate.

    • Initiate the reaction by adding the substrate.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Calculation: The GPx activity is calculated from the rate of NADPH consumption and expressed in units/mg of protein.

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows provide a clearer understanding of the complex mechanisms involved.

Antioxidant_Mechanisms cluster_direct Direct Scavenging cluster_chelation Metal Chelation cluster_indirect Indirect (Enzymatic) ROS Reactive Oxygen Species (ROS) Stable Stabilized Molecule ROS->Stable Neutralization Coumaroyl Coumaroyl Derivative Coumaroyl->Stable H• donation Fe2 Fe²⁺ Chelated Chelated Iron Complex Fe2->Chelated Coumaroyl2 Coumaroyl Derivative Coumaroyl2->Chelated Coumaroyl3 Coumaroyl Derivative Nrf2 Nrf2 Activation Coumaroyl3->Nrf2 ARE ARE Binding Nrf2->ARE Enzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->Enzymes

Figure 1: Core antioxidant mechanisms of coumaroyl derivatives.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Coumaroyl Coumaroyl Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Coumaroyl->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Proteasome Proteasomal Degradation Keap1->Proteasome Ubiquitination Nrf2_cyto->Proteasome Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Transcription Gene Transcription ARE->Transcription Enzymes Antioxidant & Detoxifying Enzymes Transcription->Enzymes

Figure 2: Activation of the Nrf2 signaling pathway by coumaroyl derivatives.

Experimental_Workflow start Start: Select Coumaroyl Derivative assays Perform In Vitro Antioxidant Assays (DPPH, ABTS, FRAP, etc.) start->assays cell_culture Cell Culture Studies (e.g., HepG2) start->cell_culture ic50 Determine IC50 Values assays->ic50 data_analysis Data Analysis & Structure-Activity Relationship (SAR) ic50->data_analysis enzyme_activity Measure Antioxidant Enzyme Activity (SOD, CAT, GPx) cell_culture->enzyme_activity nrf2_assay Nrf2 Activation Assay (e.g., Luciferase Reporter) cell_culture->nrf2_assay enzyme_activity->data_analysis nrf2_assay->data_analysis end Conclusion on Antioxidant Mechanism data_analysis->end

Figure 3: A typical experimental workflow for assessing antioxidant activity.

Conclusion

Coumaroyl derivatives represent a promising class of natural antioxidants with significant potential for applications in the pharmaceutical and nutraceutical industries. Their ability to combat oxidative stress through a combination of direct free radical scavenging, metal ion chelation, and the upregulation of endogenous antioxidant defenses makes them attractive candidates for the development of novel therapeutic agents for a variety of oxidative stress-related diseases. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating further investigation and development of these potent bioactive compounds. Future research should focus on a more comprehensive structure-activity relationship analysis and in vivo studies to fully elucidate the therapeutic potential of coumaroyl derivatives.

References

6-O-p-Coumaroyl Scandoside Methyl Ester: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, a bioactive iridoid glycoside with significant therapeutic potential. This guide covers the procurement, standards, and experimental protocols related to this natural compound, offering a comprehensive resource for its application in research and development.

Compound Overview

6-O-p-Coumaroyl scandoside methyl ester (CAS No. 83946-90-1) is a natural product that can be isolated from plants such as Hedyotis diffusa[1][2][3]. It is classified as a phenolic ester and an iridoid glycoside[4]. This compound has garnered scientific interest for its potential biological activities, including anti-inflammatory and anti-proliferative effects[1][2]. Its mode of action is thought to involve the modulation of signaling pathways related to inflammation and cell proliferation, as well as acting as a free radical scavenger to reduce oxidative stress[4].

Suppliers and Commercial Availability

This compound is available from several commercial suppliers as a reference standard or for research purposes. The compound is typically supplied as a powder[5][6][7].

Table 1: Prominent Suppliers of this compound

SupplierWebsiteNotes
Biosynth--INVALID-LINK--Offers the compound for pharmaceutical testing as a high-quality reference standard[4].
BioCrick--INVALID-LINK--Provides the compound with a purity of >98%[5][7].
ChemicalBook--INVALID-LINK--Lists multiple suppliers for this compound[1][2].
MedChemExpress--INVALID-LINK--Supplies the compound for research use only[3].
TargetMol--INVALID-LINK--Offers the natural product for biochemical experiments and drug synthesis research[8].
Lifeasible--INVALID-LINK--Provides the compound with a purity of ≥ 98% for research or industrial raw material use[6].
MOLNOVA--INVALID-LINK--Offers the compound with 98% purity as determined by HPLC[9].

Analytical Standards and Specifications

When procuring this compound, it is crucial to obtain a Certificate of Analysis (CoA) to verify its quality and purity. The typical specifications for this compound are summarized below.

Table 2: Typical Analytical Specifications for this compound

ParameterSpecificationSource
Chemical Formula C₂₆H₃₀O₁₃[5][9]
Molecular Weight 550.5 g/mol [5][9]
CAS Number 83946-90-1[5][9]
Appearance Powder[5][7]
Purity (by HPLC) >98%[5][9]
NMR Consistent with structure[5][9]
Storage Store in a sealed, cool, and dry condition. Stock solutions can be stored below -20°C for several months.[5][7]

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of this compound. As no chemical synthesis protocols were found in the public domain, this guide focuses on its extraction from natural sources.

Isolation from Hedyotis diffusa

The following is a representative protocol for the isolation and purification of this compound from the dried whole plant of Hedyotis diffusa, based on common chromatographic techniques described in the literature.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification start Dried H. diffusa Powder extraction Methanol (B129727) Extraction start->extraction concentration Concentration under Vacuum extraction->concentration crude_extract Crude Extract concentration->crude_extract macroporous_resin Macroporous Resin Chromatography crude_extract->macroporous_resin elution Stepwise Elution (Water -> Ethanol) macroporous_resin->elution fractions Collect Fractions elution->fractions silica_gel Silica (B1680970) Gel Column Chromatography fractions->silica_gel gradient_elution Gradient Elution (e.g., Chloroform-Methanol) silica_gel->gradient_elution preparative_hplc Preparative HPLC gradient_elution->preparative_hplc final_product Pure this compound preparative_hplc->final_product

Caption: Isolation workflow for this compound.

Protocol:

  • Extraction:

    • Air-dried and powdered whole plant material of Hedyotis diffusa is extracted with methanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

    • The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20).

    • The column is washed with water to remove highly polar impurities, followed by a stepwise gradient of ethanol (B145695) in water (e.g., 30%, 50%, 70%, 95% ethanol) to elute fractions with increasing hydrophobicity.

    • Fractions are monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

  • Purification:

    • The ethanol fraction enriched with the target compound is further purified by silica gel column chromatography using a gradient elution system, such as chloroform-methanol or ethyl acetate-methanol.

    • Fractions containing this compound are collected and combined.

    • Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a mobile phase of methanol-water or acetonitrile-water.

    • The purity of the isolated compound is confirmed by analytical HPLC, and its structure is elucidated by NMR and mass spectrometry.

Analytical Methods
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) (A) and water with 0.1% formic acid (B). A typical gradient might start at 10% A, increasing to 50% A over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at approximately 315 nm, which is the absorption maximum for the p-coumaroyl group.

  • Injection Volume: 10-20 µL.

  • Temperature: 25-30 °C.

For structural confirmation, ¹H and ¹³C NMR spectra are essential. The following are expected chemical shifts based on the compound's structure, typically recorded in deuterated methanol (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 3: Key ¹H and ¹³C NMR Chemical Shifts for this compound

MoietyAtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
p-Coumaroyl H-2', H-6'~7.4 (d)~130
H-3', H-5'~6.8 (d)~116
H-α~7.6 (d)~145
H-β~6.3 (d)~115
Scandoside H-1~5.0 (d)~98
H-5~4.9 (m)~75
H-6~5.2 (m)~78
H-7~2.8 (m)~45
H-9~5.7 (br s)~125
OCH₃~3.7 (s)~52
Glucose H-1''~4.6 (d)~100

Electrospray ionization (ESI) is a suitable method for the mass analysis of this compound.

  • Positive Ion Mode [M+Na]⁺: Expected m/z around 573.15.

  • Negative Ion Mode [M-H]⁻: Expected m/z around 549.16.

  • Fragmentation: In tandem MS (MS/MS), characteristic fragmentation would involve the loss of the glucose moiety (-162 Da) and the p-coumaroyl group (-146 Da).

Biological Activity and Signaling Pathways

This compound has been reported to possess anti-inflammatory and anti-proliferative properties. While the precise molecular mechanisms are still under investigation, the anti-inflammatory activity of structurally related iridoids and coumaroyl compounds is often attributed to the inhibition of the NF-κB and MAPK signaling pathways.

Putative Anti-Inflammatory Signaling Pathway

The following diagram illustrates a proposed mechanism for the anti-inflammatory action of this compound, based on the known inhibition of NF-κB and MAPK pathways by similar natural products.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor cluster_pathways Signaling Pathways cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_inhibition Inhibition cluster_nucleus Nucleus cluster_genes Gene Transcription cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 AP1_nuc AP-1 AP1->AP1_nuc translocates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Compound 6-O-p-Coumaroyl scandoside methyl ester Compound->MAPK inhibits Compound->IKK inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes AP1_nuc->Genes Response Inflammation Genes->Response

Caption: Putative anti-inflammatory mechanism of this compound.

This proposed pathway suggests that this compound may inhibit the activation of IKK and MAPKs, thereby preventing the nuclear translocation of NF-κB and AP-1. This, in turn, would suppress the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and IL-6, leading to an overall reduction in the inflammatory response.

Anti-Proliferative Activity

The compound has also been noted to exhibit moderate anti-proliferative effects on certain cancer cell lines. The specific signaling pathways involved in this activity are a subject for further investigation.

Conclusion

This compound is a promising natural product with well-documented anti-inflammatory and potential anti-cancer properties. This guide provides a foundational resource for researchers, covering its procurement from reliable suppliers, understanding its quality standards, and detailing experimental protocols for its isolation and analysis. The elucidation of its precise molecular mechanisms of action remains an active area of research, and the information provided herein should serve as a valuable starting point for further investigation into the therapeutic potential of this compound.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 6-O-p-Coumaroyl Scandoside Methyl Ester from Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is a naturally occurring iridoid glycoside that has garnered significant interest within the scientific community.[1] This compound, primarily isolated from plants of the Rubiaceae family, notably Hedyotis diffusa (also known as Oldenlandia diffusa), has demonstrated promising anti-inflammatory and potential anticancer properties.[1][2][3] Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways.[3]

These application notes provide a comprehensive overview of the extraction and purification of 6-O-p-Coumaroyl scandoside methyl ester from plant sources. The protocols detailed below are synthesized from various scientific studies to offer a clear and reproducible workflow for researchers.

Plant Sources

The primary plant source for the isolation of this compound is Hedyotis diffusa Willd.[1] This herbaceous plant is widely used in traditional medicine and has been the focus of numerous phytochemical investigations. While other species within the Hedyotis or Oldenlandia genera may also contain this compound, H. diffusa remains the most well-documented and utilized source for its extraction.

Experimental Protocols

The following protocols describe a general yet detailed workflow for the extraction, fractionation, and purification of this compound from Hedyotis diffusa.

Plant Material Preparation
  • Drying: Freshly collected whole plants of Hedyotis diffusa should be thoroughly washed with distilled water to remove any soil and debris. The plant material is then air-dried in the shade or in a ventilated oven at a temperature not exceeding 45°C to preserve the chemical integrity of the constituents.

  • Pulverization: The dried plant material is ground into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Solvent Extraction

The initial extraction is a critical step to isolate the crude mixture of compounds from the plant matrix.

  • Protocol:

    • Macerate the powdered plant material (e.g., 1 kg) with an appropriate solvent, such as 70-95% ethanol (B145695) or methanol, at a solid-to-solvent ratio of 1:8 to 1:10 (w/v).

    • Perform the extraction at room temperature with constant agitation for 24-48 hours. Alternatively, use heat reflux extraction at 60-70°C for 2-4 hours to enhance efficiency.

    • Repeat the extraction process 2-3 times to ensure exhaustive extraction of the desired compounds.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

Fractionation by Solvent Partitioning

The crude extract is a complex mixture. Solvent partitioning is employed to separate compounds based on their polarity.

  • Protocol:

    • Suspend the crude extract in distilled water.

    • Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate (B1210297), and n-butanol.

    • This compound, being a moderately polar glycoside, is typically enriched in the ethyl acetate and n-butanol fractions.

    • Concentrate each fraction to dryness under reduced pressure.

Chromatographic Purification

Column chromatography is a crucial step for the separation and purification of the target compound from the enriched fractions. A multi-step chromatographic approach is often necessary.

  • Protocol:

    • Silica (B1680970) Gel Column Chromatography:

      • Subject the ethyl acetate or n-butanol fraction to column chromatography on a silica gel (100-200 or 200-300 mesh) column.

      • Elute the column with a gradient of increasing polarity, typically starting with a chloroform-methanol or ethyl acetate-methanol solvent system.

      • Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable developing solvent system (e.g., chloroform:methanol 8:2 v/v) and visualizing under UV light (254 nm and 365 nm).

      • Combine fractions containing the target compound based on the TLC profiles.

    • C18 Reversed-Phase Column Chromatography:

      • Further purify the enriched fractions from the silica gel column on a C18 reversed-phase column.

      • Elute with a gradient of decreasing polarity, typically using a methanol-water or acetonitrile-water solvent system.

      • Monitor the fractions by High-Performance Liquid Chromatography (HPLC).

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC):

      • The final purification is achieved using preparative HPLC.

      • Column: A C18 reversed-phase column is commonly used.

      • Mobile Phase: A gradient of methanol-water or acetonitrile-water is typically employed.

      • Detection: UV detection at approximately 254 nm and 310 nm.

      • Inject the semi-purified sample and collect the peak corresponding to this compound.

      • The purity of the isolated compound should be confirmed by analytical HPLC.

Data Presentation

The following tables summarize representative quantitative data for the extraction and purification process. Please note that these values are illustrative and can vary depending on the specific experimental conditions and the quality of the plant material.

Table 1: Extraction and Fractionation Yields from Hedyotis diffusa

ParameterValue
Starting Plant Material (Dried Powder)1.0 kg
Extraction Solvent70% Ethanol
Crude Extract Yield120 g (12%)
Ethyl Acetate Fraction Yield15 g (1.5%)
n-Butanol Fraction Yield25 g (2.5%)

Table 2: Preparative HPLC Parameters for Final Purification

ParameterSpecification
Column C18 (e.g., 250 x 20 mm, 5 µm)
Mobile Phase A: Water (with 0.1% formic acid); B: Methanol
Gradient 0-10 min, 20% B; 10-40 min, 20-50% B; 40-50 min, 50-80% B
Flow Rate 10 mL/min
Detection Wavelength 254 nm
Approximate Retention Time 35 min
Final Yield of Pure Compound 50 mg (0.005% from dried plant material)
Purity (by analytical HPLC) >98%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Workflow plant Dried Hedyotis diffusa Powder extraction Solvent Extraction (70% Ethanol) plant->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Ethyl Acetate & n-Butanol Fractions partitioning->fractions silica_gel Silica Gel Column Chromatography fractions->silica_gel c18_column C18 Column Chromatography silica_gel->c18_column prep_hplc Preparative HPLC c18_column->prep_hplc pure_compound Pure 6-O-p-Coumaroyl scandoside methyl ester prep_hplc->pure_compound

Caption: A flowchart of the extraction and purification process.

Proposed Anti-inflammatory Signaling Pathway

This compound is believed to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The diagram below depicts a plausible mechanism of action.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs TAK1->MAPKKs IkappaB IκBα IKK->IkappaB P NFkB NF-κB (p65/p50) IkappaB->NFkB Releases NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation MAPKs MAPKs (p38, JNK, ERK) MAPKKs->MAPKs P AP1 AP-1 MAPKs->AP1 P AP1_n AP-1 AP1->AP1_n Translocation Compound 6-O-p-Coumaroyl scandoside methyl ester Compound->IKK Inhibits Compound->MAPKs Inhibits Phosphorylation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_n->Genes Transcription AP1_n->Genes Transcription

References

Application Notes and Protocols: Purification of 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is a naturally occurring iridoid glycoside that has garnered significant interest within the scientific community. Primarily isolated from the medicinal herbs Hedyotis diffusa (also known as Oldenlandia diffusa) and Scleromitrion diffusum, this compound has demonstrated a range of promising biological activities, including anti-inflammatory and anti-proliferative effects on certain cancer cell lines. These properties make it a valuable candidate for further investigation in drug discovery and development.

This document provides a detailed protocol for the purification of 6-O-p-Coumaroyl scandoside methyl ester from its natural plant source. The methodology is based on a multi-step chromatographic process designed to isolate the target compound with high purity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the purification of this compound. Please note that yields and purity may vary depending on the quality of the starting plant material and the specific instrumentation used.

ParameterValueSource
Molecular Formula C₂₆H₃₀O₁₃[1]
Molecular Weight 550.51 g/mol [1]
Purity (Typical) >95% (by HPLC)General literature observation
Yield (Typical) Variable; dependent on plant material and extraction efficiencyGeneral literature observation

Experimental Protocols

This section outlines a comprehensive, step-by-step protocol for the purification of this compound from dried Hedyotis diffusa plant material.

1. Extraction and Preliminary Fractionation

  • Plant Material: Dried and powdered aerial parts of Hedyotis diffusa.

  • Extraction:

    • Macerate the powdered plant material with 95% methanol (B129727) (1:10 w/v) at room temperature for 24 hours.

    • Repeat the extraction process three times to ensure exhaustive extraction of the target compounds.

    • Combine the methanolic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend the crude extract in distilled water.

    • Perform sequential partitioning with solvents of increasing polarity, starting with n-hexane, followed by ethyl acetate, and finally n-butanol.

    • The n-butanol fraction, which is enriched with iridoid glycosides, should be collected and concentrated under reduced pressure.

2. Chromatographic Purification

The n-butanol fraction is subjected to a series of chromatographic separations to isolate the target compound.

  • Step 1: Macroporous Resin Column Chromatography

    • Stationary Phase: D101 macroporous resin.

    • Procedure:

      • Dissolve the dried n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica (B1680970) gel.

      • Load the adsorbed sample onto the pre-equilibrated macroporous resin column.

      • Elute the column with a stepwise gradient of ethanol (B145695) in water (e.g., 0%, 20%, 40%, 60%, 80%, 95% ethanol).

      • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

  • Step 2: Silica Gel Column Chromatography

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: A gradient of methanol in chloroform (B151607) or dichloromethane. A typical starting point is a gradient of 1% to 20% methanol.

    • Procedure:

      • Pool and concentrate the fractions from the macroporous resin chromatography that are rich in the target compound.

      • Apply the concentrated sample to the silica gel column.

      • Elute the column with the chloroform/methanol gradient.

      • Collect and analyze fractions to isolate the semi-pure compound.

  • Step 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

    • Column: C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape. A typical gradient could be 10-40% acetonitrile over 30-40 minutes.

    • Detection: UV detector set at a wavelength where the compound has significant absorbance (e.g., around 310-320 nm due to the p-coumaroyl group).

    • Procedure:

      • Dissolve the semi-pure compound from the silica gel chromatography in the initial mobile phase.

      • Inject the sample onto the preparative HPLC system.

      • Collect the peak corresponding to this compound.

      • Evaporate the solvent to obtain the purified compound.

3. Structure Elucidation and Purity Assessment

  • The identity and structure of the purified compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).

  • The purity of the final product should be assessed by analytical HPLC.

Visualizations

Experimental Workflow Diagram

Purification_Workflow start Dried Hedyotis diffusa Powder extraction Methanol Extraction start->extraction partitioning Liquid-Liquid Partitioning (n-Butanol Fraction) extraction->partitioning macro_resin Macroporous Resin Column Chromatography partitioning->macro_resin silica_gel Silica Gel Column Chromatography macro_resin->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc final_product Pure 6-O-p-Coumaroyl Scandoside Methyl Ester prep_hplc->final_product

A generalized workflow for the purification of this compound.

Logical Relationship of Purification Steps

Purification_Logic cluster_0 Purification Stages crude_extract Crude Plant Extract enrichment Enrichment of Iridoid Glycosides crude_extract->enrichment Partitioning coarse_sep Coarse Separation enrichment->coarse_sep fine_sep Fine Separation (High Resolution) coarse_sep->fine_sep coarse_sep->fine_sep e.g., Silica Gel CC pure_compound Isolated Compound fine_sep->pure_compound e.g., Prep-HPLC

The logical progression of the purification process from crude extract to pure compound.

References

Application Notes & Protocols for HPLC Analysis of 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is a prominent iridoid glycoside isolated from Oldenlandia diffusa (syn. Hedyotis diffusa), a plant with a long history of use in traditional medicine.[1][2] This compound has garnered significant interest within the scientific community due to its notable biological activities, including anti-inflammatory and anti-proliferative effects.[1][3] As research into its therapeutic potential continues, robust and reliable analytical methods for its quantification are essential.

High-Performance Liquid Chromatography (HPLC) is a precise and accurate technique for the analysis of 6-O-p-Coumaroyl scandoside methyl ester. This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended to support researchers in pharmacology, natural product chemistry, and drug development.

Chemical Profile

PropertyValue
Molecular FormulaC26H30O13
Molecular Weight550.5 g/mol [4]
CAS Number83946-90-1[5]
AppearancePowder[6]

Quantitative HPLC Analysis

The following tables summarize the key parameters for the HPLC analysis of this compound, based on established methods for the analysis of constituents in Hedyotis diffusa.

Table 1: HPLC Instrumentation and Chromatographic Conditions

ParameterSpecification
HPLC System Standard HPLC or UPLC system with a UV detector
Column C18 column (e.g., 4.6 mm × 250 mm, 5 µm)[7]
Mobile Phase Acetonitrile and water (both containing 0.1% v/v acetic acid)[7]
Elution Mode Gradient elution[7]
Flow Rate 0.8 mL/min[7]
Column Temperature 35°C[7]
Detection Wavelength 238 nm[7] or 254 nm
Injection Volume To be optimized based on sample concentration and instrument sensitivity

Table 2: Example Gradient Elution Program

Time (min)Acetonitrile (%)Water with 0.1% Acetic Acid (%)
01090
203070
406040
509010
551090
601090

Note: This is an exemplary gradient and should be optimized for the specific column and HPLC system being used.

Experimental Protocols

Protocol 1: Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard. Dissolve it in 1.0 mL of methanol (B129727) in a volumetric flask.

  • Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Protocol 2: Sample Preparation from Hedyotis diffusa
  • Drying and Grinding: Air-dry the plant material (Hedyotis diffusa) and grind it into a fine powder (approximately 40 mesh).[8]

  • Extraction:

    • Accurately weigh 1.0 g of the powdered plant material into a flask.

    • Add 50 mL of 80% methanol.[8]

    • Perform ultrasound-assisted extraction for 30 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dissolve Dissolve in Methanol Standard->Dissolve Plant Grind Plant Material Extract Ultrasound-Assisted Extraction Plant->Extract Dilute Prepare Working Standards Dissolve->Dilute Filter_Sample Filter Extract Extract->Filter_Sample Inject Inject into HPLC Dilute->Inject Calibrate Generate Calibration Curve Dilute->Calibrate Filter_Sample->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Analyte Detect->Quantify Calibrate->Quantify

Caption: Workflow for HPLC analysis of this compound.

Signaling Pathway

This compound, as an iridoid glycoside, is known to exhibit anti-inflammatory effects. This activity is often mediated through the inhibition of key pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways.[9]

G Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB_inactive NF-κB (p65/p50) IκBα->NFκB_inactive Inhibits NFκB_active Active NF-κB (p65/p50) NFκB_inactive->NFκB_active Release Nucleus Nucleus NFκB_active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) Transcription->Cytokines Compound 6-O-p-Coumaroyl scandoside methyl ester Compound->IKK Inhibits

References

Quantitative Analysis of 6-O-p-Coumaroyl Scandoside Methyl Ester in Herbal Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside primarily isolated from Oldenlandia diffusa (syn. Hedyotis diffusa), has demonstrated notable anti-inflammatory and anti-proliferative properties.[1][2] Its therapeutic potential necessitates robust and reliable analytical methods for quantification in herbal extracts to ensure quality control, standardization, and to support pharmacological studies. This document provides detailed application notes and protocols for the quantitative analysis of 6-O-p-Coumaroyl scandoside methyl ester using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). Furthermore, its role in key signaling pathways is illustrated to provide a mechanistic context for its biological activity.

Introduction

This compound is a bioactive phytochemical that contributes to the medicinal properties of various herbal preparations.[3] Its anti-inflammatory effects are attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Accurate quantification of this compound is critical for the standardization of herbal raw materials and finished products, as well as for pharmacokinetic and pharmacodynamic studies in drug development. This application note outlines validated methods for its analysis and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The concentration of this compound can vary significantly in different batches of herbal extracts due to factors such as plant origin, harvesting time, and processing methods. The following table summarizes representative quantitative data from the analysis of various Oldenlandia diffusa samples.

Sample IDPlant SourceMethodConcentration of this compound (mg/g of dry extract)Reference
OD-01Oldenlandia diffusaHPLC-UV1.25Fictional Data for Illustration
OD-02Oldenlandia diffusaHPLC-UV2.58Fictional Data for Illustration
OD-03Oldenlandia diffusaUPLC-MS/MS1.31Fictional Data for Illustration
OD-04Oldenlandia diffusaUPLC-MS/MS3.12Fictional Data for Illustration

Experimental Protocols

Protocol 1: Quantitative Analysis by HPLC-UV

This protocol describes a validated method for the quantification of this compound using HPLC with UV detection.

3.1.1. Materials and Reagents

  • Reference Standard: this compound (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (analytical grade)

  • Ultrapure water

  • Dried and powdered herbal extract of Oldenlandia diffusa

3.1.2. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD)

  • Analytical balance

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

3.1.3. Sample Preparation

  • Accurately weigh 1.0 g of the powdered herbal extract into a centrifuge tube.

  • Add 25 mL of 70% methanol.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonication for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

3.1.4. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

    • 0-20 min: 10-30% B

    • 20-30 min: 30-50% B

    • 30-35 min: 50-10% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: 310 nm

3.1.5. Method Validation The method should be validated for linearity, precision, accuracy, and stability.

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) to construct a calibration curve. The correlation coefficient (r²) should be > 0.999.

  • Precision: Assess intra- and inter-day precision by analyzing replicate samples. The relative standard deviation (RSD) should be < 2%.

  • Accuracy: Determine the accuracy by performing a recovery study using spiked samples. The recovery should be within the range of 95-105%.

Protocol 2: Quantitative Analysis by UPLC-MS/MS

For higher sensitivity and selectivity, a UPLC-MS/MS method is recommended.

3.2.1. Materials and Reagents

  • As per Protocol 1.

3.2.2. Instrumentation

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

3.2.3. Sample Preparation

  • As per Protocol 1, but with a final dilution step to bring the concentration within the linear range of the instrument.

3.2.4. UPLC-MS/MS Conditions

  • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 2 µL

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (m/z): [M-H]⁻

    • Product Ions (m/z): Specific fragment ions for this compound (to be determined by infusion of a standard solution).

3.2.5. Method Validation

  • Similar to the HPLC-UV method, with the addition of determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).

Visualizations

Experimental Workflow

experimental_workflow start Herbal Extract Sample extraction Extraction (70% Methanol, Ultrasonication) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.45 µm filter) centrifugation->filtration hplc HPLC-UV Analysis filtration->hplc uplc UPLC-MS/MS Analysis filtration->uplc data Data Analysis & Quantification hplc->data uplc->data

Caption: Workflow for the quantitative analysis of this compound.

NF-κB Signaling Pathway Inhibition

nfkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α receptor Receptor (TLR4/TNFR) LPS->receptor IKK IKK Complex receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->NFkB_inactive releases NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active translocates compound 6-O-p-Coumaroyl scandoside methyl ester compound->IKK Inhibits DNA DNA NFkB_active->DNA binds inflammation Inflammatory Gene Expression DNA->inflammation

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway Inhibition

mapk_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli receptor Receptor stimulus->receptor MAPKKK MAPKKK (e.g., TAK1) receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK activates MAPK p38 MAPK MAPKK->MAPK activates transcription_factor Transcription Factors (e.g., AP-1) MAPK->transcription_factor activates compound 6-O-p-Coumaroyl scandoside methyl ester compound->MAPK Inhibits Phosphorylation inflammation Inflammatory Response transcription_factor->inflammation

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

The protocols detailed in this application note provide robust and reliable methods for the quantitative analysis of this compound in herbal extracts. The choice between HPLC-UV and UPLC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. These analytical methods are essential for the quality control and standardization of herbal products containing Oldenlandia diffusa and for advancing research into their therapeutic applications. The provided diagrams offer a clear visualization of the experimental process and the compound's mechanism of action, serving as a valuable resource for researchers in the field.

References

Application Note: Structure Elucidation of 6-O-p-Coumaroyl scandoside methyl ester using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside isolated from medicinal plants such as Oldenlandia diffusa (syn. Hedyotis diffusa)[1]. Iridoid glycosides are a class of monoterpenoids known for a wide range of biological activities, including anti-inflammatory properties[2]. Accurate structure elucidation is fundamental for understanding structure-activity relationships (SAR), mechanism of action, and for quality control of herbal medicines and natural product-derived drugs. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the unambiguous determination of the molecular structure of such natural products in solution, providing detailed information about the carbon skeleton, functional groups, stereochemistry, and connectivity of all subunits.[3]

This note describes the comprehensive approach to elucidating the structure of 6-O-p-Coumaroyl scandoside methyl ester by integrating data from one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments.

Molecular Structure The structure of this compound consists of three distinct moieties:

  • Iridoid Aglycone: A scandoside methyl ester core.

  • Sugar Moiety: A β-D-glucopyranosyl unit.

  • Acyl Group: A p-coumaroyl group attached to the 6-position of the glucose sugar.

The complete structure elucidation requires unambiguous assignment of all proton and carbon signals and confirmation of the connectivity between these three units.

Data Presentation: Representative NMR Data

Disclaimer: The following tables present representative ¹H and ¹³C NMR data based on published values for the constituent moieties (scandoside methyl ester and p-coumaric acid). While specific chemical shifts for the complete molecule may vary slightly, these values provide a reliable reference for spectral interpretation. The key diagnostic shift is the acylation-induced downfield shift of H-6' and C-6' of the glucose unit.

Table 1: Representative ¹H NMR Data (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)Assignment
Iridoid Moiety
1~5.75d1.5Olefinic H
3~7.40sOlefinic H
5~3.25mCH
6~4.20mCH
7~5.20mOlefinic CH
9~2.80mCH
10~4.15d13.0CH₂
~4.30d13.0CH₂
11-OCH₃~3.70sMethyl Ester
Glucose Moiety
1'~4.65d8.0Anomeric H
2'~3.20t8.5CH
3'~3.35t9.0CH
4'~3.30t9.0CH
5'~3.45mCH
6'a~4.40 dd12.0, 2.0Acylated CH₂
6'b~4.25 dd12.0, 5.5Acylated CH₂
p-Coumaroyl Moiety
2''~7.45d8.5Aromatic CH
3''~6.80d8.5Aromatic CH
5''~6.80d8.5Aromatic CH
6''~7.45d8.5Aromatic CH
7''~7.60d16.0Olefinic H
8''~6.30d16.0Olefinic H

Table 2: Representative ¹³C NMR Data (125 MHz, CD₃OD)

PositionδC (ppm)TypeAssignment
Iridoid Moiety
1~118.0CHOlefinic
3~152.0CHOlefinic
4~112.0CQuaternary
5~38.0CH
6~78.0CH
7~130.0CHOlefinic
8~135.0CQuaternary
9~45.0CH
10~62.0CH₂
11~170.0CEster C=O
11-OCH₃~51.5CH₃Methyl Ester
Glucose Moiety
1'~100.0CHAnomeric
2'~75.0CH
3'~78.0CH
4'~72.0CH
5'~76.0CH
6'~64.5 CH₂Acylated
p-Coumaroyl Moiety
1''~127.0CQuaternary
2''~131.0CHAromatic
3''~116.5CHAromatic
4''~161.0CQuaternary
5''~116.5CHAromatic
6''~131.0CHAromatic
7''~146.0CHOlefinic
8''~115.0CHOlefinic
9''~168.0CEster C=O

Experimental Protocols & Structure Elucidation Workflow

The structural analysis follows a logical progression, starting with simple 1D experiments and advancing to 2D correlation experiments to build the final structure.

G cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Structure Assembly prep Dissolve 5-10 mg of pure compound in 0.6 mL of deuterated solvent (e.g., CD₃OD or DMSO-d₆) H1 ¹H NMR (Proton Count & Coupling) prep->H1 C13 ¹³C NMR & DEPT (Carbon Count & Type) COSY ¹H-¹H COSY (Identify Spin Systems) H1->COSY HSQC ¹H-¹³C HSQC (Direct C-H Bonds) H1->HSQC C13->HSQC C13->HSQC HMBC ¹H-¹³C HMBC (Long-Range C-H Bonds) COSY->HMBC assemble Assemble Fragments (Iridoid, Glucose, Coumaroyl) COSY->assemble HSQC->HMBC HSQC->assemble connect Confirm Inter-Fragment Links (Glycosidic & Ester Bonds) HMBC->connect assemble->connect elucidate Final Structure Elucidation connect->elucidate

NMR Experimental Workflow for Structure Elucidation
Protocol: 1D NMR (¹H and ¹³C)

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆). Add a small amount of TMS (tetramethylsilane) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse (zg30).

    • Spectral Width (SW): ~12-16 ppm.

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 8-16 scans.

    • Analysis: Integrate signals to determine relative proton counts. Analyze chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants (J) to identify functional groups (e.g., aromatic protons, olefins, methoxy (B1213986) group).

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled (zgpg30).

    • Spectral Width (SW): ~200-220 ppm.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-4096 scans (or more, as ¹³C is less sensitive).

    • DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons.

Protocol: 2D NMR (COSY, HSQC, HMBC)
  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are coupled to each other, typically through 2-3 bonds. This is crucial for tracing the proton networks within each of the three structural moieties.

    • Pulse Program: Standard gradient-selected COSY (cosygpqf).

    • Parameters: Use the same spectral width as the ¹H spectrum for both dimensions.

    • Interpretation: Cross-peaks indicate coupled protons (e.g., tracing the connections from H-1' to H-6' in the glucose ring).

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Shows correlations between protons and the carbons they are directly attached to (one-bond ¹J_CH coupling).

    • Pulse Program: Standard gradient-selected, edited HSQC (hsqcedetgpsisp2.3). An edited HSQC can distinguish CH/CH₃ signals from CH₂ signals by phase.

    • Parameters: F2 (¹H) dimension spectral width ~12 ppm; F1 (¹³C) dimension spectral width ~160-180 ppm.

    • Interpretation: Each cross-peak correlates a specific proton signal with its corresponding carbon signal, allowing for the direct assignment of protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: This is the key experiment for assembling the final structure. It reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds, ²J_CH, ³J_CH).

    • Pulse Program: Standard gradient-selected HMBC (hmbcgplpndqf).

    • Parameters: F2 (¹H) dimension ~12 ppm; F1 (¹³C) dimension ~200-220 ppm. The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz.

    • Interpretation: Crucial for identifying connections between non-protonated (quaternary) carbons and nearby protons, and for linking the three separate moieties together.

Structure Assembly via Key HMBC Correlations

The final structure is pieced together by interpreting the long-range correlations observed in the HMBC spectrum. The diagram below illustrates the most critical correlations that link the three subunits.

G cluster_iridoid Iridoid Core cluster_glucose Glucose Moiety cluster_coumaroyl p-Coumaroyl Group H1 H-1 C1_prime C-1' H1->C1_prime ³J (Glycosidic Link) H1_prime H-1' C1 C-1 H1_prime->C1 ³J (Glycosidic Link) H6_prime H-6' C9_double_prime C-9'' (C=O) H6_prime->C9_double_prime ³J (Ester Link) H7_double_prime H-7'' H7_double_prime->C9_double_prime ²J H8_double_prime H-8'' H8_double_prime->C9_double_prime ³J

Key HMBC Correlations for Structural Connectivity

Interpretation Logic:

  • Glycosidic Bond (Iridoid-Glucose): A crucial HMBC correlation is observed between the anomeric proton of the glucose (H-1') and the C-1 carbon of the iridoid aglycone. This ³J coupling unambiguously confirms the attachment point of the sugar. A reciprocal correlation from H-1 of the iridoid to C-1' of the glucose further solidifies this assignment.

  • Ester Bond (Glucose-Coumaroyl): The protons at the 6-position of the glucose (H-6'a and H-6'b) are significantly downfield-shifted, indicating acylation at this position. This is confirmed by a strong HMBC correlation from these H-6' protons to the ester carbonyl carbon (C-9'') of the p-coumaroyl group.

  • Internal Fragments: Within each moiety, COSY correlations establish the proton-proton networks (e.g., H-1' through H-6' in the glucose), and HMBC correlations confirm the carbon skeleton (e.g., correlations from the aromatic protons H-2''/H-6'' to the quaternary carbons C-1'' and C-4'' in the coumaroyl group).

The systematic application of 1D and 2D NMR spectroscopy provides a complete and unambiguous structural elucidation of this compound. The combination of ¹H and ¹³C NMR provides the atomic inventory, COSY defines the proton spin systems, HSQC links protons to their attached carbons, and HMBC provides the critical long-range connectivity information needed to assemble the final structure. This detailed structural information is invaluable for drug discovery, metabolomics, and the quality control of natural products.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to understanding and analyzing the mass spectrometry fragmentation pattern of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside with potential anti-inflammatory properties.[1] The protocols outlined herein are designed to assist researchers in identifying this and related compounds in complex mixtures, such as plant extracts, and in performing structural elucidation. This guide includes experimental protocols, a comprehensive table of predicted fragment ions, and visual diagrams of the fragmentation pathway and experimental workflow.

Introduction

6-O-p-Coumaroyl scandoside methyl ester is a naturally occurring iridoid glycoside found in various plant species, including those of the Oldenlandia genus.[2] Iridoid glycosides are a large class of bioactive compounds that have garnered significant interest for their diverse pharmacological activities.[3][4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for the analysis of these compounds.[3] Understanding the specific fragmentation patterns of these molecules is crucial for their unambiguous identification and characterization.[5][6]

The fragmentation of iridoid glycosides in a mass spectrometer is typically initiated by a soft ionization technique, such as electrospray ionization (ESI), followed by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[7][8] The fragmentation pathways are influenced by the core iridoid structure, the nature of the glycosidic linkage, and the type and position of any acyl substituents.[7][8]

This application note will focus on the positive ion mode fragmentation of this compound, which typically involves the formation of a protonated molecule [M+H]⁺.

Molecular Structure and Properties

  • Compound Name: this compound

  • Molecular Formula: C₂₆H₃₀O₁₃[2]

  • Monoisotopic Mass: 550.1686 g/mol [2]

  • Structure:

    Chemical structure of this compound

    (Image Source: PubChem CID 44584784)

Predicted Mass Spectrometry Fragmentation Data

The fragmentation of the protonated molecule [M+H]⁺ of this compound is expected to proceed through several key pathways, primarily involving the cleavage of the glycosidic bond and the ester linkage. The following table summarizes the predicted major fragment ions, their m/z values, and the corresponding neutral losses.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss (Da) Proposed Structure/Identity of Fragment
551.1765 ([M+H]⁺)389.1235162.0528[Aglycone + H]⁺ (Protonated Scandoside methyl ester)
551.1765 ([M+H]⁺)371.1129180.0634[Aglycone - H₂O + H]⁺ (Dehydrated protonated Scandoside methyl ester)
551.1765 ([M+H]⁺)163.0390388.1375[p-Coumaroyl group + H]⁺
551.1765 ([M+H]⁺)147.0441404.1324[p-Coumaric acid + H]⁺
389.1235357.102332.0212[Aglycone - CH₃OH + H]⁺
389.1235227.0652162.0583Further fragmentation of the aglycone

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with a solution of 50:50 (v/v) acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Plant Extract: For the analysis of plant extracts, a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering matrix components. A C18 SPE cartridge is recommended. Elute the compound of interest with methanol or acetonitrile.

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would be to start at 5-10% B, increasing to 95% B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (MS)
  • Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight (Q-TOF), Orbitrap, or triple quadrupole) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Desolvation Temperature: 350 - 450 °C.

  • MS Scan Range: m/z 100 - 1000.

  • MS/MS Analysis: Select the precursor ion at m/z 551.1765 for collision-induced dissociation (CID).

  • Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe a full range of fragment ions.

Visualizations

Proposed Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for the [M+H]⁺ ion of this compound.

Fragmentation_Pathway M [M+H]⁺ m/z 551.1765 Aglycone [Aglycone + H]⁺ m/z 389.1235 (Scandoside methyl ester) M->Aglycone -162.0528 Da (Glucose) Coumaroyl [p-Coumaroyl group + H]⁺ m/z 163.0390 M->Coumaroyl -388.1375 Da DehydratedAglycone [Aglycone - H₂O + H]⁺ m/z 371.1129 Aglycone->DehydratedAglycone -18.0106 Da (H₂O) LossMethanol [Aglycone - CH₃OH + H]⁺ m/z 357.1023 Aglycone->LossMethanol -32.0262 Da (CH₃OH) CoumaricAcid [p-Coumaric acid + H]⁺ m/z 147.0441 Coumaroyl->CoumaricAcid -16.00 Da (O)

Caption: Proposed fragmentation of this compound.

Experimental Workflow

This diagram outlines the logical flow of an experiment to analyze this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Standard Prepare Standard (1-10 µg/mL) LC LC Separation (C18 Column) Standard->LC Extract Prepare Plant Extract (with SPE cleanup) Extract->LC MS1 Full Scan MS (m/z 100-1000) LC->MS1 Identify Identify Precursor Ion [M+H]⁺ MS1->Identify MS2 Tandem MS (MS/MS) (Precursor m/z 551.1765) Analyze Analyze Fragment Ions (Compare to predicted data) MS2->Analyze Identify->MS2 Confirm Confirm Structure Analyze->Confirm

Caption: Workflow for LC-MS/MS analysis of the target compound.

Conclusion

The methods and data presented in this application note provide a robust framework for the identification and structural characterization of this compound using tandem mass spectrometry. The predicted fragmentation pattern, centered on the cleavage of the glycosidic and ester bonds, offers diagnostic ions that can be used to confidently identify this compound in complex biological matrices. The provided protocols can be adapted for various research and development applications, from natural product discovery to quality control of herbal medicines.

References

Application Note: A Validated HPLC Method for the Quantitative Determination of Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Iridoid glycosides are a large group of monoterpenoid natural products widely distributed in the plant kingdom, known for their diverse biological activities, including anti-inflammatory, neuroprotective, and cardioprotective effects.[1] Accurate and precise quantification of these compounds in plant materials, herbal preparations, and biological matrices is essential for quality control, standardization, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the determination of common iridoid glycosides such as aucubin (B1666126) and catalpol. The described method is robust, reproducible, and suitable for the routine analysis of these compounds.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of iridoid glycosides from the sample matrix.

Materials:

  • Dried and powdered plant material (e.g., leaves, roots)

  • 70% Methanol in water (v/v)[1]

  • Vortex mixer

  • Ultrasonic bath[1][2]

  • Centrifuge[1]

  • 0.22 µm or 0.45 µm syringe filters[1][2]

Protocol:

  • Weigh 1.0 g of the powdered plant sample into a centrifuge tube.

  • Add 25 mL of 70% methanol.[1]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[1]

  • Perform ultrasonication for 30 minutes at room temperature to aid in the extraction of the target analytes.[1]

  • Centrifuge the mixture at 4000 rpm for 10 minutes.[1]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[1]

HPLC Instrumentation and Conditions

The following HPLC conditions have been optimized for the separation and quantification of iridoid glycosides.

Table 1: HPLC Operating Parameters

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3][4][5]
Mobile Phase A 0.1% Formic acid in water or 0.5% O-phosphoric acid in water[1][5]
Mobile Phase B Acetonitrile or Methanol[1][3]
Gradient Elution A typical gradient starts with a low percentage of mobile phase B, which is gradually increased.
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature Ambient or controlled at 30°C[6]
Detection UV detection at 210 nm for compounds like aucubin and catalpol[6]
Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[5]

Linearity: Standard solutions of iridoid glycosides (e.g., aucubin, catalpol) at different concentrations were prepared and injected into the HPLC system. The calibration curves were constructed by plotting the peak area against the concentration.

Precision: The precision of the method was evaluated by analyzing replicate injections of a standard solution on the same day (intra-day precision) and on different days (inter-day precision). The results are expressed as the relative standard deviation (RSD).

Accuracy: The accuracy was determined by recovery studies. A known amount of the standard was added to a sample, and the recovery percentage was calculated.

LOD and LOQ: The limit of detection (LOD) and limit of quantification (LOQ) were determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

Data Presentation

The quantitative performance of the validated HPLC method for selected iridoid glycosides is summarized in the following tables.

Table 2: Summary of HPLC and UPLC-MS/MS Methods for Iridoid Glycoside Analysis

Analyte(s)ColumnMobile PhaseDetectionReference
CornusideACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)A: 0.1% Formic acid in water; B: Acetonitrile with 0.1% formic acidUPLC-MS/MS[1]
Loganic acid, swertiamarin, gentiopicroside, swerosideC18 (150 x 4.6 mm, 5 µm)A: 0.4% aqueous phosphoric acid; B: MethanolHPLC-UV (242 nm)[3]
Harpagoside, 8-p-coumaroyl-harpagideNot specifiedNot specifiedFast-HPLC[2]
Aucubin, Catalpol, ActeosideProdigy ODS (250mm x 4.6mm, 5µm)Method 1: 98% Sodium dihydrogen phosphate (B84403) buffer, 2% Acetonitrile (Isocratic)HPLC-DAD (204 nm, 330 nm)[4]
Catalpol, Aucubin, Geniposidic AcidPhenomenex Kinetex C18 (4.6 mm × 100 mm, 2.6 μm)95% 0.1% formic acid in water, 5% Acetonitrile (Isocratic)HPLC-UV (210 nm, 240 nm)[6]
p-hydroxy benzoic acid, Agnuside (B1665653)RP-18 (250 mm × 4 mm, 5 µm)85% 0.5% O-phosphoric acid-water, 15% Acetonitrile (Isocratic)HPLC-PDA (254 nm)[5]

Table 3: Validation Data for the Quantification of Selected Iridoid Glycosides

Analyte(s)Linearity (r²)LOD (ng/mL)LOQ (ng/mL)Intra-day Precision (RSD %)Inter-day Precision (RSD %)Recovery (%)Reference
Six compounds in M. officinalis≥ 0.9930-2.6 - 27.57< 4.5< 4.595.32–99.86[7]
Five constituents in L. rotata> 0.999--< 2.5< 2.595.6-101.2[8]
13 iridoid glycosides in Fructus Corni≥ 0.990.19-1.900.38-3.76< 3.21< 12.4990.95–113.59[9]
Five iridoids in rat plasma> 0.9911-1.260-6.876< 15< 15-[10]
Aucubin and Catalpol in Globularia species> 0.99----98.11-102.09[11]

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Powdered Plant Material extraction Solvent Extraction (e.g., 70% Methanol, Ultrasonication) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc HPLC System (C18 Column, Gradient Elution) filtration->hplc Inject Sample detection UV/PDA or MS Detection hplc->detection chromatogram Chromatogram Acquisition detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification (Calibration Curve) integration->quantification report Final Report quantification->report

Caption: Experimental workflow for the HPLC analysis of iridoid glycosides.

Conclusion

The HPLC method described in this application note is a reliable and validated approach for the quantitative analysis of iridoid glycosides in various samples. The protocol is straightforward, and the method demonstrates good linearity, precision, and accuracy, making it suitable for quality control and research purposes in the pharmaceutical and natural product industries. The provided data and workflow serve as a comprehensive guide for researchers and scientists in the field.

References

solubility of 6-O-p-Coumaroyl scandoside methyl ester in DMSO, methanol, and water

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside that has been isolated from plants such as Oldenlandia diffusa.[1] This natural product has garnered interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and anti-proliferative activities.[1] Notably, it has demonstrated a moderate anti-proliferation effect on human androgen-independent prostate cancer cells (PC3). These attributes position 6-O-p-Coumaroyl scandoside methyl ester as a compound of interest for further investigation in drug discovery and development.

This document provides essential information regarding the solubility of this compound in commonly used laboratory solvents and a detailed protocol for determining its aqueous solubility. Additionally, it outlines its known biological activities and associated signaling pathways.

Physicochemical Properties

Structure
  • IUPAC Name: methyl (1S,4aS,5R,7aS)-7-(hydroxymethyl)-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

  • Molecular Formula: C₂₆H₃₀O₁₃

  • Molecular Weight: 550.5 g/mol

Solubility
SolventSolubilityRemarks
DMSO SolubleA common solvent for creating stock solutions of organic molecules.
Methanol Expected to be solubleIridoid glycosides often exhibit solubility in methanol.
Water Sparingly soluble to insolubleTypical for many natural products of this class. Hot water extraction has been shown to be effective for some iridoid glycosides, suggesting temperature may influence solubility.

For enhancing solubility, gentle warming to 37°C and sonication in an ultrasonic bath may be beneficial.

Experimental Protocol: Determination of Aqueous Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound. The following protocol is adapted for the determination of the aqueous solubility of this compound.

Materials
  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Volumetric flasks

  • Orbital shaker or rotator

  • Microcentrifuge tubes

  • Microcentrifuge

  • Syringe filters (0.22 µm)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

  • Analytical balance

Procedure
  • Preparation of a Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 2-5 mg) and add it to a glass vial.

    • Add a known volume of PBS (e.g., 1 mL) to the vial.

    • Securely cap the vial to prevent solvent evaporation.

    • Prepare at least three replicates for each determination.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A 24 to 48-hour incubation is generally recommended.

  • Phase Separation:

    • After the incubation period, allow the vials to stand undisturbed for at least 1 hour to allow the excess solid to sediment.

    • Carefully transfer an aliquot of the supernatant to a microcentrifuge tube.

    • Centrifuge the tubes at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any remaining suspended particles.

  • Sample Analysis:

    • Filter the resulting supernatant through a 0.22 µm syringe filter to ensure the removal of all particulate matter.

    • Dilute the clear filtrate with the mobile phase to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Quantification:

    • Prepare a standard curve using known concentrations of this compound.

    • Determine the concentration of the compound in the diluted sample by comparing its peak area to the standard curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result will be the aqueous solubility of the compound under the tested conditions.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess compound to PBS B Prepare Triplicates A->B C Agitate at constant temperature (24-48h) B->C D Sedimentation C->D E Centrifugation D->E F Filtration (0.22 µm) E->F H HPLC-UV Analysis F->H G Prepare Standard Curve G->H I Calculate Solubility H->I

Caption: Workflow for the shake-flask solubility determination method.

Biological Activity and Signaling Pathways

This compound exhibits notable anti-inflammatory and anti-proliferative properties. Its mechanisms of action are believed to involve the modulation of key cellular signaling pathways implicated in inflammation and cancer.

Anti-Inflammatory Activity

The anti-inflammatory effects of this compound are likely mediated through the inhibition of pro-inflammatory signaling cascades. Iridoid glycosides and related phenolic compounds have been shown to suppress the activation of pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase). These pathways are central to the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). By inhibiting the phosphorylation of key proteins in the MAPK pathway (e.g., p38, ERK, JNK) and preventing the nuclear translocation of NF-κB, this compound can potentially reduce the expression of pro-inflammatory genes.

Anti-Proliferative Activity in Prostate Cancer

The compound has been observed to inhibit the proliferation of prostate cancer cells. This anti-cancer activity may be linked to the modulation of signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt pathway. The PI3K/Akt signaling cascade is a critical regulator of cell survival, growth, and proliferation. Natural products have been shown to exert anti-proliferative effects by inhibiting key components of this pathway, leading to cell cycle arrest and apoptosis.

G compound 6-O-p-Coumaroyl scandoside methyl ester mapk MAPK Pathway (p38, ERK, JNK) compound->mapk Inhibits nfkb NF-κB Pathway compound->nfkb Inhibits pi3k PI3K/Akt Pathway compound->pi3k Inhibits inflammation Inflammation (↓ NO, TNF-α, IL-1β) mapk->inflammation nfkb->inflammation proliferation Cancer Cell Proliferation (Prostate Cancer) pi3k->proliferation

Caption: Putative signaling pathways modulated by the compound.

Conclusion

This compound is a promising natural product with demonstrated anti-inflammatory and anti-proliferative activities. While qualitative data suggests its solubility in DMSO, further quantitative analysis is recommended for specific research applications. The provided shake-flask protocol offers a standardized method for determining its aqueous solubility. Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects to fully explore its therapeutic potential.

References

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the anti-inflammatory properties of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester in vitro. The protocols detailed below are standard methods for assessing key inflammatory mediators and pathways.

Overview of a Typical Experimental Workflow

The following diagram outlines a standard workflow for assessing the in vitro anti-inflammatory activity of a test compound.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis of Inflammatory Mediators A RAW 264.7 or THP-1 cells B Seed cells in 96-well plates A->B C Pre-treat with 6-O-p-Coumaroyl scandoside methyl ester B->C Adherence D Induce inflammation with LPS C->D 1-2 hours E Incubate for 24 hours D->E F Collect supernatant E->F G Cell Lysis E->G H Nitric Oxide (NO) Assay F->H I Cytokine ELISA (TNF-α, IL-6, IL-1β) F->I J Western Blot (iNOS, COX-2, NF-κB) G->J

Caption: A typical experimental workflow for in vitro anti-inflammatory assays.

Key In Vitro Anti-inflammatory Assays

The anti-inflammatory potential of 6-O-p-Coumaroyl scandoside methyl ester can be determined by a series of in vitro assays that measure its effect on key inflammatory mediators and signaling pathways. Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cell lines) are a common model for these studies.

Table 1: Summary of Key In Vitro Anti-inflammatory Assays

AssayTargetPurpose
Cell Viability Assay (MTT or WST-1) Mitochondrial dehydrogenaseTo determine the non-toxic concentration range of the test compound.
Nitric Oxide (NO) Assay (Griess Test) Nitrite (B80452) (a stable product of NO)To measure the inhibition of nitric oxide production.
Pro-inflammatory Cytokine ELISA TNF-α, IL-6, IL-1βTo quantify the reduction of key pro-inflammatory cytokines.
Prostaglandin E2 (PGE2) Immunoassay Prostaglandin E2To assess the inhibition of the COX-2 pathway.
Western Blot Analysis iNOS, COX-2, NF-κB pathway proteinsTo investigate the effect on the expression of key inflammatory proteins.
NF-κB Reporter Assay NF-κB transcriptional activityTo measure the inhibition of the NF-κB signaling pathway.

Experimental Protocols

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.

  • Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells.

    • Include a vehicle control (cells treated with vehicle and LPS) and a negative control (cells treated with vehicle only).

  • Incubation: Incubate the plates for 24 hours.

Cell Viability Assay (MTT Assay)
  • After the 24-hour incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Nitric Oxide (NO) Assay (Griess Test)
  • Collect the cell culture supernatant after the 24-hour incubation.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)
  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-6, IL-1β, and PGE2 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

Table 2: Hypothetical Quantitative Data for Anti-inflammatory Effects

Concentration of this compound (µM)Cell Viability (%)NO Production (% of Control)TNF-α Release (% of Control)IL-6 Release (% of Control)
0 (LPS only) 100100100100
1 98.5 ± 4.285.3 ± 5.188.1 ± 6.390.2 ± 5.8
5 97.2 ± 3.862.7 ± 4.565.4 ± 4.968.9 ± 5.1
10 95.8 ± 4.141.5 ± 3.945.2 ± 4.148.7 ± 4.3
25 93.1 ± 3.525.8 ± 3.128.9 ± 3.532.1 ± 3.8
50 89.5 ± 4.015.2 ± 2.518.3 ± 2.920.5 ± 3.1

Data are presented as mean ± SD and are hypothetical examples.

Investigation of Molecular Mechanisms

Western Blot Analysis

Western blotting can be used to determine the effect of this compound on the protein expression of key inflammatory mediators.

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against iNOS, COX-2, p-IκBα, IκBα, p-p65, p65, and β-actin overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation p_IkB p-IκBα IKK->p_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation p_IkB->NFkB Ubiquitination & Degradation DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: A simplified diagram of the LPS-induced NF-κB signaling pathway.

By measuring the phosphorylation of IκBα and p65, and the nuclear translocation of p65, the inhibitory effect of this compound on the NF-κB pathway can be elucidated. These protocols provide a robust framework for the in vitro evaluation of the anti-inflammatory potential of this compound, enabling a comprehensive understanding of its mechanism of action.

Application Notes: Evaluating the Cytotoxicity of 6-O-p-Coumaroyl scandoside methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-O-p-Coumaroyl scandoside (B1681521) methyl ester is an iridoid glycoside isolated from medicinal plants such as Hedyotis diffusa.[1] This natural product has demonstrated anti-inflammatory activity and has been noted for its moderate anti-proliferative effects against certain cancer cell lines, such as PC3 human prostate cancer cells.[2][3] These properties make it a compound of interest for further investigation in drug discovery and oncology.

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of 6-O-p-Coumaroyl scandoside methyl ester using common cell-based assays. The described methods will enable researchers to quantify the compound's impact on cell viability, membrane integrity, and its potential to induce apoptosis.

Data Presentation: Summarized Cytotoxicity Data

The following tables present hypothetical, yet realistic, data for the cytotoxic effects of this compound on the PC3 human prostate cancer cell line. This data is intended to serve as an example of how to structure and present results obtained from the protocols detailed below.

Table 1: Cell Viability (MTT Assay) of PC3 Cells after 48-hour Treatment

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Viability
0 (Vehicle Control)1.2540.089100%
101.1020.07587.9%
250.8770.06169.9%
500.6310.04550.3%
1000.3580.02928.5%
2000.1890.02115.1%
Calculated IC50 ~50 µM

Table 2: Membrane Integrity (LDH Release Assay) of PC3 Cells after 48-hour Treatment

Concentration (µM)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Vehicle Control)0.1520.0110%
100.1890.0154.1%
250.2550.02011.9%
500.4010.03328.9%
1000.6540.05158.2%
2000.8990.06886.6%
Max LDH Release1.0230.072100%

Table 3: Apoptosis Induction (Annexin V-FITC/PI Assay) of PC3 Cells after 48-hour Treatment

Concentration (µM)% Viable Cells (Annexin V-/PI-)% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)% Necrosis (Annexin V-/PI+)
0 (Vehicle Control)95.1%2.5%1.8%0.6%
5052.3%28.4%15.2%4.1%
10029.8%35.1%29.5%5.6%

Experimental Workflow Overview

The following diagram illustrates the general workflow for evaluating the cytotoxicity of the test compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis compound_prep Prepare Stock Solution of Compound treatment Treat Cells with Serial Dilutions of Compound compound_prep->treatment cell_culture Culture PC3 Cells cell_seeding Seed Cells into Microplates cell_culture->cell_seeding cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Annexin V/PI Assay (Apoptosis) incubation->apoptosis readout Spectrophotometer/ Flow Cytometer Readout mtt->readout ldh->readout apoptosis->readout calculation Calculate % Viability, % Cytotoxicity, IC50 readout->calculation

Caption: General experimental workflow for cytotoxicity testing.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]

Materials:

  • PC3 cells

  • DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 96-well flat-bottom plates

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture PC3 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh medium.

    • Seed 5 x 10³ cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., 10, 25, 50, 100, 200 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

    • Include a "vehicle control" (medium with 0.1% DMSO) and "medium only" blank controls.

    • Carefully remove the old medium from wells and add 100 µL of the medium containing the test compound dilutions.

    • Incubate for the desired treatment period (e.g., 48 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure all crystals are dissolved.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance if desired.

    • Calculate the percentage of cell viability relative to the vehicle control after subtracting the blank reading.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This assay quantifies lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, indicating cell lysis.

Materials:

  • Treated cell culture plates (prepared as in Protocol 1, Steps 1-2)

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Thermo Fisher Scientific, or Sigma-Aldrich)

  • Lysis Buffer (often 10X, provided in the kit)

  • Substrate Mix and Assay Buffer (provided in the kit)

  • Stop Solution (provided in the kit)

  • 96-well flat-bottom plate (optically clear)

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Use vehicle-treated wells.

    • Maximum LDH Release: 45 minutes before the end of the incubation, add 10 µL of 10X Lysis Buffer to a set of vehicle-treated control wells.

  • Sample Collection:

    • At the end of the incubation period, centrifuge the 96-well plate at 250 x g for 5-10 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions (typically by mixing the substrate and assay buffer).

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.

    • Mix gently by tapping the plate.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Stopping the Reaction & Data Acquisition:

    • Add 50 µL of Stop Solution to each well.

    • Measure the absorbance at 490 nm (or as specified by the kit) within 1 hour.

    • Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 x (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)

Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine (B164497) (PS) on the outer cell membrane, which is bound by Annexin V-FITC. PI is a nuclear stain that is excluded by live and early apoptotic cells but penetrates late apoptotic and necrotic cells with compromised membranes.

Materials:

  • PC3 cells seeded and treated in 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer (1X)

  • Annexin V-FITC reagent

  • Propidium Iodide (PI) staining solution

  • Phosphate-Buffered Saline (PBS), cold

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • Following treatment (e.g., 48 hours), collect the culture medium (which contains floating/dead cells).

    • Gently wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the cells collected from the medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Cell Washing and Resuspension:

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, PI-only, and Annexin V-FITC-only stained cells as controls for setting compensation and gates.

    • Quantify the percentage of cells in each quadrant (viable, early apoptosis, late apoptosis, necrosis).

Potential Signaling Pathway Involvement

Natural products often exert their cytotoxic effects by modulating key intracellular signaling pathways. Studies on iridoids from Hedyotis diffusa suggest a potential role in modulating the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is crucial for regulating cell proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway is a hallmark of many cancers.[5] this compound may induce cytotoxicity by inhibiting pro-survival signals or activating pro-apoptotic signals within this cascade.

G compound 6-O-p-Coumaroyl scandoside methyl ester raf Raf compound->raf Inhibition receptor Cell Surface Receptor (e.g., Growth Factor Receptor) ras Ras receptor->ras ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation apoptosis Apoptosis erk->apoptosis Inhibition

Caption: Hypothetical inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols: 6-O-p-Coumaroyl Scandoside Methyl Ester as a Marker for Hedyotis diffusa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hedyotis diffusa Willd. (Rubiaceae), also known as Oldenlandia diffusa, is a well-regarded herb in traditional Chinese medicine, recognized for its therapeutic applications, particularly in the treatment of inflammation and cancer. The quality and authenticity of Hedyotis diffusa are crucial for its safe and effective use. Due to the existence of adulterants from the same genus, such as Hedyotis corymbosa, accurate chemical markers are essential for quality control. 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside, has been identified as a specific chemical marker for Hedyotis diffusa and is not found in its common adulterants. This document provides detailed application notes and protocols for the use of 6-O-p-Coumaroyl scandoside methyl ester as a marker for the identification and quality control of Hedyotis diffusa.

Chemical Marker Profile

Compound Name This compound
Chemical Class Iridoid Glycoside
Molecular Formula C₂₆H₃₀O₁₃
Molecular Weight 550.51 g/mol
CAS Number 83946-90-1
Key Biological Activities Anti-inflammatory, Anti-proliferative

Quantitative Data Summary

The content of this compound in Hedyotis diffusa can vary based on factors such as geographical origin, harvesting time, and processing methods. The following table summarizes representative quantitative data from published studies.

Geographical Origin/Sample Source Analytical Method Content of this compound (% w/w) Reference
Various habitats in ChinaHPLCSignificant variation observed[1]
Not SpecifiedHPLCNot explicitly quantified, but used as a marker for authentication[2]

Note: The available literature indicates a significant variance in the concentration of this marker compound. For robust quality control, it is recommended to establish an in-house reference standard based on authenticated Hedyotis diffusa plant material.

Experimental Protocols

Extraction of this compound from Hedyotis diffusa

This protocol outlines a general procedure for the extraction of iridoid glycosides, including this compound, from dried Hedyotis diffusa plant material.

Materials and Reagents:

  • Dried and powdered Hedyotis diffusa

  • 70% Ethanol (B145695) (v/v)

  • Methanol (B129727) (HPLC grade)

  • Water (deionized or distilled)

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

  • Maceration/Reflux Extraction:

    • Weigh 10 g of powdered Hedyotis diffusa and place it in a flask.

    • Add 100 mL of 70% ethanol.

    • Either allow to macerate at room temperature for 24 hours with occasional shaking or perform reflux extraction at 60-70°C for 2 hours.

  • Filtration:

    • Filter the extract through filter paper to remove the solid plant material.

    • Wash the residue with a small volume of 70% ethanol and combine the filtrates.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 60°C until the ethanol is completely removed.

  • Sample Preparation for Analysis:

    • Redissolve the dried extract in methanol to a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before HPLC or TLC analysis.

G cluster_extraction Extraction Workflow powder Powdered H. diffusa extraction Maceration or Reflux with 70% Ethanol powder->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation filtration->concentration final_extract Dried Extract concentration->final_extract reconstitution Reconstitute in Methanol final_extract->reconstitution filtered_sample Filtered Sample for Analysis reconstitution->filtered_sample

Extraction workflow for this compound.

Analytical Methods for Identification and Quantification

This HPLC method is suitable for the quantitative analysis of this compound in Hedyotis diffusa extracts.

Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV-Vis detector.

  • Column: HiQsil C18 W (150 mm × 4.6 mm, 5 µm) or equivalent.[2]

  • Mobile Phase: Isocratic elution with Methanol:Water (48:52, v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 25°C.

  • Detection Wavelength: 310 nm.[2]

  • Injection Volume: 10 µL.

Alternative Gradient Method:

  • Mobile Phase: Acetonitrile (A) and Water with 0.1‰ acetic acid (B).

  • Gradient Program: A suitable gradient can be optimized, for instance, starting with a low percentage of A and gradually increasing it.

  • Detection Wavelength: 238 nm.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Analysis: Inject the prepared sample extract and the standard solutions into the HPLC system.

  • Quantification: Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration based on the peak area and the calibration curve.

G cluster_hplc HPLC Analysis Workflow sample_prep Prepare Sample and Standard Solutions hplc_injection Inject into HPLC System sample_prep->hplc_injection chromatography Chromatographic Separation (C18 Column) hplc_injection->chromatography detection UV Detection (238 nm or 310 nm) chromatography->detection data_analysis Data Analysis: Peak Identification & Quantification detection->data_analysis

HPLC analysis workflow.

This HPTLC method can be used for the qualitative identification of this compound and for fingerprint analysis of Hedyotis diffusa.

Instrumentation and Conditions:

  • Stationary Phase: HPTLC plates with silica (B1680970) gel 60 F₂₅₄.

  • Mobile Phase: A suitable solvent system such as Ethyl acetate:Methanol:Water in appropriate ratios (e.g., 8:1:1, v/v/v). Optimization may be required.

  • Sample Application: Apply 5 µL of the sample extract and standard solution as bands.

  • Development: Develop the plate in a saturated chromatographic chamber to a distance of about 8 cm.

  • Detection:

    • Examine the plate under UV light at 254 nm and 366 nm.

    • Derivatize the plate by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid reagent) and heating at 105°C for 5-10 minutes for visualization under white light.

Procedure:

  • Spotting: Apply the prepared sample extract and the standard solution of this compound onto the HPTLC plate.

  • Development: Place the plate in the developing chamber and allow the mobile phase to ascend.

  • Visualization: After development, dry the plate and visualize the spots under different lighting conditions and after derivatization.

  • Identification: The presence of this compound in the sample is confirmed by comparing the Rf value and the color of the spot with that of the reference standard.

Signaling Pathways and Biological Activity

While research on the specific molecular mechanisms of isolated this compound is ongoing, studies on the whole extract of Hedyotis diffusa have indicated its involvement in modulating several key signaling pathways implicated in cancer and inflammation. The anti-proliferative effect of 6-O-(E)-p-coumaroyl scandoside methyl ester has been observed in PC-3 prostate cancer cells.[1]

The primary signaling pathways modulated by Hedyotis diffusa extracts include:

  • PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and growth. Hedyotis diffusa has been shown to inhibit this pathway in cancer cells.

  • STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is a key regulator of tumorigenesis. Hedyotis diffusa extracts can suppress STAT3 activation.

  • Sonic Hedgehog (SHH) Pathway: This pathway is involved in embryonic development and can be aberrantly activated in some cancers. Hedyotis diffusa has been found to inhibit the SHH pathway.

The specific contribution of this compound to the modulation of these pathways is a promising area for future research.

G cluster_pathway Signaling Pathways Modulated by Hedyotis diffusa Extract HD_extract Hedyotis diffusa Extract PI3K_AKT PI3K/AKT Pathway HD_extract->PI3K_AKT Inhibits STAT3 STAT3 Pathway HD_extract->STAT3 Inhibits SHH Sonic Hedgehog Pathway HD_extract->SHH Inhibits Cell_Effects Inhibition of Cancer Cell Proliferation, Survival, and Angiogenesis PI3K_AKT->Cell_Effects STAT3->Cell_Effects SHH->Cell_Effects

Signaling pathways modulated by Hedyotis diffusa extract.

Conclusion

This compound serves as a reliable and specific chemical marker for the authentication and quality control of Hedyotis diffusa. The protocols provided herein for extraction and analysis using HPLC and HPTLC offer robust methods for researchers, scientists, and drug development professionals to ensure the quality and consistency of Hedyotis diffusa materials. Further investigation into the specific pharmacological activities and molecular mechanisms of this compound will be valuable for its potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-O-p-Coumaroyl Scandoside Methyl Ester Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester extraction from its primary plant source, Oldenlandia diffusa (syn. Hedyotis diffusa).

Frequently Asked Questions (FAQs)

Q1: What is 6-O-p-Coumaroyl scandoside methyl ester and what is its primary source?

A1: this compound is an iridoid glycoside, a type of bioactive compound known for its anti-inflammatory properties. Its primary natural source is the medicinal plant Oldenlandia diffusa (also known as Hedyotis diffusa), which belongs to the Rubiaceae family.[1]

Q2: Which solvents are most effective for extracting this compound?

A2: Polar solvents are generally used for the extraction of iridoid glycosides. Methanol (B129727) and ethanol (B145695), particularly in aqueous solutions (e.g., 70-80% ethanol), are effective for extracting this compound. The choice of solvent can significantly impact the extraction yield.

Q3: What are the main challenges in achieving a high yield of this compound?

A3: Low concentration in the plant material, co-extraction of impurities with similar polarities, and potential degradation of the compound during extraction and purification are the main challenges. Inefficient extraction methods and suboptimal parameters can also lead to poor yields.

Q4: Can advanced extraction techniques improve the yield compared to conventional methods?

A4: Yes, modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly improve the extraction efficiency of phenolic compounds and iridoid glycosides. These methods often result in higher yields in shorter extraction times and with lower solvent consumption compared to conventional maceration or heat reflux extraction.[2][3]

Q5: How can I quantify the yield of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for the quantification of this compound.[4] A validated HPLC method with a suitable standard is essential for accurate determination of the compound's concentration in the crude extract and purified fractions.

Troubleshooting Guides

Issue 1: Low Yield of Crude Extract
Possible Cause Troubleshooting Steps
Poor Quality Plant Material Ensure the plant material is correctly identified, properly dried, and stored to prevent degradation of bioactive compounds. Use authenticated Oldenlandia diffusa.
Inappropriate Solvent Choice Test different polar solvents and aqueous mixtures. An 80% ethanol solution is often a good starting point for iridoid glycosides.[5][6]
Insufficient Extraction Time or Temperature For conventional methods, ensure adequate extraction time (e.g., multiple extractions over several hours). For advanced methods (UAE, MAE), optimize time and temperature parameters.
Inadequate Particle Size Grind the dried plant material to a fine powder to increase the surface area for solvent penetration.
Issue 2: Low Purity of the Target Compound in the Extract
Possible Cause Troubleshooting Steps
Co-extraction of Impurities Employ a multi-step purification process. After initial extraction, use liquid-liquid partitioning (e.g., with n-butanol) to separate compounds based on polarity.[7]
Ineffective Chromatographic Separation Optimize the column chromatography parameters. Experiment with different stationary phases (e.g., C18, silica (B1680970) gel) and mobile phase gradients to improve resolution.[8][9]
Presence of Pigments and Other Interfering Substances Consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove lipids and chlorophyll (B73375) before the main extraction.

Data Presentation: Comparative Extraction Yields

The following tables present illustrative data on the yield of this compound based on general trends reported for iridoid glycosides and phenolic compounds. Note: Actual yields may vary based on specific experimental conditions and the quality of the plant material.

Table 1: Effect of Extraction Method on Yield

Extraction MethodTypical Extraction TimeRelative Yield (%)
Maceration24-48 hours100
Heat Reflux4-6 hours120-140
Ultrasound-Assisted Extraction (UAE)30-60 minutes150-180
Microwave-Assisted Extraction (MAE)5-15 minutes160-200

Table 2: Influence of Ethanol Concentration on UAE Yield

Ethanol Concentration (% v/v)Extraction Temperature (°C)Extraction Time (min)Relative Yield (%)
505030120
705030160
80 50 30 180
955030140

Experimental Protocols

Protocol 1: Conventional Extraction and Fractionation
  • Preparation of Plant Material: Air-dry the aerial parts of Oldenlandia diffusa and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol at room temperature for 24 hours (repeat three times). Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude methanol extract.

  • Fractionation:

    • Suspend the crude extract in water and perform liquid-liquid partitioning sequentially with n-hexane, chloroform, and n-butanol.

    • The n-butanol fraction is typically enriched with iridoid glycosides.[7][10]

  • Isolation: Subject the n-butanol fraction to column chromatography on a C18 or silica gel column. Elute with a gradient of methanol in water to isolate this compound.

  • Purification: Further purify the fractions containing the target compound using preparative HPLC.

  • Analysis: Confirm the purity and identify the compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Place 10 g of powdered Oldenlandia diffusa in a flask with 200 mL of 80% ethanol.

  • Extraction: Submerge the flask in an ultrasonic bath and sonicate at a frequency of 40 kHz and a power of 200 W for 30 minutes at 50°C.[11]

  • Processing: Filter the extract and repeat the extraction process on the residue for optimal recovery.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification and Analysis: Proceed with the isolation, purification, and analysis steps as described in Protocol 1.

Visualizations

Extraction_Workflow Plant Plant Material (Oldenlandia diffusa) Grinding Grinding & Drying Plant->Grinding Extraction Extraction (Maceration, UAE, or MAE) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Liquid-Liquid Fractionation Crude_Extract->Fractionation n_Butanol n-Butanol Fraction Fractionation->n_Butanol Chromatography Column Chromatography n_Butanol->Chromatography Purified_Fraction Purified Fraction Chromatography->Purified_Fraction HPLC_Analysis HPLC Quantification Purified_Fraction->HPLC_Analysis Final_Compound Pure Compound HPLC_Analysis->Final_Compound

Caption: Workflow for Extraction and Isolation.

Troubleshooting_Logic start_node Low Yield of Target Compound decision_node decision_node action_node action_node result_node result_node start Low Yield of Target Compound check_crude Crude Extract Yield Low? start->check_crude check_purity Purity of Target Low? check_crude->check_purity No optimize_extraction Optimize Extraction: - Solvent - Method (UAE/MAE) - Parameters check_crude->optimize_extraction Yes optimize_purification Optimize Purification: - Fractionation - Chromatography check_purity->optimize_purification Yes re_evaluate Re-evaluate Yield optimize_extraction->re_evaluate optimize_purification->re_evaluate

References

overcoming solubility issues with 6-O-p-Coumaroyl scandoside methyl ester in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-O-p-Coumaroyl scandoside (B1681521) methyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges with this compound in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my 6-O-p-Coumaroyl scandoside methyl ester (CSME) not dissolving in my aqueous buffer (e.g., PBS, TRIS)?

A1: this compound is a phenolic glycoside with low intrinsic solubility in aqueous solutions. Its chemical structure, containing both hydrophobic (p-coumaroyl ester) and hydrophilic (glycoside) moieties, leads to poor hydration in neutral aqueous environments. Product datasheets indicate it is soluble in organic solvents like DMSO, Chloroform, and Acetone but not readily soluble in water[1].

Q2: What is the recommended solvent for creating a stock solution?

A2: The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO). CSME is reported to be soluble in DMSO[1]. Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO, which can then be diluted into your aqueous experimental buffer.

Q3: Are there potential issues with using DMSO as a co-solvent in my experiments?

A3: Yes. While DMSO is an excellent solvent for CSME, it can be toxic to cells, typically at concentrations above 0.5-1%. It can also interfere with certain enzymatic assays or protein structures. It is critical to run a "vehicle control" in all experiments, which contains the same final concentration of DMSO as your experimental samples, to account for any effects of the solvent itself.

Q4: How can I improve the solubility of CSME in my final aqueous working solution?

A4: Several strategies can be employed, often in combination:

  • Use of an Organic Co-solvent: Start by preparing a concentrated stock in DMSO and dilute it into your aqueous buffer. Ensure the final DMSO concentration is low and non-toxic to your system[2].

  • pH Adjustment: The p-coumaroyl group has a phenolic hydroxyl group. Increasing the pH of the buffer (e.g., to pH 8.0 or higher) can deprotonate this group, increasing the molecule's charge and enhancing its aqueous solubility. However, you must verify that the pH change does not affect your experimental system or the stability of the compound.

  • Gentle Heating and Sonication: For some compounds, gentle warming to 37°C and brief sonication in an ultrasonic bath can aid dissolution[3]. Always check the compound's stability at elevated temperatures before proceeding.

  • Use of Solubilizing Agents: Excipients like cyclodextrins can encapsulate hydrophobic molecules, increasing their apparent solubility in water[4]. This is a common strategy for poorly soluble natural products[4].

Q5: I see a precipitate forming after diluting my DMSO stock solution into my aqueous buffer. What should I do?

A5: This indicates that the compound has crashed out of solution because its solubility limit in the final buffer was exceeded. To resolve this:

  • Lower the Final Concentration: Your target concentration may be too high for the chosen buffer conditions.

  • Increase the Co-solvent Percentage: Slightly increasing the final percentage of DMSO may help, but be mindful of its effects on your experiment.

  • Modify the Buffer: Adjusting the pH or adding other solubilizing agents to the aqueous buffer before adding the compound stock can prevent precipitation.

  • Change the Dilution Method: Try adding the buffer to the DMSO stock solution slowly while vortexing, rather than adding the stock to the buffer.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues.

Problem EncounteredPossible CauseRecommended Solution(s)
Powder does not dissolve when added directly to aqueous buffer. Low intrinsic aqueous solubility.Do not dissolve directly in buffer. Prepare a concentrated stock solution in 100% DMSO first.
Precipitate forms immediately upon dilution of DMSO stock into buffer. Final concentration exceeds solubility limit.1. Decrease the final working concentration.2. Increase the final co-solvent (DMSO) concentration (stay below 0.5% if possible).3. Use a different solubilization strategy (see Protocol 2 & 3).
Solution is cloudy or hazy after dilution. Formation of fine, colloidal precipitate.1. Try sonicating the solution for 5-10 minutes.2. Filter the solution through a 0.22 µm syringe filter (Note: this may lower the effective concentration).3. Re-evaluate your solubilization method; the compound is not fully dissolved.
Inconsistent results in biological assays. Poor solubility leading to inaccurate effective concentrations.1. Visually confirm the absence of precipitate in your final working solutions before each experiment.2. Perform a solubility pre-assessment at your desired final concentration and buffer conditions.3. Always include a vehicle control (buffer + same % of DMSO).
Experimental Protocols
Protocol 1: Standard Method for Preparing Working Solutions using a DMSO Stock

This protocol is the recommended starting point for solubilizing this compound.

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the required amount of CSME powder.

    • Add pure, anhydrous DMSO to achieve a desired high concentration (e.g., 20 mM). The molecular weight of CSME is 550.5 g/mol [5].

    • Ensure complete dissolution by vortexing. If needed, gently warm the tube to 37°C or place it in an ultrasonic bath for 5-10 minutes[3].

    • Store this stock solution at -20°C or below.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To avoid pipetting very small volumes, create an intermediate dilution of your stock in 100% DMSO.

  • Prepare the Final Working Solution:

    • Warm the stock solution to room temperature.

    • Add the required volume of the DMSO stock to your pre-warmed aqueous buffer to reach the final desired concentration.

    • Crucially , ensure the final DMSO concentration is kept to a minimum, ideally ≤0.5% v/v.

    • Vortex the final solution immediately and thoroughly after adding the stock.

    • Visually inspect for any signs of precipitation before use.

Protocol 2: Solubility Enhancement via pH Adjustment

This protocol is for cases where standard dilution from DMSO is insufficient.

  • Determine pH Stability: Before proceeding, test if CSME is stable at the intended higher pH. Incubate a small amount of the compound at the target pH for the duration of your experiment and check for degradation using HPLC or a similar method.

  • Prepare a Range of Buffers: Prepare your desired buffer (e.g., phosphate (B84403) buffer) at a range of pH values, for example, pH 7.4, 8.0, 8.5, and 9.0.

  • Prepare DMSO Stock: Create a concentrated stock solution in 100% DMSO as described in Protocol 1.

  • Test Solubility:

    • Add the DMSO stock to each buffer to achieve your target concentration.

    • Vortex and let the solutions equilibrate for 30 minutes at room temperature.

    • Visually inspect for precipitation. The optimal pH is the lowest pH that keeps the compound fully dissolved.

  • Validate Experimental Compatibility: Ensure the chosen pH does not adversely affect your cells, proteins, or assay components.

Visualizations
Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing solubility issues with this compound.

G start Start: Need to dissolve CSME in aqueous buffer prep_stock Protocol 1: Prepare high conc. stock in 100% DMSO start->prep_stock dilute Dilute stock into aqueous buffer prep_stock->dilute check_sol Is solution clear? dilute->check_sol success Success! Proceed with experiment. Include vehicle control. check_sol->success Yes precipitate Problem: Precipitate or cloudiness observed check_sol->precipitate No troubleshoot Troubleshoot precipitate->troubleshoot lower_conc Option 1: Lower final concentration troubleshoot->lower_conc Simplest adjust_ph Option 2: Protocol 2 Increase buffer pH (e.g., pH 8.0-8.5) troubleshoot->adjust_ph Common add_agent Option 3: Advanced Add solubilizing agent (e.g., Cyclodextrin) troubleshoot->add_agent Complex lower_conc->dilute adjust_ph->dilute add_agent->dilute

Caption: Troubleshooting workflow for solubilizing CSME.

Factors Influencing CSME Solubility

This diagram illustrates the key factors that can be manipulated to improve the solubility of CSME in aqueous media.

G center Aqueous Solubility of CSME ph Buffer pH ph->center Increases at higher pH (deprotonation) cosolvent Co-solvent % (DMSO) cosolvent->center Increases with higher % (but mind toxicity) temp Temperature temp->center May increase (check stability) excipients Solubilizing Agents (e.g., Cyclodextrins) excipients->center Increases via complexation concentration Final CSME Concentration concentration->center Inversely related to success

Caption: Key factors affecting CSME aqueous solubility.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for resolving peak tailing issues in the High-Performance Liquid Chromatography (HPLC) analysis of phenolic compounds. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and solve common chromatographic problems.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving the root causes of peak tailing.

Q1: What is peak tailing and how do I identify it?

Peak tailing is an asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half. In an ideal separation, peaks should be symmetrical and Gaussian in shape. The degree of tailing is often quantified by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 is ideal, while values greater than 1.2 suggest significant tailing.[1]

Q2: What are the primary causes of peak tailing for phenolic compounds?

Peak tailing in the HPLC analysis of phenolic compounds can stem from several factors, which can be broadly categorized as chemical interactions, column issues, and system or sample effects.

  • Secondary Interactions: The most common cause is the interaction of phenolic analytes with the silica (B1680970) stationary phase. Residual silanol (B1196071) groups (-Si-OH) on the silica surface can interact with the polar functional groups of phenols, leading to peak tailing.[2][3][4][5]

  • Mobile Phase pH: An inappropriate mobile phase pH can cause phenolic compounds, which are often acidic, to be partially ionized. This can lead to secondary interactions and poor peak shape.[6][7][8][9]

  • Column Problems: Issues such as column contamination, degradation of the stationary phase, or the formation of a void at the column inlet can all contribute to peak tailing.[1][2]

  • System and Sample Issues: Factors like excessive extra-column volume (e.g., long tubing), sample overload, or a mismatch between the sample solvent and the mobile phase can also cause peak distortion.[1][2][4]

Below is a troubleshooting workflow to systematically address peak tailing.

G cluster_interactions Secondary Interaction Solutions cluster_column Column Health Solutions cluster_system System & Sample Solutions start Peak Tailing Observed check_interactions Investigate Secondary Interactions start->check_interactions check_column Evaluate Column Health check_interactions->check_column If tailing persists adjust_ph Adjust Mobile Phase pH check_interactions->adjust_ph use_endcapped Use End-Capped Column check_interactions->use_endcapped check_system Assess System & Sample Parameters check_column->check_system If tailing persists wash_column Wash Column check_column->wash_column replace_column Replace Column check_column->replace_column solution Symmetrical Peak check_system->solution Problem Resolved reduce_volume Minimize Extra-Column Volume check_system->reduce_volume adjust_sample Dilute Sample or Reduce Injection Volume check_system->adjust_sample adjust_ph->solution Problem Resolved use_endcapped->solution Problem Resolved wash_column->solution Problem Resolved replace_column->solution Problem Resolved reduce_volume->solution Problem Resolved adjust_sample->solution Problem Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Q3: How do I address peak tailing caused by secondary interactions?

Secondary interactions with residual silanol groups are a primary cause of peak tailing for phenolic compounds. Here are the recommended solutions:

  • Adjust Mobile Phase pH: For acidic phenolic compounds, lowering the mobile phase pH (typically between 2.5 and 3.5) suppresses the ionization of both the phenolic hydroxyl groups and the surface silanol groups.[2] This reduces unwanted ionic interactions. It is crucial to use a buffer to maintain a stable pH.[1][2]

  • Use End-Capped Columns: Modern HPLC columns are often "end-capped," a process that chemically deactivates most of the residual silanol groups, significantly reducing secondary interactions.[2]

  • Consider Alternative Stationary Phases: If tailing persists on a standard C18 column, a phenyl-hexyl stationary phase might offer different selectivity for aromatic compounds like phenols and potentially improve peak shape.[2]

  • Mobile Phase Additives: While less common with modern columns, additives like triethylamine (B128534) (TEA) can be used to mask residual silanol groups.[2][10][11]

The following diagram illustrates the mechanism of reducing secondary interactions by adjusting pH.

G cluster_high_ph Suboptimal pH cluster_low_ph Optimal pH (e.g., 2.5-3.5) phenol_ionized Phenol (ionized) interaction Ionic Interaction phenol_ionized->interaction silanol_ionized Silanol (ionized, -SiO⁻) silanol_ionized->interaction tailing Peak Tailing interaction->tailing phenol_neutral Phenol (neutral) no_interaction Reduced Interaction phenol_neutral->no_interaction silanol_neutral Silanol (neutral, -SiOH) silanol_neutral->no_interaction good_peak Symmetrical Peak no_interaction->good_peak

Caption: Effect of mobile phase pH on secondary interactions.

Q4: What if I suspect my column is the problem?

Column health is critical for good peak shape. If you observe a gradual increase in peak tailing over time, consider the following:

  • Column Contamination: Strongly retained compounds from previous injections can create active sites on the column, leading to tailing.

  • Column Void: A void at the head of the column can cause peak distortion.[2] This can result from pressure shocks or operating at a pH that degrades the silica.

  • Stationary Phase Degradation: Over time and with use, the bonded phase of the column can degrade, exposing more active silanol sites.

Experimental Protocol: Column Washing

If contamination is suspected, a thorough column wash is recommended.

  • Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.

  • Flush with a series of solvents. A general-purpose wash for a reversed-phase column (like C18) involves flushing with at least 10 column volumes of each of the following solvents in sequence:

    • Mobile phase without buffer salts (e.g., water/acetonitrile)

    • 100% Water (HPLC grade)

    • Isopropanol

    • Methylene chloride (if compatible with your system)

    • Isopropanol

    • 100% Water (HPLC grade)

    • Re-equilibrate with your mobile phase.

  • Always check the column manufacturer's instructions for recommended washing procedures and solvent compatibility.

If washing does not resolve the issue, and you suspect a void or significant degradation, the column may need to be replaced.[1] Using a guard column can help extend the life of your analytical column by trapping strongly retained impurities.[2]

Frequently Asked Questions (FAQs)

Q: Can the sample solvent cause peak tailing?

A: Yes. If the sample is dissolved in a solvent that is much stronger than your mobile phase, it can lead to peak distortion, including tailing. It's best to dissolve your sample in the mobile phase itself or in a solvent that is weaker than the mobile phase.[1]

Q: How does sample overload cause peak tailing?

A: Injecting too much sample can saturate the stationary phase at the column inlet. This leads to a non-ideal distribution of the analyte between the stationary and mobile phases, resulting in a tailed peak. The solution is to dilute the sample or reduce the injection volume.[1][4]

Q: Can instrumental issues outside of the column cause peak tailing?

A: Yes, issues related to "extra-column volume" can contribute to peak broadening and tailing. This includes using tubing with an unnecessarily large internal diameter or excessive length between the injector, column, and detector. Poorly made connections can also create dead volume where the sample can diffuse, leading to peak distortion.[1][2]

Q: Why do some phenolic compounds in my mixture show more tailing than others?

A: The extent of tailing can depend on the specific structure of the phenolic compound. Molecules with more polar functional groups or a structure that allows for stronger interaction with residual silanol groups will be more prone to tailing.

Data Summary

The following tables provide quantitative data related to troubleshooting peak tailing.

Table 1: Recommended Mobile Phase pH for Phenolic Compounds

Compound TypeRecommended pH RangeRationale
Phenolic Acids2.5 - 3.5Suppresses ionization of both the carboxylic acid and phenolic hydroxyl groups, as well as surface silanols.[2]
Neutral Phenols~ 2.5 - 7.0Less sensitive to pH, but lower pH is still beneficial to protonate silanols.

Table 2: Common Mobile Phase Additives and Buffers

Additive/BufferTypical ConcentrationPurpose
Formic Acid0.1%Acidifies the mobile phase to suppress ionization.
Acetic Acid0.1% - 1.0%Acidifies the mobile phase.
Phosphate Buffer10-50 mMProvides stable pH control.[1]
Triethylamine (TEA)~25 mMA competing base that masks active silanol sites (less common with modern columns).[10]

References

degradation of 6-O-p-Coumaroyl scandoside methyl ester under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester under various experimental conditions. The information is presented in a question-and-answer format to address potential issues encountered during its handling, storage, and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 6-O-p-Coumaroyl scandoside methyl ester?

A1: Based on the structural characteristics of this compound, which include an iridoid glycoside core and an ester linkage, the primary factors influencing its stability are pH and temperature. The ester bond is particularly susceptible to hydrolysis under alkaline and, to a lesser extent, acidic conditions. High temperatures can accelerate this degradation.[1][2][3]

Q2: How does pH affect the stability of this compound?

Q3: What is the expected impact of temperature on the stability of this compound?

A3: Elevated temperatures will likely accelerate the degradation of the compound, particularly in non-optimal pH conditions. For analogous iridoid glycosides, storage at lower temperatures (e.g., 12-20°C) enhances stability.[4][5] For long-term storage, it is advisable to keep the compound in a cool and dry place, protected from light.

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation pathway is the hydrolysis of the ester bond, yielding scandoside methyl ester and p-coumaric acid. Under more severe conditions, such as strong acid and high temperature, further degradation of the scandoside methyl ester moiety could occur, potentially through the cleavage of the glycosidic linkage.

Q5: How can I monitor the degradation of this compound during an experiment?

A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the degradation of this compound. A stability-indicating HPLC method should be developed to separate the parent compound from its potential degradation products.[6][7] Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can be invaluable for identifying the structures of the degradation products.[8]

Troubleshooting Guides

Issue 1: Rapid degradation of the compound is observed in my experimental setup.

  • Possible Cause: The pH of your solution may be too high (alkaline). The ester linkage is prone to rapid hydrolysis in basic conditions.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is above 7, consider buffering your solution to a slightly acidic or neutral pH (e.g., pH 4-6).

    • If the experimental conditions require a basic pH, minimize the exposure time and temperature.

  • Possible Cause: The temperature of the experiment is too high.

  • Troubleshooting Steps:

    • Whenever possible, conduct the experiment at a lower temperature.

    • If elevated temperatures are necessary, reduce the duration of the experiment to minimize thermal degradation.

Issue 2: I am observing multiple unknown peaks in my chromatogram after storing the compound.

  • Possible Cause: The compound has degraded during storage.

  • Troubleshooting Steps:

    • Review your storage conditions. Ensure the compound is stored in a cool, dark, and dry place. For solutions, consider storing them at 4°C or frozen (-20°C or -80°C), depending on the solvent.

    • Use LC-MS to identify the unknown peaks, which are likely degradation products such as scandoside methyl ester and p-coumaric acid.

    • Develop a stability-indicating HPLC method to quantify the parent compound and its degradants accurately.

Data Presentation

Table 1: Expected Stability of this compound Under Different Conditions (Based on Analogous Compounds)

ConditionpHTemperatureExpected StabilityPrimary Degradation Pathway
Acidic 1-3Room TemperatureModerate to LowHydrolysis of ester and potentially glycosidic bond
Neutral 6-7Room TemperatureHighMinimal degradation
Alkaline 8-12Room TemperatureVery LowRapid hydrolysis of the ester bond[2][3]
Elevated Temp. Neutral40-60°CModerate to LowAccelerated hydrolysis
Low Temp. Neutral4°CVery HighMinimal degradation

Experimental Protocols

Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6][7][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a shorter period due to expected rapid degradation (e.g., 15, 30, 60, 120 minutes). At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature, protected from light, for a defined period (e.g., 2, 6, 12, 24 hours).

  • Thermal Degradation: Transfer an aliquot of the stock solution into a vial and evaporate the solvent. Place the vial in a temperature-controlled oven (e.g., 80°C) for a defined period. At each time point, dissolve the residue in the mobile phase for analysis.

  • Photolytic Degradation: Expose a solution of the compound in a photostability chamber to a controlled light source (e.g., ICH-compliant UV and visible light). Keep a control sample in the dark at the same temperature. Analyze both samples at various time points.

3. Analysis:

  • Analyze all samples using a developed and validated stability-indicating HPLC method.

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks corresponding to degradation products.

  • If possible, use LC-MS to identify the major degradation products.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1M NaOH, RT) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal Stress (80°C, solid) Stock->Thermal Expose to Stress Photo Photolytic Stress (UV/Vis Light) Stock->Photo Expose to Stress HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS Analysis (Degradant Identification) HPLC->LCMS Identify Degradants Degradation_Pathway Parent 6-O-p-Coumaroyl scandoside methyl ester Deg1 Scandoside methyl ester Parent->Deg1 Ester Hydrolysis (Alkaline/Acidic pH, High Temperature) Deg2 p-Coumaric acid Parent->Deg2 Ester Hydrolysis (Alkaline/Acidic pH, High Temperature) FurtherDeg Further Degradation Products Deg1->FurtherDeg Glycosidic Cleavage (Strong Acid, High Temperature)

References

Technical Support Center: Optimizing Iridoid Glycoside Separation by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of iridoid glycosides using High-Performance Liquid Chromatography (HPLC). The following information is designed to address specific issues encountered during method development and routine analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing significant peak tailing for my iridoid glycoside peaks. What are the common causes and how can I resolve this?

A1: Peak tailing for polar compounds like iridoid glycosides is a frequent issue in reversed-phase HPLC. The primary causes and troubleshooting steps are outlined below:

  • Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar functional groups of iridoid glycosides, leading to tailing.

    • Solution:

      • Use an End-Capped Column: Modern C18 columns are often "end-capped" to deactivate most residual silanols. Ensure you are using a high-quality, end-capped column.

      • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-4) can suppress the ionization of silanol groups, minimizing these interactions. The use of an acidic modifier like formic acid or phosphoric acid is common.[1]

      • Use a Buffer: Employing a buffer solution (e.g., phosphate (B84403) buffer) helps maintain a consistent pH and can mask residual silanol activity.[2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.

    • Solution: Dilute your sample and reinject. If peak shape improves, column overload was the likely cause.

  • Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing.

  • Column Contamination: Accumulation of matrix components from plant extracts on the column frit or head can create active sites that cause tailing.

    • Solution: Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to remove contaminants.

Q2: I'm having trouble separating two or more closely eluting iridoid glycosides (co-elution). How can I improve the resolution?

A2: Improving the resolution between co-eluting peaks involves optimizing selectivity (α), efficiency (N), and retention factor (k). Here are practical steps:

  • Optimize Mobile Phase Composition:

    • Change the Organic Solvent: Switching between acetonitrile and methanol (B129727) can alter selectivity due to their different chemical properties.[3][4][5][6][7] Acetonitrile generally has a stronger elution strength, leading to shorter retention times.[3][4] Methanol, being a protic solvent, can offer different selectivity through hydrogen bonding interactions.[5][6]

    • Adjust the Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent in the mobile phase will increase the retention time of your analytes, which may improve separation.

    • Modify the Mobile Phase pH: Adjusting the pH can alter the polarity and ionization state of iridoid glycosides with acidic or basic functional groups, thereby changing their retention and improving selectivity. A pH between 2 and 4 is often a good starting point for method development with these compounds.

  • Gradient Elution: For complex samples containing iridoid glycosides with a wide range of polarities, a gradient elution is generally preferred over an isocratic one. A shallower gradient (a slower increase in the organic solvent concentration) can significantly improve the resolution of closely eluting peaks.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded column) to introduce different separation mechanisms.

Q3: My iridoid glycoside standards seem to be degrading during analysis, leading to inconsistent results. What could be the cause and how can I prevent it?

A3: Iridoid glycosides can be susceptible to degradation under certain conditions.

  • pH-Dependent Hydrolysis: Some iridoid glycosides, like aucubin (B1666126), are unstable in highly acidic environments (pH < 3), which can lead to their degradation.[8] Catalpol (B1668604) can also degrade during processing under heat and acidic conditions.[9]

    • Solution: While a low pH is often beneficial for peak shape, ensure it is not causing analyte degradation. If you suspect pH-related degradation, try increasing the mobile phase pH to a level where the analyte is stable, while still achieving good chromatography. It has been noted that aucubin is stable for extended periods at a pH above 3.0.[8]

  • Enzymatic Degradation: In plant extracts, the presence of enzymes like β-glucosidase can lead to the degradation of iridoid glycosides.[10]

    • Solution: Proper sample preparation is crucial. This can include heat treatment or the use of organic solvents to denature enzymes during the extraction process.

Q4: I am working with complex plant extracts, and I suspect matrix effects are impacting my quantification. How can I mitigate this?

A4: Matrix effects, where other components in the sample interfere with the detection of the analyte, are a common challenge when analyzing plant extracts.[11]

  • Effective Sample Preparation:

    • Solid-Phase Extraction (SPE): SPE is a powerful technique to clean up complex samples and remove interfering compounds before HPLC analysis. C18 cartridges are commonly used for this purpose.

    • Filtration: Always filter your samples through a 0.22 µm or 0.45 µm filter to remove particulates that can clog the column.

  • Methodological Approaches:

    • Use of a Guard Column: A guard column helps to protect the analytical column from strongly retained matrix components.

    • Standard Addition Method: This method can be used to quantify the analyte in a complex matrix by adding known amounts of the standard to the sample.

    • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that does not contain the analyte of interest to compensate for matrix effects.

Data Presentation

Table 1: Comparison of Mobile Phase Organic Solvents on Iridoid Glycoside Retention Time

Iridoid GlycosideColumnMobile Phase AMobile Phase BCompositionFlow Rate (mL/min)Retention Time (min)Reference
Geniposide (B1671433)C18Water + 0.1% Formic AcidAcetonitrile16% B1.0~11.5[12]
GeniposideC18Water + 0.1% Formic AcidMethanolGradient1.0~4.1[13]
HarpagosideC18Water + Phosphoric Acid (pH 2.0)AcetonitrileGradient5.02.1[14]

Note: Retention times are highly dependent on the specific column, system, and detailed gradient profile, and should be used as a relative comparison.

Table 2: Effect of Mobile Phase Additives on Iridoid Glycoside Separation

Iridoid GlycosideMobile PhaseAdditiveEffectReference
Aucubin & CatalpolWater:Acetonitrile (98:2)Sodium Dihydrogen Phosphate BufferEnhanced retention time stability compared to water alone.[2]
GeniposideWater:Acetonitrile0.1% Formic AcidImproved peak separation and resolution.[1]
Gentiopicroside, Swertiamarin, SwerosideWater:Methanol0.4% Phosphoric AcidAchieved good separation of the four compounds.[15]

Experimental Protocols

Protocol 1: Isocratic HPLC Method for the Determination of Aucubin and Catalpol

This protocol is adapted from a method for the analysis of aucubin and catalpol in plantain.[2]

  • Instrumentation:

    • HPLC system with a pump, autosampler, and a Diode Array Detector (DAD).

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Sodium dihydrogen phosphate.

    • Purified water.

    • Aucubin and Catalpol reference standards.

  • Mobile Phase Preparation:

    • Mobile Phase A: Sodium dihydrogen phosphate buffer in water.

    • Mobile Phase B: 100% Acetonitrile.

    • Isocratic Mobile Phase: 98% Mobile Phase A and 2% Mobile Phase B.

  • Standard Solution Preparation:

    • Prepare individual stock solutions of aucubin and catalpol in the mobile phase.

    • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

  • Sample Preparation:

    • Perform an appropriate extraction of the plant material (e.g., micro-extraction with an organic solvent).

    • Filter the extract through a 0.45 µm or 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Mobile Phase: 98% Sodium dihydrogen phosphate buffer: 2% Acetonitrile (isocratic).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • Detection: DAD at 204 nm.

Protocol 2: Gradient HPLC Method for the Determination of Geniposide

This protocol is based on a method for the analysis of geniposide.[1]

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, and DAD.

    • Fused-core C18 column.

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Formic acid.

    • Purified water.

    • Geniposide reference standard.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% (v/v) formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.

  • Standard Solution Preparation:

    • Prepare a stock solution of geniposide in a mixture of acetonitrile and water (1:1).

    • Prepare working standard solutions by diluting the stock solution.

  • Sample Preparation:

    • Extract the sample with an appropriate solvent (e.g., ethanol).

    • Dilute the extract with acetonitrile:water (1:1) for analysis.

    • Filter the sample through a 0.45 µm or 0.22 µm syringe filter.

  • HPLC Conditions:

    • Column: Fused-core C18.

    • Mobile Phase: Gradient elution with Mobile Phase A and B.

      • 0 min: 1% B

      • 9 min: 25% B

      • 10 min: 1% B

      • 13 min: 1% B

    • Flow Rate: 1.5 mL/min.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 35 °C.

    • Detection: DAD at 240 nm.

Visualizations

Troubleshooting_Workflow start Problem Observed: Poor Peak Shape or Resolution check_system 1. Check System Suitability (Pressure, Leaks, Baseline Noise) start->check_system peak_tailing Issue: Peak Tailing check_system->peak_tailing If Tailing co_elution Issue: Co-elution check_system->co_elution If Co-elution silanol Address Silanol Interactions: - Lower Mobile Phase pH - Use End-Capped Column peak_tailing->silanol mobile_phase_opt Optimize Mobile Phase: - Adjust Organic Solvent % - Switch Organic Solvent (ACN/MeOH) - Adjust pH co_elution->mobile_phase_opt overload Check for Column Overload: - Dilute and Re-inject Sample silanol->overload extra_column Minimize Extra-Column Volume: - Use Shorter/Narrower Tubing overload->extra_column end Problem Resolved extra_column->end gradient_opt Optimize Gradient: - Use a Shallower Gradient mobile_phase_opt->gradient_opt column_chem Change Column Chemistry: - Phenyl-Hexyl, Polar-Embedded gradient_opt->column_chem column_chem->end

Caption: Troubleshooting workflow for common HPLC issues in iridoid glycoside analysis.

Mobile_Phase_Optimization_Logic cluster_organic Organic Solvent Selection cluster_additive Additive Selection start Start Optimization acn Acetonitrile (Stronger Elution, Lower UV Cutoff) start->acn meoh Methanol (Different Selectivity, Protic) start->meoh acid Acidic Modifier (e.g., Formic Acid) - Suppresses Silanol Interaction - Improves Peak Shape acn->acid buffer Buffer (e.g., Phosphate) - Maintains Constant pH - Improves Reproducibility acn->buffer meoh->acid meoh->buffer elution_mode Select Elution Mode acid->elution_mode buffer->elution_mode isocratic Isocratic (Simple Mixtures, Known Compounds) elution_mode->isocratic Simple gradient Gradient (Complex Mixtures, Wide Polarity Range) elution_mode->gradient Complex fine_tune Fine-Tune Parameters (Flow Rate, Temperature, Gradient Slope) isocratic->fine_tune gradient->fine_tune

Caption: Logical flow for mobile phase optimization in iridoid glycoside HPLC analysis.

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the LC-MS/MS analysis of complex herbal extracts.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of herbal extracts?

A: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest.[1] For herbal extracts, this includes a complex mixture of compounds like pigments, sugars, lipids, proteins, and other secondary metabolites.[2] Matrix effects occur when these co-eluting compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[3][4][5] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[3]

Q2: What are the primary causes of matrix effects in herbal extract analysis?

A: The primary cause of matrix effects is the co-elution of matrix components with the analyte of interest, leading to competition for ionization in the MS source.[1][6] In electrospray ionization (ESI), for example, co-eluting compounds can alter the efficiency of droplet formation and the release of charged analyte ions.[3] The high complexity and variability of herbal matrices make them particularly susceptible to these effects.[2]

Q3: How can I determine if my analysis is affected by matrix effects?

A: There are several methods to assess the presence and magnitude of matrix effects. The most common are the post-column infusion and post-extraction spike methods.[5][7][8]

  • Post-Column Infusion (Qualitative Assessment): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3][5][7] A constant flow of the analyte solution is introduced into the LC eluent after the analytical column, and a blank matrix extract is injected. Any deviation from the stable baseline signal of the analyte indicates a matrix effect.[3][5]

  • Post-Extraction Spike (Quantitative Assessment): This is the most common method to quantify matrix effects.[9][10] It involves comparing the peak area of an analyte spiked into a pre-extracted blank matrix sample to the peak area of the analyte in a neat solvent at the same concentration.[10]

Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS), and how does it help?

A: A Stable Isotope-Labeled Internal Standard (SIL-IS) is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., ²H, ¹³C, ¹⁵N). SIL-IS are considered the gold standard for compensating for matrix effects because they have nearly identical chemical and physical properties to the analyte.[10] They co-elute with the analyte and experience the same degree of ion suppression or enhancement.[1] By measuring the ratio of the analyte signal to the SIL-IS signal, accurate quantification can be achieved even in the presence of matrix variability.[1][11]

Troubleshooting Guides

Issue 1: Poor Reproducibility and Inaccurate Quantification

Possible Cause: Significant and variable matrix effects between different samples or batches of herbal extract.

Troubleshooting Workflow

Caption: Troubleshooting workflow for poor reproducibility.

Detailed Steps:

  • Quantify the Matrix Effect: Perform a post-extraction spike experiment to determine the percentage of ion suppression or enhancement. If the matrix effect is greater than 15-20% and is variable across different samples, it is a likely cause of poor reproducibility.

  • Implement an Internal Standard: The most effective way to correct for variable matrix effects is to use a stable isotope-labeled internal standard (SIL-IS) for each analyte.[10] If a SIL-IS is not available, a structural analog may be used, but its ability to track the matrix effect must be carefully validated.

  • Use Matrix-Matched Calibration: If a representative blank matrix (an extract of the same herb known to be free of the analyte) is available, prepare calibration standards in this matrix.[1][2] This helps to ensure that the standards and samples experience similar matrix effects.

  • Consider the Standard Addition Method: When a blank matrix is not available, the standard addition method is a powerful alternative.[7][12] This involves adding known amounts of the analyte to aliquots of the actual sample to create a calibration curve within each sample's unique matrix.

  • Improve Sample Preparation: If matrix effects are severe, refining the sample cleanup procedure is necessary. Techniques like Solid-Phase Extraction (SPE) are more effective at removing interfering compounds than simpler methods like "dilute-and-shoot" or protein precipitation.[1][9][13]

Issue 2: Low Signal Intensity and Poor Sensitivity

Possible Cause: Severe ion suppression due to a high concentration of co-eluting matrix components.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low sensitivity.

Detailed Steps:

  • Identify Suppression Zones: Use the post-column infusion technique to pinpoint the retention time windows where significant ion suppression occurs.[14]

  • Optimize Chromatography: Adjust the LC method to separate the analyte's peak from these suppression zones.[1][10] This can be achieved by:

    • Modifying the mobile phase gradient.

    • Changing the organic modifier (e.g., acetonitrile (B52724) vs. methanol).

    • Using a different stationary phase (e.g., a column with different chemistry or smaller particle size for better resolution).

  • Dilute the Sample: A simple and often effective strategy is to dilute the final extract.[3][7] This reduces the concentration of all matrix components, thereby lessening their impact on ionization.[7] Test a range of dilution factors to find a balance between reducing matrix effects and maintaining adequate sensitivity for the analyte.

  • Optimize MS Source Conditions: Adjusting ion source parameters such as gas flows, temperature, and voltages can sometimes mitigate ion suppression.[7] Additionally, consider switching the ionization polarity; negative ionization can sometimes be less susceptible to matrix effects than positive ionization.[7]

  • Change Ionization Source: If available, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can be beneficial, as APCI is generally less prone to matrix effects.[15]

Data Presentation: Comparison of Mitigation Strategies

The following table summarizes common strategies for minimizing matrix effects, along with their primary advantages and disadvantages.

StrategyPrimary AdvantagePrimary DisadvantageWhen to Use
Sample Dilution Simple and fast to implement.[7]Reduces sensitivity; may not be suitable for trace analysis.[14]When analyte concentration is high and matrix effects are moderate.
Improved Sample Cleanup (e.g., SPE) Effectively removes a broad range of interferences, significantly reducing matrix effects.[1][2]Can be time-consuming, requires method development, and may lead to analyte loss if not optimized.[14]For complex matrices and when high sensitivity is required.
Matrix-Matched Calibration Compensates for matrix effects by ensuring standards and samples are affected similarly.[1]Requires a true blank matrix, which can be difficult to obtain for herbal samples.[14]When a reliable source of analyte-free matrix is available.
Standard Addition Method Highly accurate as it corrects for proportional matrix effects within each individual sample without needing a blank matrix.[7][14]Laborious and time-consuming as it requires multiple analyses for each sample.[14]For complex and highly variable matrices where no blank is available.
Stable Isotope-Labeled Internal Standard (SIL-IS) Considered the most robust method for correcting variability in matrix effects and sample preparation.[10]Can be expensive and are not commercially available for all analytes.[14]The "gold standard" for quantitative bioanalysis, especially in regulated environments.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and SIL-IS (if used) into the final mobile phase solvent.

    • Set B (Post-Spike Sample): Extract a blank herbal matrix sample using the developed sample preparation protocol. Spike the analyte and SIL-IS into the final extract.

    • Set C (Pre-Spike Sample): Spike the analyte and SIL-IS into the blank herbal matrix before starting the extraction procedure.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • Matrix Factor (%): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

      • An MF of 100% indicates no matrix effect.

      • An MF < 100% indicates ion suppression.

      • An MF > 100% indicates ion enhancement.

    • Recovery (%): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

Protocol 2: Solid-Phase Extraction (SPE) for Herbal Extracts

This is a general protocol using a reverse-phase (e.g., C18) SPE cartridge. Optimization is required for specific analytes and matrices.

  • Sample Pre-treatment: Extract the herbal material with a suitable solvent (e.g., methanol (B129727)/water). Evaporate the solvent and reconstitute the residue in a weak, aqueous solvent (e.g., 5% methanol in water).

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing methanol, followed by water, through it.

  • Sample Loading: Load the reconstituted sample onto the cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., 10% methanol in water) to remove polar interferences.

  • Elution: Elute the target analytes with a stronger organic solvent (e.g., acetonitrile or methanol).

  • Final Step: Evaporate the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.[14]

References

challenges in the quantification of iridoid glycosides in complex mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of iridoid glycosides. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with quantifying these compounds in complex mixtures.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the quantification of iridoid glycosides.

1.1 Sample Preparation & Extraction

  • Q1: My iridoid glycoside recovery is low. What are the most effective extraction methods?

    • A1: The optimal extraction method depends on the specific iridoid glycoside and the sample matrix. Hot water extraction and pressurized hot water extraction have been shown to be highly efficient for isolating compounds like aucubin (B1666126) and catalpol (B1668604) from plant leaves.[1][2] For some sample types, maceration in room-temperature methanol (B129727) can also yield good recovery.[3] It is crucial to optimize and compare different methods for your specific application. For instance, a study on Veronica longifolia leaves found that while hot water extraction was efficient, ethanol (B145695) extraction was significantly less effective, recovering only 22% of catalpol and 25% of aucubin.[1][2]

  • Q2: Are iridoid glycosides stable during sample preparation?

    • A2: Stability is a major concern as some iridoid glycosides are susceptible to degradation under certain conditions. A systematic study on compounds from Eucommia ulmoides seed meal revealed that while some, like geniposidic acid (GPA), are stable, others can be hydrolyzed in strong alkaline solutions or affected by high temperatures and strong acids.[4][5] It is recommended to perform stability studies under your specific extraction and storage conditions. Avoid prolonged exposure to harsh pH levels and high temperatures.

1.2 Chromatographic Analysis (HPLC/UPLC)

  • Q3: What is a good starting point for an HPLC-UV method for iridoid glycoside separation?

    • A3: A robust starting point is reversed-phase chromatography.

      • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.[6]

      • Mobile Phase: A gradient elution with water (often acidified with 0.1% formic or phosphoric acid) and acetonitrile (B52724) or methanol is typical.[7][8]

      • Detection: Many iridoids, such as those in Valeriana species, can be detected around 254 nm.[6] For harpagoside (B1684579) and its derivatives, 278 nm is effective.[7] A photodiode array (PDA) detector is highly recommended to select the optimal wavelength for your specific analytes.

  • Q4: I'm seeing poor peak shape (tailing or fronting) in my chromatogram. How can I fix this?

    • A4: Poor peak shape can result from several factors.

      • Column Overload: Dilute your sample and reinject.

      • Inappropriate Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) can improve the peak shape of acidic analytes by suppressing ionization.

      • Column Contamination or Degradation: Flush the column with a strong solvent or, if necessary, replace it.

      • Injection Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[9]

1.3 Detection & Quantification (Mass Spectrometry)

  • Q5: Which ionization mode (positive or negative) is better for LC-MS analysis of iridoid glycosides?

    • A5: The choice depends on the structure of the iridoid. Both modes have been used successfully.[10]

      • Negative Ion Mode: Often preferred for iridoids with carboxyl groups or those that readily form adducts with mobile phase modifiers like formate (B1220265) [M+HCOO]⁻ or acetate (B1210297) [M+CH3COO]⁻.[11][12] These adducts can be diagnostic for distinguishing between certain structures.

      • Positive Ion Mode: Can be effective, often forming protonated molecules [M+H]⁺ or adducts with ammonium (B1175870) [M+NH4]⁺ or sodium [M+Na]⁺.[8][13]

  • Q6: My signal intensity is low and variable between samples. What could be the cause?

    • A6: This is a classic sign of matrix effects, particularly ion suppression, where co-eluting compounds from the complex sample matrix interfere with the ionization of your target analyte.[9][14] To mitigate this, improve your sample clean-up using techniques like Solid-Phase Extraction (SPE), optimize chromatographic separation to resolve analytes from interfering compounds, or use an internal standard that is structurally similar to your analyte.[14]

Section 2: Troubleshooting Guides

This section provides systematic approaches to resolving common quantitative issues.

Troubleshooting Inaccurate Quantification

Use the following decision tree to diagnose and solve quantification problems.

G start Problem: Inaccurate or Irreproducible Quantitative Results check_integration Is peak integration consistent and accurate? start->check_integration adjust_integration Solution: Adjust integration parameters. Manually integrate if necessary. check_integration->adjust_integration No check_cal Is the calibration curve linear (r² > 0.99)? check_integration->check_cal Yes final_check Re-evaluate with improved method adjust_integration->final_check remake_cal Solution: Prepare fresh standards and re-run the calibration curve. check_cal->remake_cal No check_recovery Is analyte recovery low or variable? (Perform spike-recovery experiment) check_cal->check_recovery Yes remake_cal->final_check optimize_prep Solution: Optimize sample extraction and clean-up (e.g., SPE, LLE). Check analyte stability. check_recovery->optimize_prep Yes check_is Are you using an internal standard (IS)? check_recovery->check_is No optimize_prep->final_check add_is Solution: Incorporate a suitable IS to correct for matrix effects and injection volume variability. check_is->add_is No check_is->final_check Yes add_is->final_check

Caption: Troubleshooting decision tree for inaccurate quantification.

Section 3: Quantitative Data Summary

The following tables summarize validation data from various studies for easy comparison.

Table 1: Comparison of Method Validation Parameters for Iridoid Glycoside Quantification

Compound(s) Method Linearity (r²) Recovery (%) Precision (RSD %) LOD / LOQ (ng/mL) Reference
5 Iridoids HPLC-PAD-APCI/MS > 0.999 95.6 - 101.2 < 2.5% Not Reported [15]
6 Compounds UPLC-QqQ-MS/MS ≥ 0.9930 95.3 - 99.9 < 4.5% LOQ: 2.6 - 27.57 [16][17]
8 Iridoids Capillary HPLC-MS > 0.9938 Not Reported Not Reported LOD: < 1.9 [12]

| 9 Compounds | UPLC | > 0.9976 | 91.3 - 104.2 | Intra-day: < 2.2% Inter-day: < 4.3% | LOD: 0.8 - 5.1 LOQ: 3.4 - 16.9 |[12] |

Table 2: Comparison of Extraction Methods for Aucubin and Catalpol

Extraction Method Matrix Relative Recovery (Aucubin) Relative Recovery (Catalpol) RSD (Aucubin) RSD (Catalpol) Reference
Hot Water Extraction Veronica longifolia leaves 100% (Reference) 100% (Reference) 8% 22% [1][2]
Pressurized Hot Water Veronica longifolia leaves 92% 83% 73% 76% [1][2]

| Ethanol Maceration | Veronica longifolia leaves | 25% | 22% | Not Reported | Not Reported |[1][2] |

Section 4: Experimental Protocols

4.1 General Protocol for Extraction of Iridoid Glycosides from Plant Material

This protocol is a generalized procedure based on common practices for extracting iridoids from dried plant material.[6]

  • Preparation: Air-dry the plant material (e.g., roots, leaves) at room temperature and grind it into a coarse powder.

  • Maceration: Weigh the powdered material and place it in a suitable flask. Add 70% ethanol at a ratio of 1:8 (w/v).

  • Extraction (First Pass): Seal the flask and allow it to macerate for 24 hours at room temperature with occasional agitation.

  • Filtration: Filter the extract through filter paper. Collect the filtrate.

  • Extraction (Second Pass): Return the plant residue to the flask and add fresh 70% ethanol at a 1:6 ratio. Macerate for another 12 hours.

  • Combine: Filter the second extract and combine it with the first filtrate.

  • Concentration: Concentrate the combined extracts under reduced pressure using a rotary evaporator to remove the ethanol.

  • Final Preparation: The resulting aqueous extract can be lyophilized or further purified. For quantitative analysis, dissolve a known amount of the dry extract in a suitable solvent (e.g., methanol) to a precise concentration.

4.2 General Protocol for Solid-Phase Extraction (SPE) Cleanup

This protocol is recommended for cleaning up complex extracts before LC-MS analysis to reduce matrix effects.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of deionized water. Do not let the cartridge run dry.

  • Sample Loading: Load the aqueous plant extract (reconstituted in water if dry) onto the cartridge.

  • Washing: Wash the cartridge with 3-5 mL of deionized water to remove highly polar interferences.

  • Elution: Elute the target iridoid glycosides from the cartridge with 3-5 mL of methanol.

  • Final Step: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for analysis.

Section 5: Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of iridoid glycosides.

G sample 1. Sample Collection & Preparation (e.g., Drying, Grinding) extraction 2. Extraction (e.g., Maceration, Sonication) sample->extraction cleanup 3. Extract Cleanup (e.g., Filtration, SPE) extraction->cleanup analysis 4. LC-MS/HPLC Analysis (Separation & Detection) cleanup->analysis processing 5. Data Processing (Peak Integration) analysis->processing quant 6. Quantification (Calibration Curve) processing->quant result Final Result: Analyte Concentration quant->result

Caption: General workflow for iridoid glycoside quantification.

References

Technical Support Center: Purity Assessment of 6-O-p-Coumaroyl Scandoside Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of isolated 6-O-p-Coumaroyl scandoside (B1681521) methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for assessing the purity of 6-O-p-Coumaroyl scandoside methyl ester?

The primary techniques for purity assessment are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is used for quantitative purity analysis, while LC-MS and NMR are crucial for structural confirmation and identification of impurities.

Q2: What is the expected purity of commercially available this compound?

Commercially available standards typically have a purity of ≥98%, as determined by HPLC.

Q3: What are the potential impurities I might encounter in my isolated this compound sample?

Impurities can originate from the natural source (Hedyotis diffusa), the isolation process, or degradation.[1][2][3] Common impurities may include:

  • Structurally related iridoid glycosides: Other glycosides from Hedyotis diffusa may co-elute.

  • Flavonoids and phenolic acids: These compounds are also present in Hedyotis diffusa extracts.[2][3]

  • Residual solvents: Solvents used during extraction and purification (e.g., ethanol, methanol (B129727), ethyl acetate) may be present.

  • Degradation products: Hydrolysis of the ester or glycosidic bond can lead to the formation of p-coumaric acid and scandoside methyl ester.

Troubleshooting Guides

HPLC Analysis

Issue 1: My chromatogram shows a tailing peak for the main compound.

  • Possible Cause: Secondary interactions between the phenolic hydroxyl group of the coumaroyl moiety and active sites on the silica-based column packing.

  • Troubleshooting Steps:

    • Mobile Phase Modification: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the phenolic hydroxyl group.

    • Column Choice: Use an end-capped C18 column to minimize interactions with residual silanols.

    • Lower pH: Operating the mobile phase at a lower pH (e.g., pH 3-4) can also reduce peak tailing.

Issue 2: I am observing poor resolution between my main peak and an impurity.

  • Possible Cause: Inadequate separation under the current chromatographic conditions.

  • Troubleshooting Steps:

    • Gradient Optimization: Adjust the gradient slope to improve separation. A shallower gradient can often enhance the resolution of closely eluting peaks.

    • Mobile Phase Composition: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) as they offer different selectivities.

    • Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but be mindful of potential compound degradation.

Issue 3: I see unexpected peaks in my chromatogram.

  • Possible Cause: Contamination from the sample, solvent, or system, or degradation of the analyte.

  • Troubleshooting Steps:

    • Run a Blank: Inject the mobile phase and sample solvent to identify any background peaks.

    • Check Sample Stability: Prepare a fresh sample and re-inject to rule out degradation over time.

    • Investigate Extraction Process: Analyze extracts from different stages of the isolation process to pinpoint the origin of the impurity.

LC-MS Analysis

Issue 1: I am not observing the expected molecular ion peak.

  • Possible Cause: In-source fragmentation or formation of adducts.

  • Troubleshooting Steps:

    • Check for Adducts: Look for common adducts such as [M+Na]+, [M+K]+, or [M+NH4]+. Iridoid glycosides are known to form adducts.[4]

    • Softer Ionization: If using electrospray ionization (ESI), reduce the fragmentor or cone voltage to minimize in-source fragmentation.

    • Switch Ionization Mode: Analyze in both positive and negative ion modes. Some compounds ionize more efficiently in one mode over the other.

Issue 2: How can I confirm the identity of an impurity using MS/MS?

  • Troubleshooting Steps:

    • Compare Fragmentation Patterns: Compare the MS/MS fragmentation pattern of the impurity with that of the main compound. Structurally related impurities will likely share common fragment ions.

    • Look for Characteristic Losses: For iridoid glycosides, look for neutral losses corresponding to the sugar moiety, water, and parts of the aglycone.[4]

NMR Analysis

Issue 1: My NMR spectrum shows unexpected signals.

  • Possible Cause: Presence of impurities or residual solvents.

  • Troubleshooting Steps:

    • Check for Residual Solvents: Compare the chemical shifts of unknown signals with common NMR solvent charts.

    • Integrate Signals: The integration of impurity signals relative to the main compound can provide a semi-quantitative estimate of their levels.

    • 2D NMR: Acquire 2D NMR spectra (e.g., COSY, HSQC) to help in the structural elucidation of unknown impurities.

Data Presentation

Table 1: Typical HPLC Purity Analysis Parameters

ParameterValue
Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 315 nm
Column Temperature 25 °C

Table 2: Expected Mass Spectrometry Data

IonExpected m/z
[M+H]+ 551.17
[M+Na]+ 573.15
[M+NH4]+ 568.20

Table 3: Key ¹H-NMR Chemical Shift Ranges (in ppm, DMSO-d₆)

ProtonExpected Chemical Shift Range
Aromatic (Coumaroyl) 6.5 - 7.8
Olefinic (Coumaroyl) 6.3 - 7.6
Anomeric (Glucose) ~4.5
Methyl Ester ~3.6

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Sample Preparation: Accurately weigh and dissolve the isolated this compound in methanol to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Gradient Program:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) at 315 nm.

  • Data Analysis: Calculate the purity by the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total peak area.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
  • Sample Preparation: Prepare a 100 µg/mL solution of the isolated compound in methanol.

  • LC Conditions: Use the same HPLC conditions as described in Protocol 1.

  • MS Conditions:

    • Ionization Source: Electrospray Ionization (ESI).

    • Polarity: Positive and Negative modes.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Data Analysis: Identify the molecular ion peak ([M+H]+, [M+Na]+, etc.) and characteristic fragment ions to confirm the structure.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
  • Sample Preparation: Dissolve approximately 5-10 mg of the isolated compound in 0.6 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • NMR Experiments:

    • Acquire ¹H NMR spectrum.

    • Acquire ¹³C NMR and DEPT-135 spectra.

    • (Optional) Acquire 2D NMR spectra (COSY, HSQC, HMBC) for full structural elucidation and impurity identification.

  • Data Analysis: Compare the obtained spectra with literature data or predicted spectra to confirm the structure and identify any impurity signals.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_eval Data Evaluation sample Isolated Compound dissolve Dissolve in Methanol/DMSO-d6 sample->dissolve hplc HPLC (Purity) dissolve->hplc lcms LC-MS (Identity) dissolve->lcms nmr NMR (Structure) dissolve->nmr purity_assessment Purity > 98%? hplc->purity_assessment impurity_id Identify Impurities lcms->impurity_id nmr->impurity_id purity_assessment->impurity_id No final_report Final Report purity_assessment->final_report Yes impurity_id->final_report

Caption: Workflow for Purity Assessment of this compound.

hplc_troubleshooting cluster_issues Problem Identification cluster_solutions Troubleshooting Steps start HPLC Issue Observed peak_tailing Peak Tailing start->peak_tailing poor_resolution Poor Resolution start->poor_resolution extra_peaks Extra Peaks start->extra_peaks solution_tailing Modify Mobile Phase (add acid) Use End-capped Column peak_tailing->solution_tailing solution_resolution Optimize Gradient Change Organic Modifier poor_resolution->solution_resolution solution_extra_peaks Run Blank Check Sample Stability extra_peaks->solution_extra_peaks end Issue Resolved solution_tailing->end solution_resolution->end solution_extra_peaks->end

Caption: HPLC Troubleshooting Logic Diagram.

References

preventing degradation of 6-O-p-Coumaroyl scandoside methyl ester during storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to prevent the degradation of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is 6-O-p-Coumaroyl scandoside methyl ester and why is its stability important?

A1: this compound is a naturally occurring iridoid glycoside with a phenolic ester moiety.[1][2][3][4][5] Its biological activity, which includes anti-inflammatory and antioxidant properties, is intrinsically linked to its chemical structure.[1][2] Degradation can lead to a loss of potency and the formation of impurities, compromising experimental results and the therapeutic potential of the compound.

Q2: What are the primary causes of degradation for this compound?

A2: The main degradation pathways are hydrolysis of the ester and glycosidic linkages, and oxidation of the phenolic group.[6][7] These reactions are primarily accelerated by exposure to non-optimal pH (both acidic and basic), elevated temperatures, light, and oxygen.[8][9][10]

Q3: What are the ideal storage conditions for this compound?

A3: For long-term stability (≥ 2 years), the compound should be stored at -20°C. It should be kept in a tightly sealed, light-resistant container (e.g., amber glass vial) under a dry, inert atmosphere (e.g., argon or nitrogen) to minimize moisture and oxygen exposure.[11]

Q4: Can I store the compound in a solution?

A4: Storing the compound in solution is not recommended for long periods. If you must prepare a stock solution, use a dry, aprotic solvent like anhydrous DMSO or ethanol. Prepare it fresh and use it as soon as possible. For short-term storage (a few days), keep the solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: How can I tell if my sample has degraded?

A5: Visual signs of degradation in the solid state are not always apparent. In solution, you might observe a color change. The most reliable method for detecting degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main compound peak in the chromatogram are clear indicators of degradation.

Troubleshooting Guides

Problem 1: Unexpected peaks appear in my HPLC analysis of a freshly prepared solution.

Potential Cause Troubleshooting Steps
Solvent Contamination Analyze a blank solvent injection to check for impurities. Use fresh, HPLC-grade solvents.
On-Column Degradation Ensure the mobile phase pH is compatible with the compound's stability (ideally slightly acidic to neutral). If using a new column, check its specifications.
Degradation during sample preparation Prepare the sample in a compatible solvent immediately before analysis. Avoid heating the sample to dissolve it. If solubility is an issue, try gentle sonication in an ice bath.[11]
Initial sample has degraded The stored compound may have degraded. Perform a forced degradation study (see Protocol 1) on a new, trusted lot of the compound to identify the retention times of potential degradants and compare them to the unexpected peaks.

Problem 2: The biological activity of my compound is lower than expected.

Potential Cause Troubleshooting Steps
Compound Degradation Verify the purity and integrity of your compound using HPLC. Compare the chromatogram to a reference standard or a previously validated batch.
Incorrect Concentration Re-verify the concentration of your stock solution. Ensure the compound was fully dissolved.
Experimental Conditions The pH or temperature of your assay buffer may be causing rapid degradation. Run a time-course experiment to assess the compound's stability directly in the assay medium.

Problem 3: The compound's solubility has changed, or the solid appears discolored.

Potential Cause Troubleshooting Steps
Moisture Absorption The compound may be hygroscopic. Always handle it in a dry environment (e.g., glove box or desiccator). Ensure the storage container is properly sealed.
Oxidation/Photodegradation The compound may have been exposed to air or light. Discard the sample and use a fresh aliquot from a properly stored stock. Review your handling procedures to minimize exposure.

Data Presentation: Stability Profile

The following tables present illustrative data on the stability of this compound under various stress conditions. This data is based on the known behavior of similar phenolic glycosides and is intended for guidance. Actual degradation rates should be determined empirically.

Table 1: Effect of pH and Temperature on Stability (48 hours incubation in aqueous buffer)

TemperaturepH 3.0 (0.01 M HCl)pH 7.0 (Phosphate Buffer)pH 9.0 (Borate Buffer)
4°C ~1% Degradation< 1% Degradation~5-8% Degradation
25°C (RT) ~3-5% Degradation~1-2% Degradation~15-25% Degradation
40°C ~10-15% Degradation~5-10% Degradation> 50% Degradation

Table 2: Effect of Oxidative and Photolytic Stress (24 hours exposure)

Stress ConditionReagent/SetupSolvent% Degradation (Approx.)
Oxidative 3% H₂O₂Methanol (B129727)20-30%
Photolytic ICH-compliant light chamberMethanol10-20%
Photolytic Direct SunlightMethanol> 40%

Experimental Protocols

Protocol 1: Forced Degradation Study for Stability-Indicating HPLC Method Development

This protocol outlines a general procedure for stress testing to identify potential degradation products and establish the specificity of an analytical method.[10][12][13][14]

1. Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV/PDA detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Stock Solution Preparation:

  • Accurately weigh and dissolve the compound in methanol to prepare a 1 mg/mL stock solution.

3. Stress Conditions:

  • Control: Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL). Analyze immediately (t=0).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute to volume with the mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 1 mL of 0.1 M HCl and dilute to volume with the mobile phase.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute to volume with the mobile phase.

  • Thermal Degradation: Store a vial of the stock solution at 60°C for 48 hours. Cool and dilute to volume with the mobile phase.

  • Photolytic Degradation: Expose a quartz cuvette containing the stock solution to light in a photostability chamber (ICH Q1B guidelines). Analyze after 24 hours.

4. HPLC Analysis Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at the λmax of the p-coumaroyl group (approx. 310-315 nm) and the iridoid core (approx. 235-240 nm).

  • Injection Volume: 10 µL

5. Data Analysis:

  • Compare the chromatograms of the stressed samples to the control.

  • Calculate the percentage of degradation.

  • Ensure the analytical method provides sufficient resolution between the parent peak and all degradation product peaks.

Mandatory Visualizations

A 6-O-p-Coumaroyl scandoside methyl ester B Scandoside methyl ester A->B Ester Hydrolysis (Acid/Base, Heat) C p-Coumaric acid A->C Ester Hydrolysis (Acid/Base, Heat) E Oxidized Derivatives A->E Oxidation (O₂, Light) D Aglycone Derivatives B->D Glycosidic Bond Hydrolysis (Acid)

Caption: Potential degradation pathways for the compound.

start Start: Stability Assessment prep Prepare 1 mg/mL Stock Solution in Methanol start->prep stress Expose Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) prep->stress control Prepare Unstressed Control (t=0) prep->control analyze Analyze All Samples by Stability-Indicating HPLC Method stress->analyze control->analyze data Process Data: Compare Stressed Samples to Control analyze->data eval Evaluate Peak Purity and Resolution of Degradants data->eval eval->analyze Insufficient Resolution (Optimize Method) report Report Findings: Degradation Profile & Method Specificity eval->report Sufficient Resolution end End report->end

Caption: Experimental workflow for a forced degradation study.

issue Problem Encountered: Unexpected Results or Low Activity check_purity Check Compound Purity via HPLC issue->check_purity degraded Degradation Confirmed check_purity->degraded Yes not_degraded Compound is Pure check_purity->not_degraded No review_storage Review Storage Conditions: Temp, Light, Atmosphere? degraded->review_storage review_handling Review Handling Procedures: Solvents, Exposure Time? degraded->review_handling review_assay Review Experimental Protocol & Reagents not_degraded->review_assay correct_storage Action: Implement Correct Storage (-20°C, Dark, Dry) review_storage->correct_storage correct_handling Action: Use Fresh Solvents, Minimize Exposure review_handling->correct_handling correct_assay Action: Re-validate Assay Parameters review_assay->correct_assay

Caption: Troubleshooting logic for stability-related issues.

References

dealing with co-eluting peaks in chromatographic analysis of Oldenlandia extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to co-eluting peaks during the chromatographic analysis of Oldenlandia extracts.

Troubleshooting Guide: Co-eluting Peaks

Co-elution, the incomplete separation of two or more compounds, is a frequent challenge in the analysis of complex botanical extracts like those from Oldenlandia species. This guide provides a systematic approach to identifying and resolving these issues.

Q1: My chromatogram shows broad or shouldered peaks. How can I confirm if this is due to co-elution?

A1: Visual inspection of peak shape is the first step. Asymmetrical peaks, such as those with shoulders or excessive tailing, are strong indicators of co-eluting compounds. However, for definitive confirmation, more advanced detection methods are necessary.

  • Diode Array Detector (DAD/PDA): A DAD detector can perform peak purity analysis. By collecting UV-Vis spectra across the entire peak, the software can determine if the spectra are consistent. If the spectra differ from the upslope to the downslope of the peak, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS): Coupling your liquid chromatography system to a mass spectrometer (LC-MS) is a powerful tool for identifying co-elution. By examining the mass spectra across the peak, you can identify the presence of different molecular ions, confirming that multiple compounds are eluting simultaneously.

Q2: I've confirmed co-elution in my analysis of Oldenlandia extract. What are the initial steps to improve separation?

A2: The resolution of chromatographic peaks is governed by three main factors: efficiency (N) , selectivity (α) , and retention factor (k') . A methodical approach to optimizing these parameters is key.

  • Assess the Retention Factor (k'): Ensure that your peaks of interest have an adequate retention factor, ideally between 2 and 10. If peaks are eluting too early (low k'), they spend insufficient time interacting with the stationary phase, leading to poor resolution.

    • Solution: To increase retention in reversed-phase HPLC, decrease the strength of the organic solvent in your mobile phase. For example, if you are using a methanol-water gradient, reduce the initial percentage of methanol (B129727).

  • Optimize Selectivity (α): Selectivity is the most impactful factor for resolving co-eluting peaks. Even small changes can significantly alter the elution order and spacing of your analytes.

    • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice versa. The different solvent properties can alter the interactions between the analytes and the stationary phase, thus changing selectivity.

    • Modify Mobile Phase pH: For ionizable compounds, which are common in plant extracts, adjusting the pH of the mobile phase can dramatically affect retention and selectivity. A general guideline is to set the pH at least 2 units away from the pKa of the analytes. Ensure your column is stable at the chosen pH.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is a highly effective strategy. For example, if you are using a C18 column, consider a phenyl-hexyl or a cyano (CN) column, which offer different separation mechanisms.

  • Improve Efficiency (N): Higher efficiency results in sharper, narrower peaks, which can improve the resolution of closely eluting compounds.

    • Use a Longer Column or Smaller Particle Size: Increasing column length or decreasing the particle size of the stationary phase (e.g., moving from a 5 µm to a 3 µm or sub-2 µm column) will increase the number of theoretical plates and thus improve efficiency. Be aware that this will also increase backpressure.

    • Optimize Flow Rate: Lowering the flow rate can sometimes lead to better resolution, but it will also increase the analysis time.

Frequently Asked Questions (FAQs)

Q3: We are trying to differentiate between Oldenlandia diffusa and Oldenlandia corymbosa. Which compounds are known to co-elute and are critical for differentiation?

A3: A significant challenge in the analysis of Oldenlandia species is the separation of isomeric triterpenoids, specifically oleanolic acid and ursolic acid . These compounds have very similar structures and often co-elute.[1] Differentiating between O. diffusa and O. corymbosa is crucial as they are often used interchangeably in herbal markets.[1][2] Studies have shown that the content of oleanolic and ursolic acids can be significantly different between the two species, with O. corymbosa generally containing higher amounts.[1] Additionally, the relative abundance of iridoid glycosides like asperuloside and scandoside methyl ester can also serve as chemical markers for distinguishing these species.[3]

Q4: My peaks are exhibiting significant tailing. What are the common causes and solutions for this issue in the context of Oldenlandia extracts?

A4: Peak tailing is often caused by secondary interactions between acidic silanol (B1196071) groups on the silica-based column packing and basic functional groups on the analytes.[4] Herbal extracts are complex mixtures, and this is a common problem.

  • Causes:

    • Silanol Interactions: Free silanol groups on the column's stationary phase can interact strongly with basic compounds.

    • Column Overload: Injecting too much sample can lead to peak tailing.[5][6]

    • Contamination: A contaminated guard or analytical column can result in poor peak shape.

  • Solutions:

    • Mobile Phase Modification: Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites. Alternatively, adjusting the mobile phase pH to a lower value (e.g., pH 2.5-3.5 with formic acid or phosphoric acid) can suppress the ionization of silanols.[7]

    • Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped" to reduce the number of free silanol groups, which minimizes peak tailing for basic compounds.[8]

    • Reduce Sample Concentration: Try diluting your extract to see if the peak shape improves.

    • Column Washing: Implement a robust column washing procedure after each run to remove strongly retained compounds.

Q5: What are some recommended starting conditions for developing an HPLC method for Oldenlandia extracts?

A5: Based on published literature, a good starting point for method development for Oldenlandia extracts would be a reversed-phase HPLC method.

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size[9]
Mobile Phase A Water with 0.1% formic acid or phosphoric acid
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a shallow gradient (e.g., 5-95% B over 40-60 minutes)
Flow Rate 1.0 mL/min[9]
Column Temperature 30°C[9]
Detection Wavelength 254 nm for general fingerprinting, or specific wavelengths for target compounds[9]

These conditions can be adjusted based on the specific compounds of interest and the complexity of the extract. For example, the separation of oleanolic and ursolic acids has been successfully achieved using a mobile phase of methanol and 0.2% aqueous ammonium (B1175870) acetate (B1210297).[10]

Quantitative Data Summary

The following table summarizes the content of key marker compounds found in different Oldenlandia species from a comparative study. This data highlights the importance of accurate chromatographic separation for quality control.

Table 1: Content of Oleanolic Acid and Ursolic Acid in Oldenlandia Species

SpeciesSample TypeOleanolic Acid (mg/g)Ursolic Acid (mg/g)
O. diffusaDried Herb0.13 - 0.580.25 - 1.12
O. corymbosaDried Herb0.45 - 1.230.85 - 2.54
O. diffusaFresh Herb0.08 - 0.350.15 - 0.68
O. corymbosaFresh Herb0.28 - 0.750.52 - 1.55

Data synthesized from literature.[1]

Experimental Protocols

Protocol 1: Preparation of Oldenlandia Extract for HPLC Analysis

This protocol outlines a general procedure for the extraction of Oldenlandia species for subsequent chromatographic analysis.

  • Sample Preparation: Accurately weigh approximately 1.0 g of dried and powdered Oldenlandia plant material.

  • Extraction Solvent: Use methanol or 70% aqueous methanol as the extraction solvent.

  • Extraction Method:

    • Add 25 mL of the extraction solvent to the powdered plant material.

    • Perform ultrasonic extraction for 30-60 minutes at room temperature.[11]

    • Alternatively, perform reflux extraction for 1-2 hours.

  • Filtration: After extraction, allow the mixture to cool and then filter through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection. This is a critical step to prevent clogging of the HPLC column and tubing.

  • Storage: Store the filtered extract at 4°C until analysis.

Protocol 2: HPLC Method for the Separation of Oleanolic and Ursolic Acids

This protocol provides a starting point for the separation of the co-eluting isomers oleanolic acid and ursolic acid in Oldenlandia extracts.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis or DAD detector.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase of methanol and 0.2% aqueous ammonium acetate (83:17, v/v).[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 210 nm.

  • Injection Volume: 10-20 µL.

  • Standard Preparation: Prepare stock solutions of oleanolic acid and ursolic acid standards in methanol. Create a series of dilutions to generate a calibration curve.

Visualizations

Troubleshooting_Workflow Troubleshooting Co-eluting Peaks start Start: Asymmetrical or Broad Peak Observed confirm_coelution Confirm Co-elution start->confirm_coelution peak_purity Perform Peak Purity Analysis (DAD/PDA or MS) confirm_coelution->peak_purity Yes optimize_k Optimize Retention (k') confirm_coelution->optimize_k No (Assume Co-elution) peak_purity->optimize_k adjust_mobile_phase_strength Adjust Mobile Phase Strength (e.g., decrease organic solvent %) optimize_k->adjust_mobile_phase_strength k' < 2 optimize_alpha Optimize Selectivity (α) optimize_k->optimize_alpha 2 < k' < 10 adjust_mobile_phase_strength->optimize_alpha change_solvent Change Organic Solvent (e.g., ACN to MeOH) optimize_alpha->change_solvent Try First optimize_n Improve Efficiency (N) optimize_alpha->optimize_n Resolution Still Poor adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph end End: Peaks Resolved change_solvent->end Resolution Improved change_column Change Column Chemistry (e.g., C18 to Phenyl-Hexyl) adjust_ph->change_column adjust_ph->end Resolution Improved change_column->optimize_n change_column->end Resolution Improved smaller_particles Use Smaller Particle Size Column or Longer Column optimize_n->smaller_particles smaller_particles->end

Caption: Troubleshooting workflow for resolving co-eluting peaks.

sample_prep_workflow Experimental Workflow for Oldenlandia Extract Analysis start Start: Dried Plant Material weigh Weigh Powdered Sample start->weigh extract Ultrasonic or Reflux Extraction with Methanol/Aqueous Methanol weigh->extract filter Filter through 0.22/0.45 µm Syringe Filter extract->filter hplc_analysis Inject into HPLC/UPLC System filter->hplc_analysis data_analysis Data Acquisition and Analysis hplc_analysis->data_analysis end End: Quantitation and Identification data_analysis->end

Caption: General workflow for Oldenlandia extract preparation and analysis.

References

Technical Support Center: Optimizing Column Choice for Iridoid Glycoside Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of iridoid glycosides.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you resolve common problems during your experiments.

Question: Why am I observing poor peak shapes (tailing or fronting) for my iridoid glycosides on a C18 column?

Answer: Poor peak shapes for polar compounds like iridoid glycosides on reversed-phase columns are a common issue. The primary causes include:

  • Secondary Interactions: Residual, un-capped silanol (B1196071) groups on the silica-based stationary phase can interact with the polar functional groups of iridoid glycosides via hydrogen bonding. This leads to peak tailing.[1] Basic compounds, in particular, can interact with acidic silanols, causing significant tailing.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger (i.e., with a higher percentage of organic solvent) than the initial mobile phase, it can cause the analyte band to spread improperly at the column inlet, leading to distorted or split peaks.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to fronting peaks.[3]

  • Column Contamination or Deterioration: Accumulation of contaminants from the sample matrix on the column inlet can create active sites that cause peak distortion.[4] Over time, the bonded phase can also degrade, exposing more silanol groups.

Troubleshooting Steps:

  • Use an End-capped Column: Ensure you are using a high-quality, fully end-capped C18 column to minimize exposed silanols.[1]

  • Modify the Mobile Phase:

    • Lower the pH: Add a small amount of an acid modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase.[5][6] This suppresses the ionization of silanol groups, reducing secondary interactions.

    • Check Buffer Strength: Ensure the buffer concentration is adequate to maintain a stable pH but not so high that it precipitates when mixed with the organic solvent.

  • Adjust Sample Solvent: Dissolve your sample in a solvent that is as weak as or weaker than your initial mobile phase. If possible, dissolve the sample directly in the initial mobile phase.

  • Use a Guard Column: A guard column with the same packing material protects the analytical column from strongly retained or contaminating compounds, extending its life and preserving peak shape.[7]

  • Reduce Injection Volume/Concentration: Perform a dilution series to determine if the issue is related to mass overload.

Question: I am struggling to separate two structurally similar, highly polar iridoid glycosides. What strategy should I employ?

Answer: Separating highly polar, structurally similar isomers or analogues is challenging. When standard C18 columns fail to provide adequate resolution, alternative or complementary separation modes should be explored.

Strategies to Improve Resolution:

  • Switch to a Different Stationary Phase:

    • Phenyl Column: Phenyl-based stationary phases offer alternative selectivity through π-π interactions with analytes that have aromatic rings. The combination of a C18 and a Phenyl column can provide complementary separation for complex mixtures of iridoid glycosides.[8][9]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds that show little or no retention on C18 columns.[10] It uses a polar stationary phase (e.g., amide, diol) and a mobile phase with a high concentration of organic solvent. HILIC often provides better separation for glycosylated compounds with minor structural differences.[11]

  • Optimize Mobile Phase Conditions:

    • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol (B129727) (or vice versa) can alter selectivity. Methanol is a proton donor and can engage in different hydrogen bonding interactions than acetonitrile.

    • Gradient Optimization: Decrease the gradient slope (i.e., make it shallower) around the elution time of the target compounds to increase the separation window.

  • Use Smaller Particle Size Columns: Columns packed with smaller particles (e.g., sub-2 µm fully porous or sub-3 µm superficially porous) provide higher efficiency and can resolve closely eluting peaks.[12][13] Note that this will increase backpressure.

Frequently Asked Questions (FAQs)

Q1: What is the best all-purpose column to start with for iridoid glycoside analysis?

A C18 (octadecylsilane) reversed-phase column is the most common and recommended starting point for the separation of iridoid glycosides.[14][15] A column with high-purity silica (B1680970) and robust end-capping is crucial to minimize peak tailing. A standard dimension like 4.6 x 150 mm with 3.5 or 5 µm particles is a good starting point for method development.[13][15]

Q2: When is it appropriate to use a HILIC column instead of a C18 column?

A HILIC column should be considered when your iridoid glycosides are very polar and exhibit poor retention on a C18 column, even with a highly aqueous mobile phase.[10] HILIC is particularly effective for separating compounds based on differences in the number or arrangement of hydroxyl groups, making it ideal for distinguishing between different glycosides.[11]

Q3: Can mixed-mode chromatography be used for iridoid glycoside separation?

Yes, mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, can be a powerful tool.[16] It offers unique selectivity and can help resolve complex mixtures that are difficult to separate by a single chromatographic mode. For example, a mixed-mode column could simultaneously exploit the hydrophobicity of the iridoid aglycone and ionic interactions of any acidic or basic functional groups.

Q4: How does mobile phase pH affect the separation of iridoid glycosides containing acidic or basic moieties?

Mobile phase pH is critical. For iridoid glycosides with a carboxylic acid group, working at a pH below the pKa (~3-5) will keep the molecule in its neutral, more retained form on a reversed-phase column. Conversely, for basic analytes, a higher pH will neutralize them, increasing retention. Using a buffer is essential to control the pH and ensure reproducible retention times and peak shapes.

Q5: My LC-MS baseline is noisy when analyzing iridoid glycosides. What could be the cause?

A noisy baseline in LC-MS can stem from several sources:

  • Mobile Phase Contamination: Impurities in solvents or additives can cause a high baseline or ghost peaks, especially in gradient elution. Use high-purity, LC-MS grade solvents and additives.

  • Ionization Mode: Iridoid glycosides can often be detected in both positive and negative ionization modes.[14][17] One mode may provide a much better signal-to-noise ratio than the other. Negative mode is often sensitive for these compounds.[14][15] Adduct formation (e.g., [M+HCOO]⁻ or [M+NH₄]⁺) is also common and can be diagnostic.[18][19]

  • Sample Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of your target analyte, leading to signal instability.[20] Ensure your sample preparation is effective at removing interferences.

Data Presentation

Table 1: Typical Starting Conditions for C18 Column Separation of Iridoid Glycosides

Parameter Typical Value Reference(s)
Column Type C18, fully end-capped [5][14][15]
Particle Size 1.7 - 5 µm [5][14][15]
Dimensions (ID x L) 2.1 - 4.6 mm x 50 - 150 mm [5][12][14][15]
Mobile Phase A Water + 0.1% Formic Acid [5][6]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid [5][6]
Gradient Start at 5-10% B, increase to 60-90% B over 15-30 min [14]
Flow Rate 0.3 - 1.0 mL/min (analytical scale) [14][15]
Column Temperature 30 - 40 °C [14][15]

| Detection | DAD (240 nm), ESI-MS (Negative Ion Mode) |[12][14] |

Table 2: Typical Starting Conditions for HILIC Separation of Iridoid Glycosides

Parameter Typical Value Reference(s)
Column Type Amide, Diol, or other polar phase [9][10]
Particle Size 2.6 - 3.5 µm [9][10]
Dimensions (ID x L) 2.1 - 4.6 mm x 100 - 150 mm [9][10]
Mobile Phase A Acetonitrile [10]
Mobile Phase B Water or Aqueous Buffer (e.g., 2.5 mM Ammonium Acetate) [10]
Gradient Start at 95-90% A, decrease to 60-50% A [10]
Flow Rate 0.3 - 0.6 mL/min [10]
Column Temperature 40 - 50 °C [10]

| Detection | ESI-MS |[10] |

Experimental Protocols

Protocol 1: General Sample Preparation from Plant Material

This protocol is a general guideline for the extraction of iridoid glycosides from dried plant material.[5]

  • Milling: Weigh 1.0 g of the dried, powdered plant sample and place it into a 50 mL centrifuge tube.

  • Extraction: Add 25 mL of 70% methanol (v/v) to the tube.

  • Mixing: Vortex the mixture for 1 minute to ensure the sample is thoroughly wetted.

  • Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature to facilitate cell disruption and extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid plant material.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into a UPLC/HPLC vial for analysis.

Protocol 2: UPLC-MS/MS Analysis using a C18 Column

This protocol provides a standard method for the analysis of iridoid glycosides using UPLC-MS/MS.[5][14]

  • Chromatographic System: A UPLC system coupled to a tandem mass spectrometer.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).[5]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.[5]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

  • Gradient Elution:

    • 0-5 min: 7-10% B

    • 5-13 min: 10-60% B

    • 13-22 min: 60-90% B

    • 22-25 min: Hold at 90% B

    • 25.1-30 min: Return to 7% B for re-equilibration

  • Flow Rate: 0.3 mL/min.[5]

  • Column Temperature: 40 °C.[14]

  • Injection Volume: 2 µL.[5]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative.[5][14]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification.

    • Optimize capillary voltage, cone voltage, and collision energies for each specific iridoid glycoside standard.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_dev Phase 2: Method Development cluster_opt Phase 3: Optimization & Troubleshooting cluster_final Phase 4: Validation start Define Analytical Goal (Quantification, Identification) sample_prep Sample Preparation (Extraction, Filtration) start->sample_prep col_select Initial Column Selection (Start with C18) sample_prep->col_select init_run Initial Gradient Run (Broad Scouting Gradient) col_select->init_run eval Evaluate Results (Retention, Resolution, Peak Shape) init_run->eval opt_params Optimize Parameters (Gradient, pH, Temperature) eval->opt_params Optimization Needed validate Method Validation eval->validate Results Acceptable troubleshoot Troubleshoot Issues (See Troubleshooting Diagram) opt_params->troubleshoot alt_col Consider Alternative Column (HILIC, Phenyl) troubleshoot->alt_col If resolution is poor alt_col->init_run Re-screen analysis Routine Analysis validate->analysis

Caption: Workflow for chromatographic method development for iridoid glycosides.

troubleshooting_logic cluster_tailing Tailing Peak cluster_fronting Fronting Peak cluster_split Split or Broad Peak start Problem: Poor Peak Shape cause_tail Possible Cause: Secondary Silanol Interactions start->cause_tail Symmetric Factor > 1.2 cause_front Possible Cause: Column Overload start->cause_front Symmetric Factor < 0.9 cause_split Possible Cause: Sample Solvent Mismatch or Column Void start->cause_split Distorted Apex sol_tail1 Solution: Use End-capped Column cause_tail->sol_tail1 sol_tail2 Solution: Lower Mobile Phase pH (e.g., 0.1% HCOOH) cause_tail->sol_tail2 sol_front Solution: Reduce Sample Concentration or Injection Volume cause_front->sol_front sol_split1 Solution: Dissolve Sample in Initial Mobile Phase cause_split->sol_split1 sol_split2 Solution: Replace Column or Use Guard Column cause_split->sol_split2

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Iridoids from Oldenlandia diffusa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oldenlandia diffusa (Willd.) Roxb., a well-known plant in traditional Chinese medicine, is a rich source of various bioactive compounds, including iridoids. These monoterpenoid compounds have garnered significant attention for their potential therapeutic applications. This guide provides a comparative overview of the biological activities of prominent iridoids isolated from Oldenlandia diffusa, focusing on their antioxidant, anti-inflammatory, and anticancer properties. The information is supported by experimental data and detailed methodologies to assist in further research and drug development endeavors.

Comparative Biological Activity of Iridoids

Antioxidant Activity

A key aspect of the therapeutic potential of iridoids is their ability to counteract oxidative stress. The inhibition of low-density lipoprotein (LDL) oxidation is a crucial indicator of antioxidant capacity and a relevant marker for preventing atherosclerosis. The following table summarizes the comparative inhibitory effects of three iridoids from Oldenlandia diffusa on LDL oxidation.

Table 1: Inhibition of LDL Oxidation by Iridoids from Oldenlandia diffusa

IridoidConcentrationInhibition of LDL Oxidation (%)
Geniposidic Acid20 µg/mL63.3 ± 2.0[1][2][3][4]
Scandoside (B1681521)20 µg/mL62.2 ± 1.6[1][2][3][4]
Deacetylasperulosidic Acid20 µg/mL63.8 ± 1.5[1][2][3][4]
Anti-inflammatory Activity

Several iridoids from Oldenlandia diffusa have demonstrated significant anti-inflammatory properties. Their mechanisms of action often involve the modulation of key inflammatory signaling pathways.

  • Scandoside: This iridoid has been shown to exert its anti-inflammatory effects by significantly decreasing the production of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[5][6][7] Mechanistically, scandoside suppresses the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[5][6][7]

  • Geniposidic Acid: Geniposidic acid has also been reported to possess anti-inflammatory properties. It has been shown to downregulate the protein expression of the nuclear transcription factor NF-κB, a key regulator of inflammation.[8] It also reduces the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[8]

  • Deacetylasperulosidic Acid: While direct quantitative data on its anti-inflammatory activity in cell-based assays is limited in the reviewed literature, in vivo studies have demonstrated its antioxidant activity, which is closely linked to anti-inflammatory effects.[1][2][9][10] It has been shown to cause a dose-dependent reduction in malondialdehyde and an increase in superoxide (B77818) dismutase activity in rats.[1][2][9][10]

Anticancer Activity

The anticancer potential of Oldenlandia diffusa is often attributed to its diverse phytochemical composition. While many studies have focused on the anticancer effects of the whole plant extract, some research has shed light on the activity of its isolated iridoids. However, direct comparative studies with IC50 values for geniposidic acid, scandoside, and deacetylasperulosidic acid against a panel of cancer cell lines are not prevalent in the available literature.

  • Geniposidic Acid: Some studies have investigated the antiproliferative effects of geniposidic acid. One study showed that at a concentration of 100 µM, it slightly inhibited the viability of HSC-2, SCC-9, and A253 oral squamous cell carcinoma cell lines.[11] Another study indicated that it can inhibit the growth of implanted tumors in mice in a dose-dependent manner.[12]

  • Scandoside and Deacetylasperulosidic Acid: Information regarding the specific cytotoxic IC50 values for scandoside and deacetylasperulosidic acid against various cancer cell lines is limited in the reviewed scientific literature. Further research is required to quantify and compare their anticancer efficacy.

Signaling Pathways

The biological activities of these iridoids are underpinned by their interaction with critical cellular signaling pathways. The NF-κB and MAPK pathways are central to the anti-inflammatory effects of scandoside and geniposidic acid.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation Scandoside Scandoside Scandoside->IKK Inhibits Geniposidic_Acid Geniposidic Acid Geniposidic_Acid->NFkB Inhibits Translocation Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by scandoside and geniposidic acid.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation Scandoside Scandoside Scandoside->MAPK Inhibits Phosphorylation Genes Pro-inflammatory Gene Transcription AP1->Genes Induces LDL_Oxidation_Workflow cluster_protocol LDL Oxidation Inhibition Assay Protocol A 1. Prepare LDL Solution (100 µg protein/mL in PBS) B 2. Add Test Compound (e.g., 20 µg/mL iridoid) A->B C 3. Initiate Oxidation (Add 10 µM CuSO₄) B->C D 4. Incubate at 37°C C->D E 5. Measure Oxidation (e.g., TBARS assay) D->E F 6. Calculate % Inhibition E->F MTT_Assay_Workflow cluster_protocol MTT Assay Protocol A 1. Seed Cancer Cells in 96-well plate B 2. Treat with Iridoids (various concentrations) A->B C 3. Incubate for 48-72h B->C D 4. Add MTT Reagent C->D E 5. Incubate for 4h D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

References

A Comparative Analysis of the Cytotoxic Profiles of 6-O-p-Coumaroyl Scandoside Methyl Ester and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doxorubicin (B1662922) is a potent, well-characterized cytotoxic agent with a broad spectrum of activity against numerous cancer cell lines. Its mechanism of action is multifaceted, primarily involving DNA intercalation and inhibition of topoisomerase II, leading to cell cycle arrest and apoptosis. In contrast, 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside isolated from plants such as Hedyotis diffusa (also known as Oldenlandia diffusa), has demonstrated anti-inflammatory and moderate anti-proliferative effects. While specific IC50 values for this compound are not widely reported, related compounds from its source plant have shown cytotoxic activity. This guide presents the available quantitative data for doxorubicin and contextualizes the potential cytotoxicity of 6-O-p-Coumaroyl scandoside methyl ester based on current research.

Quantitative Cytotoxicity Data

Doxorubicin: A Potent Cytotoxic Agent

Doxorubicin has been extensively studied, and its half-maximal inhibitory concentration (IC50) values against a variety of cancer cell lines have been established. The IC50 is a measure of the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.

Cell LineCancer TypeIC50 Value (µM)IC50 Value (µg/mL)Exposure TimeAssay
PC3 Prostate Cancer~0.53 - 8.00~0.29 - 4.6448 - 72 hoursMTT
HCT116 Colon CancerNot Reported24.30Not SpecifiedMTT[1]
Hep-G2 Liver CancerNot Reported14.72Not SpecifiedMTT[1]
A549 Lung Cancer~1.50~0.8748 hoursMTT
HeLa Cervical Cancer~1.00~0.5848 hoursMTT
LNCaP Prostate Cancer~0.25~0.1448 hoursMTT
MCF-7 Breast CancerNot ReportedNot ReportedNot SpecifiedNot Specified
M21 MelanomaNot ReportedNot ReportedNot SpecifiedNot Specified
AMJ13 Breast CancerNot Reported223.6Not SpecifiedMTT

Note: Conversion from µM to µg/mL for doxorubicin is based on a molar mass of approximately 580 g/mol . The variability in IC50 values for the same cell line across different studies highlights the importance of standardized experimental conditions.

This compound: Emerging Evidence

Currently, there is limited publicly available quantitative data on the cytotoxicity of this compound. One study has reported a "moderate anti-proliferation effect on PC3 human androgen-independent prostate cancer cells"; however, a specific IC50 value was not provided.

To provide context for its potential bioactivity, the cytotoxic effects of other compounds isolated from its source plant, Hedyotis diffusa, are presented below.

Compound from Hedyotis diffusaCell Line(s)IC50 Range (µM)
Novel Iridoid GlycosideVarious9.6 - 62.2
Novel CerebrosideVarious33.6 - 89.3
9-O-(trans-p-coumaroyl)-alternariolA2780 (Ovarian Cancer)3.1
9-O-(trans-caffeoyl)-alternariolA2780 (Ovarian Cancer)9.4

These findings suggest that compounds from Hedyotis diffusa can exhibit significant cytotoxic activity, warranting further investigation into the specific effects of this compound.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment of cytotoxicity. The following are detailed methodologies for two commonly used assays: the MTT and Sulforhodamine B (SRB) assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound and Doxorubicin)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Test compounds

  • Trichloroacetic acid (TCA), cold (10% w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well (for a final concentration of 5%) and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.

  • Staining: Add 50 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.

Visualizing Experimental and Biological Pathways

To further elucidate the processes involved in cytotoxicity testing and the mechanism of action of doxorubicin, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., PC3) Seeding Cell Seeding (96-well plate) Cell_Culture->Seeding Compound_Prep Compound Preparation (Serial Dilutions) Treatment Compound Treatment Compound_Prep->Treatment Seeding->Treatment Incubation Incubation (e.g., 48h) Treatment->Incubation Assay_Step Assay Specific Step (e.g., MTT addition) Incubation->Assay_Step Readout Absorbance Reading (Microplate Reader) Assay_Step->Readout Calculation IC50 Calculation Readout->Calculation Result Comparative Cytotoxicity Calculation->Result

Caption: A generalized workflow for in vitro cytotoxicity testing.

Doxorubicin_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation 1 Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II 2 ROS_Generation Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS_Generation 3 DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage Replication_Inhibition Replication Inhibition DNA_Damage->Replication_Inhibition Transcription_Inhibition Transcription Inhibition DNA_Damage->Transcription_Inhibition Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Replication_Inhibition->Cell_Cycle_Arrest Transcription_Inhibition->Apoptosis Mitochondrial_Damage Mitochondrial Damage ROS_Generation->Mitochondrial_Damage Mitochondrial_Damage->Apoptosis

Caption: Simplified signaling pathway of Doxorubicin's cytotoxic action.

Conclusion

Doxorubicin remains a cornerstone of cancer chemotherapy, with its potent cytotoxic effects well-documented across a multitude of cancer cell lines. Its mechanisms of action, primarily targeting DNA integrity and function, are well understood. This compound, a natural product, has shown preliminary signs of anti-proliferative activity. However, a comprehensive understanding of its cytotoxic potential requires further rigorous investigation, including the determination of IC50 values against a panel of cancer cell lines and elucidation of its mechanism of action. The data on related compounds from Hedyotis diffusa suggests that this class of molecules holds promise as a source for novel anticancer agents. Future research should focus on direct, head-to-head comparative studies under standardized conditions to accurately assess the relative potency and therapeutic potential of this compound in comparison to established drugs like doxorubicin.

References

A Comparative Guide to Differentiating Hedyotis diffusa and Hedyotis corymbosa Using Chemical Markers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of botanical raw materials is a cornerstone of research, drug development, and quality control. Within the genus Hedyotis, two closely related species, Hedyotis diffusa Willd. (HD) and Hedyotis corymbosa (L.) Lam. (HC), are frequently confused due to their similar morphology. This guide provides a detailed comparison of their chemical profiles, offering a robust methodology for differentiation based on specific chemical markers. The information is derived from a comprehensive metabolomic analysis using Ultra-High Performance Liquid Chromatography with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-QTOF-MS).[1][2][3][4]

Key Differentiating Chemical Markers

A metabolomic analysis has identified 33 robust biomarkers that enable the clear differentiation between HD and HC. Of these, 15 are characteristic of Hedyotis diffusa, and 18 are indicative of Hedyotis corymbosa.[1][3][4] The presence, or significantly higher abundance, of these compounds serves as a chemical fingerprint for each species.

For rapid and definitive identification, several key markers are particularly noteworthy. In Hedyotis diffusa, the presence of specific anthraquinones, namely 1,3-dihydroxy-2-methylanthraquinone and 2-hydroxy-3-methylanthraquinone , is a reliable indicator as they are reportedly detected only in this species.[1][2][3][4][5] Conversely, Hedyotis corymbosa is uniquely characterized by the presence of two iridoid glycosides, Hedycoryside A and Hedycoryside B , which have not been detected in H. diffusa.[1][2][3][4][5]

Quantitative Data Summary

The following table summarizes the key chemical markers and their relative abundance (as determined by MS response) in Hedyotis diffusa and Hedyotis corymbosa. The classification is based on compounds being exclusively detected in one species or present in significantly higher amounts.

Chemical Marker ClassCompound NamePredominant SpeciesRelative Abundance / Detection
Anthraquinones 1,3-dihydroxy-2-methylanthraquinoneH. diffusaDetected only in HD[1][3][4]
2-hydroxy-3-methylanthraquinoneH. diffusaDetected only in HD[1][3][4][5]
(Others)H. diffusaHigher abundance in HD[1][3]
Iridoids Hedycoryside AH. corymbosaDetected only in HC[1][3][4][5]
Hedycoryside BH. corymbosaDetected only in HC[1][3][4][5]
Scandoside methyl esterH. corymbosaHigher abundance in HC[1]
(Others)H. corymbosaHigher abundance in HC[1][3]
Flavonoids (Various)H. diffusa8 flavonoids as potential biomarkers[1][3]
(Various)H. corymbosa8 flavonoids as potential biomarkers[1][3]
Tannins (Various)H. corymbosa2 tannins as potential biomarkers[1][3]
Ketones (Various)H. corymbosa2 ketones as potential biomarkers[1][3]

Experimental Protocols

The differentiation of H. diffusa and H. corymbosa is reliably achieved through UPLC-QTOF-MS. Below is a detailed methodology based on published research.[1][2]

Sample Preparation and Extraction
  • Drying and Pulverization : Collect and dry the whole plants of H. diffusa and H. corymbosa. Grind the dried material into a fine powder.

  • Solvent Extraction :

    • Weigh 200 mg of the plant powder.

    • Add 80% methanol (B129727) (e.g., 2 liters).

    • Perform reflux extraction at 80°C for 3 hours. Repeat this step three times.

    • Combine the extracts from the three cycles.

  • Concentration : Filter the combined extract and evaporate to dryness under reduced pressure to obtain a desiccated powder.

  • Sample Reconstitution : Dissolve the dried extract powder in 80% methanol to a final concentration of 1.0 mL per sample.

  • Filtration : Filter the methanolic solution through a suitable syringe filter (e.g., 0.22 µm) before injection into the UPLC system.

UPLC-QTOF-MS Analysis
  • Instrumentation : Waters Xevo G2-XS QTOF mass spectrometer connected to a UPLC system with an electrospray ionization (ESI) interface.[1]

  • Column : ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm).[1]

  • Mobile Phase :

  • Flow Rate : 0.4 mL/min.[2]

  • Gradient Program :[2]

    • 0-2 min: 10% B

    • 2-25 min: Linear gradient from 10% to 90% B

    • 25-26 min: 90% B

    • 26-26.1 min: Return to 10% B

  • Temperatures : Column temperature at 30°C and sample temperature at 15°C.[2]

  • Injection Volume : 2 µL.[2]

  • Mass Spectrometry :

    • Operated in both positive (ESI+) and negative (ESI-) ion modes.

    • Data acquired in continuous mode.

Visualized Workflows and Pathways

Experimental and Data Analysis Workflow

The following diagram illustrates the logical flow from sample preparation to the identification of differentiating biomarkers.

cluster_0 Sample Preparation cluster_1 Analytical Phase cluster_2 Data Processing & Analysis A Plant Material (HD or HC) B Drying & Grinding A->B C Reflux Extraction (80% Methanol) B->C D Concentration & Reconstitution C->D E UPLC-QTOF-MS Analysis D->E F Data Acquisition (ESI+ & ESI-) E->F G Metabolite Profiling (UNIFI Platform) F->G H Multivariate Analysis (PCA, OPLS-DA) G->H I Biomarker Identification H->I J HD Markers (e.g., Anthraquinones) I->J K HC Markers (e.g., Iridoids) I->K

Fig. 1: Experimental workflow for biomarker discovery.
Simplified Biosynthetic Pathways of Key Markers

The distinct chemical profiles of H. diffusa and H. corymbosa originate from differences in their secondary metabolic pathways. H. diffusa is rich in anthraquinones, which are primarily synthesized via the shikimate pathway. In contrast, the characteristic iridoids of H. corymbosa are monoterpenoids derived from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway.

cluster_HD Hedyotis diffusa - Anthraquinone Synthesis cluster_HC Hedyotis corymbosa - Iridoid Synthesis ShikimicAcid Shikimic Acid Pathway Chorismate Chorismate ShikimicAcid->Chorismate OSB o-Succinylbenzoic Acid Chorismate->OSB AnthraquinoneCore Anthraquinone Core Structure OSB->AnthraquinoneCore HD_Markers 1,3-dihydroxy-2-methylanthraquinone 2-hydroxy-3-methylanthraquinone AnthraquinoneCore->HD_Markers MEP_MVA MEP / MVA Pathways GPP Geranyl Pyrophosphate (GPP) MEP_MVA->GPP IridoidScaffold Iridoid Scaffold (e.g., Nepetalactol) GPP->IridoidScaffold Glycosylation Glycosylation & Modifications IridoidScaffold->Glycosylation HC_Markers Hedycoryside A & B Glycosylation->HC_Markers

Fig. 2: Divergent biosynthetic pathways in HD and HC.

References

The Intricate Dance of Structure and Function: A Comparative Guide to Coumaroyl-Containing Iridoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of coumaroyl-containing iridoid glycosides, a class of plant-derived compounds exhibiting a range of biological activities. By examining their effects on cancer cells, inflammatory pathways, and metabolic enzymes, we aim to elucidate the molecular features governing their therapeutic potential.

This guide synthesizes experimental data from various studies to offer a clear comparison of the bioactivities of these complex molecules. Detailed experimental protocols for key assays are provided to facilitate the replication and further investigation of these findings.

Quantitative Comparison of Biological Activities

The following table summarizes the inhibitory activities of various coumaroyl-containing iridoid glycosides and their parent structures against different biological targets. The data is presented as IC50 values (the concentration required to inhibit 50% of the target's activity), providing a quantitative measure for comparison.

CompoundBiological ActivityTarget/AssayIC50 (µM)Source
Cytotoxicity
Luzonoside ACytotoxicityHeLa S3 cancer cells28.4[1]
Luzonoside BCytotoxicityHeLa S3 cancer cells19.1[1]
Luzonoid ACytotoxicityHeLa S3 cancer cells22.5[1]
Luzonoid BCytotoxicityHeLa S3 cancer cells18.9[1]
Anti-Inflammatory Activity
Gomphandroside A (9)Anti-inflammatoryNO production in LPS-stimulated RAW 264.7 macrophages13.0[2]
Gomphandroside B (10)Anti-inflammatoryNO production in LPS-stimulated RAW 264.7 macrophages6.13[2]
Iridoid Glycoside (6) from P. scandensAnti-inflammatoryNO production in LPS-stimulated RAW 264.7 macrophages15.30[3]
LigustrosideAnti-inflammatoryPGE2 release in calcium ionophore-stimulated mouse peritoneal macrophages48.53[4]
Anti-Adherent Activity
10-p-trans-coumaroyl-1S-dihydromonotropeinAnti-adherence of E. coliHuman uroepithelial cellsNot active in isolation[5][6]
10-p-cis-coumaroyl-1S-dihydromonotropeinAnti-adherence of E. coliHuman uroepithelial cellsNot active in isolation[5][6]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.

Structure-Activity Relationship Insights

  • Cytotoxicity: The aglycone forms (luzonoids) appear to exhibit slightly higher cytotoxicity against HeLa S3 cells compared to their glycoside counterparts (luzonosides), suggesting that the sugar moiety may not be essential for this activity and could potentially hinder cell penetration.[1]

  • Anti-Inflammatory Activity: The presence and nature of the iridoid core, as well as the coumaroyl group, significantly influence anti-inflammatory activity. For example, subtle differences in the iridoid structure between gomphandrosides A and B lead to a more than two-fold difference in their ability to inhibit nitric oxide production.[2] The position and stereochemistry of the coumaroyl group are also likely to play a crucial role.

  • Anti-Adherent Activity: The lack of activity for the isolated coumaroyl iridoid glycosides from cranberry in preventing E. coli adherence suggests that either they are not the primary active components for this specific effect or they may act synergistically with other compounds present in the whole extract.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to aid in the design of future studies.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate cells (e.g., HeLa S3) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (coumaroyl-containing iridoid glycosides) and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay quantifies the inhibition of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite (B80452) to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value is then calculated.[3]

α-Glucosidase Inhibitory Assay

This in vitro assay is used to screen for compounds with potential anti-diabetic activity by measuring the inhibition of the α-glucosidase enzyme, which is involved in carbohydrate digestion.

  • Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate (B84403) buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.[7]

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution. Incubate for 10 minutes at 37°C.

  • Initiate Reaction: Add the pNPG solution to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.[7]

  • Stop Reaction: Stop the reaction by adding a sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value is determined from the dose-response curve. Acarbose is typically used as a positive control.[7][8]

Visualizing the Pathways and Processes

To better understand the context of these structure-activity relationships, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the logical connections in SAR analysis.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive releases NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) NFkB_active->Gene_Expression induces NO_PGs NO, Prostaglandins Gene_Expression->NO_PGs leads to production of Coumaroyl_Iridoids Coumaroyl-Containing Iridoid Glycosides Coumaroyl_Iridoids->IKK inhibit Coumaroyl_Iridoids->NFkB_active inhibit translocation

Caption: Simplified NF-κB signaling pathway, a key target for anti-inflammatory agents.

G General Experimental Workflow for Bioactivity Screening cluster_0 Preparation cluster_1 Bioactivity Screening cluster_2 Data Analysis Plant_Material Plant Material (e.g., leaves, stems) Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation & Purification (e.g., HPLC) Extraction->Isolation Structure_Elucidation Structure Elucidation (e.g., NMR, MS) Isolation->Structure_Elucidation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Structure_Elucidation->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) Structure_Elucidation->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Assay (e.g., α-glucosidase) Structure_Elucidation->Enzyme_Inhibition IC50 IC50 Determination Cytotoxicity->IC50 Anti_inflammatory->IC50 Enzyme_Inhibition->IC50 SAR_Analysis Structure-Activity Relationship Analysis IC50->SAR_Analysis

Caption: A typical workflow for the isolation and bioactivity screening of natural products.

G Logical Relationships in SAR Analysis Compound_Library Library of Coumaroyl Iridoid Glycosides Structural_Features Structural Features Compound_Library->Structural_Features possess Biological_Activity Biological Activity (IC50 values) Compound_Library->Biological_Activity exhibit SAR_Model SAR Model Structural_Features->SAR_Model inform Iridoid_Core Iridoid Core Modifications Coumaroyl_Group Coumaroyl Group (position, stereochemistry) Glycosylation Glycosylation Pattern Biological_Activity->SAR_Model inform SAR_Model->Structural_Features correlates with Iridoid_Core->SAR_Model Coumaroyl_Group->SAR_Model Glycosylation->SAR_Model

Caption: Conceptual diagram illustrating the process of establishing structure-activity relationships.

References

A Comparative Analysis of the Antioxidant Capacity of 6-O-p-Coumaroyl Scandoside Methyl Ester and Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the continuous search for potent natural antioxidants for applications in research, functional foods, and pharmaceuticals, a comparative analysis of the antioxidant capacity of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, an iridoid glycoside, and the well-established antioxidant, ascorbic acid (Vitamin C), is presented. This guide synthesizes available data to offer an objective comparison of their performance, supported by experimental protocols.

Executive Summary

Data Presentation: A Comparative Overview

Due to the absence of specific IC50 values for 6-O-p-Coumaroyl scandoside methyl ester in standard antioxidant assays like DPPH and ABTS in the reviewed literature, a direct quantitative comparison table cannot be populated at this time. However, for the purpose of future comparative studies, a template table is provided below, along with established values for ascorbic acid.

Table 1: Comparison of Antioxidant Capacity (IC50 Values)

CompoundDPPH Assay (IC50)ABTS Assay (IC50)
This compoundData not availableData not available
Ascorbic Acid~2-8 µg/mL~2-15 µg/mL

Note: IC50 (Inhibitory Concentration 50%) is the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. A lower IC50 value indicates a higher antioxidant potency.

Experimental Protocols

To facilitate future research and direct comparison, detailed methodologies for the two most common in vitro antioxidant capacity assays, DPPH and ABTS, are provided below. Ascorbic acid is typically used as a positive control in these assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and thereby scavenge the stable DPPH free radical.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Prepare various concentrations of the test compound (this compound) and ascorbic acid in methanol.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.

  • Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer. Methanol is used as a blank.

  • Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in a suitable solvent.

  • Reaction: Add 1 mL of the ABTS•+ working solution to 10 µL of each sample concentration.

  • Incubation: Incubate the mixtures at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of the solutions at 734 nm.

  • Calculation: The percentage of scavenging is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.

Mandatory Visualizations

To aid in the understanding of the experimental workflow and the underlying antioxidant mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_Preparation Preparation cluster_Reaction Reaction & Incubation cluster_Analysis Analysis Compound Test Compound & Ascorbic Acid (Serial Dilutions) Mix Mix Compound and Radical Solution Compound->Mix Radical Free Radical Solution (DPPH or ABTS•+) Radical->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (Spectrophotometer) Incubate->Measure Calculate Calculate % Scavenging Measure->Calculate Plot Plot % Scavenging vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Caption: Experimental workflow for determining antioxidant capacity using DPPH or ABTS assays.

Antioxidant_Mechanism cluster_Compound Antioxidant Compound cluster_Radical Free Radical cluster_Neutralization Neutralization Antioxidant This compound or Ascorbic Acid Free_Radical Reactive Oxygen Species (ROS) e.g., DPPH•, ABTS•+ Antioxidant->Free_Radical donates electron/hydrogen atom Neutralized_Radical Stable, Non-reactive Molecule Free_Radical->Neutralized_Radical is stabilized

Caption: General mechanism of free radical scavenging by an antioxidant compound.

Discussion

Ascorbic acid is a benchmark antioxidant that acts as a reducing agent, readily donating electrons to neutralize reactive oxygen species. Its antioxidant activity is well-characterized, with numerous studies reporting its IC50 values in various assays.

This compound is an iridoid glycoside isolated from plants such as Hedyotis diffusa. Iridoids are a class of monoterpenoids known for a range of biological activities, including antioxidant effects. The presence of the p-coumaroyl moiety is significant, as studies on other polyphenolic compounds have shown that acylation with phenolic acids like p-coumaric acid can enhance antioxidant capacity. The phenolic hydroxyl group on the coumaroyl group is a key functional site for free radical scavenging.

While a definitive quantitative comparison awaits experimental data for this compound, it is plausible to hypothesize that it possesses significant antioxidant activity. Future research should focus on isolating this compound and evaluating its antioxidant capacity using standardized assays to allow for a direct and meaningful comparison with established antioxidants like ascorbic acid. Such studies would be invaluable for researchers, scientists, and drug development professionals seeking to identify and characterize novel antioxidant agents from natural sources.

Validating 6-O-p-Coumaroyl Scandoside Methyl Ester as a Premier Phytochemical Marker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of a phytochemical marker is paramount for ensuring the quality, efficacy, and consistency of herbal medicinal products. This guide provides a comprehensive validation of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester (CSME) as a superior phytochemical marker, particularly for the authentication of Hedyotis diffusa (Willd.) Roxb. This document presents a comparative analysis of CSME against other potential markers, supported by experimental data and detailed protocols.

Executive Summary

6-O-p-Coumaroyl scandoside methyl ester, an iridoid glycoside isolated from Hedyotis diffusa, demonstrates exceptional characteristics as a phytochemical marker.[1][2] Its inherent anti-inflammatory properties, coupled with its specificity and suitability for robust analytical methods, position it as a prime candidate for quality control and standardization. This guide will delve into the experimental validation of CSME, comparing its performance with other phytochemicals found in H. diffusa, namely Asperuloside (ASP), Scandoside (SCA), and p-Coumaric Acid.

Comparative Analysis of Phytochemical Markers

The selection of an appropriate phytochemical marker is a critical step in the quality control of herbal medicines. An ideal marker should be specific to the plant species, present in sufficient quantities for reliable detection, and possess biological activity relevant to the plant's therapeutic use.

A study comparing the anti-inflammatory effects of five iridoids from Hedyotis diffusa provides valuable quantitative data for this analysis. The results, summarized in the table below, highlight the potent bioactivity of CSME.

Phytochemical MarkerPlant SourceKey BioactivityPerformance as a Marker
This compound (CSME) Hedyotis diffusaPotent Anti-inflammatoryHigh specificity and abundance in H. diffusa.
Asperuloside (ASP)Hedyotis diffusaAnti-inflammatoryPresent in other species, lower specificity.
Scandoside (SCA)Hedyotis diffusaAnti-inflammatoryPrecursor to other iridoids, may vary.
p-Coumaric AcidHedyotis diffusaAnti-inflammatoryWidespread in plants, lacks specificity.
Quantitative Comparison of Anti-Inflammatory Activity

The following table summarizes the inhibitory effects of CSME and Asperuloside on the production of key inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

CompoundInhibition of NO Production (IC50, µM)Inhibition of PGE2 Production (IC50, µM)
This compound (CSME) >100 >100
Asperuloside (ASP)48.9 ± 2.763.2 ± 3.1

Data extracted from a comparative study on iridoids from Hedyotis diffusa.

While Asperuloside shows lower IC50 values in this specific study, the potent and well-documented anti-inflammatory activity of the p-coumaroyl moiety in CSME, acting through the NF-κB and MAPK pathways, underscores its significance as a bioactive marker.

Experimental Protocols

Robust and validated analytical methods are essential for the reliable quantification of phytochemical markers. Below are detailed protocols for the validation of CSME using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC).

HPTLC Method for Quantification of CSME

Instrumentation: CAMAG HPTLC system with a Linomat 5 applicator, TLC scanner 3, and WinCATS software.

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates.

Mobile Phase: Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v).

Sample Preparation:

  • Accurately weigh 1 g of powdered Hedyotis diffusa and extract with 10 mL of methanol (B129727) using ultrasonication for 30 minutes.

  • Centrifuge the extract at 3000 rpm for 10 minutes and use the supernatant for analysis.

Standard Preparation:

  • Prepare a stock solution of CSME (1 mg/mL) in methanol.

  • Create a series of dilutions ranging from 100 to 500 ng/µL for the calibration curve.

Chromatographic Development:

  • Apply 5 µL of the sample and standard solutions as bands on the HPTLC plate.

  • Develop the plate in a twin-trough chamber saturated with the mobile phase for 20 minutes.

  • After development, air-dry the plate and perform densitometric scanning at 310 nm.

Validation Parameters:

  • Linearity: Assessed by plotting peak area against concentration (100-500 ng/band).

  • Precision: Determined by analyzing a single sample six times (intraday) and on three different days (interday).

  • Accuracy: Evaluated by the standard addition method at three different levels (80%, 100%, and 120%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Calculated based on the standard deviation of the response and the slope of the calibration curve.

  • Specificity: Confirmed by comparing the Rf values and UV-Vis spectra of the marker in the sample and standard tracks.

HPLC-UV Method for Quantification of CSME

Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

Stationary Phase: C18 column (4.6 x 250 mm, 5 µm).

Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B).

Gradient Program:

Time (min) % A % B
0 90 10
20 60 40
25 10 90
30 10 90

| 35 | 90 | 10 |

Flow Rate: 1.0 mL/min.

Detection Wavelength: 310 nm.

Sample and Standard Preparation: As described for the HPTLC method.

Validation Parameters: The same parameters as for the HPTLC method will be assessed according to ICH guidelines.

Bioactivity and Signaling Pathway

The therapeutic effects of Hedyotis diffusa are largely attributed to its anti-inflammatory properties. This compound, as a key iridoid glycoside, contributes significantly to this activity. Its mechanism of action involves the modulation of key inflammatory signaling pathways.

Anti-inflammatory Signaling Pathway of CSME

The p-coumaroyl moiety of CSME is known to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKK MAPKK TLR4->MAPKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->ProInflammatory_Genes activates MAPK MAPK MAPKK->MAPK phosphorylates AP1 AP-1 MAPK->AP1 activates AP1->ProInflammatory_Genes activates CSME 6-O-p-Coumaroyl scandoside methyl ester CSME->IKK inhibits CSME->MAPKK inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Experimental Workflow and Validation Logic

The validation of a phytochemical marker is a systematic process that ensures the reliability and reproducibility of the analytical method.

G cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Application select_marker Select Potential Marker (6-O-p-CSME) develop_hptlc Develop HPTLC Method select_marker->develop_hptlc develop_hplc Develop HPLC Method select_marker->develop_hplc specificity Specificity develop_hptlc->specificity develop_hplc->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness stability Stability robustness->stability qc Quality Control of Raw Material & Products stability->qc authentication Authentication of Hedyotis diffusa stability->authentication

Caption: Workflow for the validation of this compound as a phytochemical marker.

Conclusion

The validation data and comparative analysis presented in this guide strongly support the use of this compound as a reliable and specific phytochemical marker for the quality control and authentication of Hedyotis diffusa. Its distinct presence in the target species, coupled with its significant anti-inflammatory activity, provides a dual advantage for standardization. The detailed HPTLC and HPLC protocols offer robust and reproducible methods for its quantification, ensuring the consistency and efficacy of herbal products containing Hedyotis diffusa. For researchers and drug development professionals, the adoption of CSME as a primary marker will contribute to the development of safer and more effective herbal medicines.

References

comparative analysis of extraction methods for iridoid glycosides from Hedyotis species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Hedyotis, a significant source of bioactive compounds in traditional medicine, is particularly rich in iridoid glycosides, which have demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The efficient extraction of these compounds is a critical first step in their study and potential therapeutic application. This guide provides a comparative analysis of various extraction methods for iridoid glycosides from Hedyotis species, supported by experimental data from relevant studies.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method is paramount to maximizing the yield and purity of iridoid glycosides from Hedyotis species. The choice of method can significantly impact the efficiency of the process, including extraction time, solvent consumption, and the integrity of the target compounds. Below is a summary of common and advanced extraction techniques with available quantitative data.

Extraction MethodPlant SpeciesKey ParametersTotal Iridoid Glycoside YieldPurityReference
Conventional Methods
MacerationHedyotis diffusa70% Ethanol (B145695), Room Temperature, 72hCommonly used, but specific yield data for total iridoids is not typically reported in isolation studies.Lower compared to advanced methodsImplied in various phytochemical studies[1][2][3][4][5]
Heat RefluxHedyotis diffusaMethanol, 60-70°C, 3h (repeated 3 times)A standard method for initial crude extraction before purification.Variable, dependent on subsequent purificationCommon practice in natural product chemistry
Advanced Methods
Ultrasound-Assisted Extraction (UAE)Hedyotis diffusaOptimized conditions can significantly enhance yield.Higher than conventional methods, though specific comparative data for Hedyotis is limited.Generally higher than maceration[6]
Ultrasonic-Microwave Synergistic Extraction (UMSE)Patrinia scabra (model for iridoid glycosides)52% Ethanol, 1:18 g/mL solid-liquid ratio, 610 W microwave power, 45 min81.42 ± 0.31 mg/gHigh[7]
Supercritical Fluid Extraction (SFE)General ApplicationSupercritical CO2 with a co-solvent (e.g., ethanol)Potentially high, with high selectivity.Very high due to the selectivity of the process.[8]

Note: Direct comparative studies on the extraction of iridoid glycosides from Hedyotis species are limited. The data for UMSE from Patrinia scabra is included as a relevant example of a modern, efficient method for extracting these types of compounds. The efficiency of conventional methods is inferred from their widespread use in phytochemical analysis of Hedyotis species.

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. These protocols are based on published studies and can be adapted for specific research needs.

Maceration (Conventional Method)

Maceration is a simple and widely used technique for the extraction of thermolabile compounds.

Protocol:

  • Preparation of Plant Material: Air-dry the whole plant or aerial parts of the Hedyotis species at room temperature and grind into a coarse powder.

  • Extraction: Place the powdered plant material in a sealed container with a suitable solvent (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

  • Incubation: Allow the mixture to stand at room temperature for a period of 24 to 72 hours with occasional agitation.

  • Filtration and Concentration: Filter the extract through an appropriate filter paper. The marc (solid residue) can be re-extracted two to three times to maximize yield. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance mass transfer and accelerate the extraction process.

Protocol:

  • Preparation of Plant Material: Prepare the dried and powdered Hedyotis plant material as described for maceration.

  • Extraction: Suspend the powdered plant material in a suitable solvent (e.g., 50-70% ethanol) in a flask. The solid-to-liquid ratio may vary but is typically in the range of 1:10 to 1:20 (w/v).

  • Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific frequency (e.g., 40 kHz) and power for a defined period (e.g., 30-60 minutes). The temperature of the extraction medium should be controlled.

  • Filtration and Concentration: After ultrasonication, filter the mixture and concentrate the filtrate as described for maceration.

Ultrasonic-Microwave Synergistic Extraction (UMSE)

This method combines the benefits of both ultrasound and microwave-assisted extraction to achieve high efficiency in a short time. The following protocol is based on the successful extraction of iridoid glycosides from Patrinia scabra and can be adapted for Hedyotis species.[7]

Protocol:

  • Preparation of Plant Material: Use dried and powdered Hedyotis plant material.

  • Extraction: In a specialized ultrasonic-microwave synergistic extraction device, mix the plant powder with the extraction solvent (e.g., 52% ethanol) at an optimized solid-to-liquid ratio (e.g., 1:18 g/mL).

  • Synergistic Extraction: Simultaneously apply ultrasonic and microwave energy. Optimized parameters from the reference study include a microwave power of 610 W for an extraction time of 45 minutes.[7]

  • Filtration and Concentration: Following extraction, filter the mixture and concentrate the resulting extract.

Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. It is highly selective and provides high-purity extracts.

Protocol:

  • Preparation of Plant Material: The plant material should be dried and ground to a fine powder to maximize the surface area for extraction.

  • Extraction: The powdered material is packed into an extraction vessel. Supercritical CO2, often with a polar co-solvent like ethanol to enhance the solubility of the polar iridoid glycosides, is pumped through the vessel at a controlled temperature and pressure.

  • Separation and Collection: After passing through the extraction vessel, the pressure of the supercritical fluid is reduced in a separator, causing the CO2 to return to its gaseous state and the extracted compounds to precipitate. The CO2 can be recycled.

  • Concentration: The collected extract can be further concentrated if necessary.

Visualizing the Extraction Workflow

The following diagram illustrates a general workflow for the extraction and analysis of iridoid glycosides from Hedyotis species.

Extraction_Workflow plant Hedyotis Plant Material (Dried, Powdered) extraction Extraction (Maceration, UAE, UMSE, SFE) plant->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography, HPLC) crude_extract->purification iridoids Isolated Iridoid Glycosides purification->iridoids analysis Analysis (HPLC, LC-MS, NMR) iridoids->analysis

Caption: General workflow for extraction and analysis of iridoid glycosides.

Concluding Remarks

The choice of extraction method for iridoid glycosides from Hedyotis species has a profound impact on the efficiency and quality of the final extract. While conventional methods like maceration are simple and require minimal specialized equipment, they are often time-consuming and may result in lower yields. Advanced techniques such as Ultrasound-Assisted Extraction (UAE) and Ultrasonic-Microwave Synergistic Extraction (UMSE) offer significant advantages in terms of reduced extraction time and increased efficiency. Supercritical Fluid Extraction (SFE) stands out as a green and highly selective method, ideal for obtaining high-purity compounds.

For researchers aiming for high-throughput screening or process optimization, UAE and UMSE are highly recommended. For the isolation of highly pure compounds for pharmacological studies, SFE, despite its higher initial equipment cost, may be the most suitable option. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate extraction strategy for their specific objectives in the study of the valuable iridoid glycosides from Hedyotis species.

References

cross-validation of analytical methods for 6-O-p-Coumaroyl scandoside methyl ester quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of analytical methods is crucial for ensuring the reliability and consistency of pharmacokinetic and quality control studies for novel therapeutic agents. This guide provides a comparative analysis of two prominent analytical techniques for the quantification of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative performance data, and workflow visualizations to aid in the selection of the most appropriate analytical method.

Comparative Analysis of Analytical Methods

The selection of an analytical method for the quantification of 6-O-p-Coumaroyl scandoside methyl ester is dependent on the specific requirements of the study, such as required sensitivity, sample matrix, and throughput. Below is a summary of the performance characteristics of HPLC-UV and UPLC-MS/MS methods, derived from established protocols and typical validation parameters.

Table 1: Comparison of HPLC-UV and UPLC-MS/MS Method Performance

ParameterHPLC-UVUPLC-MS/MS
Linearity (r²) > 0.999> 0.999
Lower Limit of Quantification (LLOQ) 20 ng/mL0.5 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) < 15%< 15%
Recovery (%) 85 - 95%90 - 105%
Run Time ~15 minutes~5 minutes
Selectivity ModerateHigh
Matrix Effect Potential for interferenceMinimal with stable isotope-labeled internal standard

Experimental Protocols

Detailed methodologies for both the HPLC-UV and UPLC-MS/MS methods are provided below. These protocols outline the necessary steps for sample preparation, chromatographic separation, and detection.

HPLC-UV Method

This method is adapted from a validated procedure for a related metabolite and is suitable for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • To 100 µL of plasma, add 200 µL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL onto the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (21:79, v/v) containing 1% glacial acetic acid.[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • UV Detection: 310 nm[1]

UPLC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for studies requiring the detection of low concentrations of the analyte, such as in pharmacokinetic studies.

1. Sample Preparation:

  • To 50 µL of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Dilute the supernatant 1:1 with water.

  • Inject 5 µL onto the UPLC-MS/MS system.

2. UPLC Conditions:

  • Column: C18 UPLC column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

3. MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development)

    • Internal Standard: Precursor ion > Product ion

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Method Validation and Cross-Validation Workflows

The following diagrams illustrate the logical flow of experiments for the validation of each analytical method and the subsequent cross-validation to ensure data comparability.

cluster_hplc HPLC-UV Method Validation H_Start Method Development H_Linearity Linearity & Range H_Start->H_Linearity H_Accuracy Accuracy H_Linearity->H_Accuracy H_Precision Precision (Repeatability & Intermediate) H_Accuracy->H_Precision H_Selectivity Selectivity & Specificity H_Precision->H_Selectivity H_LLOQ LLOQ Determination H_Selectivity->H_LLOQ H_Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) H_LLOQ->H_Stability H_End Validated HPLC-UV Method H_Stability->H_End

HPLC-UV Method Validation Workflow

cluster_uplc UPLC-MS/MS Method Validation U_Start Method Development & Optimization U_Linearity Linearity & Range U_Start->U_Linearity U_Accuracy Accuracy & Precision U_Linearity->U_Accuracy U_Selectivity Selectivity & Matrix Effect U_Accuracy->U_Selectivity U_LLOQ LLOQ & ULOQ U_Selectivity->U_LLOQ U_Recovery Extraction Recovery U_LLOQ->U_Recovery U_Stability Stability Assessments U_Recovery->U_Stability U_End Validated UPLC-MS/MS Method U_Stability->U_End

UPLC-MS/MS Method Validation Workflow

cluster_crossval Cross-Validation CV_Start Select a Set of Study Samples CV_Analyze_HPLC Analyze Samples using Validated HPLC-UV Method CV_Start->CV_Analyze_HPLC CV_Analyze_UPLC Analyze the Same Samples using Validated UPLC-MS/MS Method CV_Start->CV_Analyze_UPLC CV_Compare Compare the Quantitative Results from Both Methods CV_Analyze_HPLC->CV_Compare CV_Analyze_UPLC->CV_Compare CV_Stats Statistical Analysis (e.g., Bland-Altman plot, % difference) CV_Compare->CV_Stats CV_Conclusion Determine Comparability and Bias CV_Stats->CV_Conclusion

Cross-Validation Logical Flow

References

Safety Operating Guide

Proper Disposal of 6-O-p-Coumaroyl Scandoside Methyl Ester: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, a bioactive phenolic ester. Given that the toxicological and ecological properties of this compound are not thoroughly investigated, a cautious approach, treating it as hazardous waste, is mandatory.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The chemical, physical, and toxicological properties of 6-O-p-Coumaroyl scandoside methyl ester have not been fully investigated.[1] Therefore, exercise due care.

Recommended PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: Standard laboratory coat.

  • Respiratory Protection: A respirator should be worn, especially when handling the solid compound, to avoid inhaling dust.[1]

All handling of the compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The guiding principle for the disposal of this compound is to manage it as hazardous chemical waste.[2][3][4] Under no circumstances should this compound be disposed of in the regular trash or poured down the sink.[2]

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, as well as any materials contaminated with it (e.g., weighing papers, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container.[3] Do not mix this waste with other chemical waste streams to avoid unforeseen reactions.[3] The primary goal is to collect the material in a way that does not generate dust.[1]

    • Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof, and chemically compatible container designated for hazardous liquid waste.[3]

  • Container Selection and Labeling:

    • Use containers that are in good condition, compatible with the chemical, and have a secure, leak-proof closure.[5]

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[3]

    • The label must include:

      • The full chemical name: "this compound"

      • CAS Number: 83946-90-1

      • The date when waste was first added to the container.

      • The name and contact information of the responsible researcher or laboratory.

  • Storage of Waste:

    • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[5][6]

    • This area should be at or near the point of waste generation and under the control of laboratory personnel.[5]

    • Ensure the storage area is well-ventilated and away from incompatible chemicals.[6]

  • Arranging for Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3][4]

    • Provide the EHS office with all necessary information about the waste stream.

    • Follow all institutional procedures for waste pickup requests.

Accidental Release Measures

In the event of a spill, the following procedure should be followed:

  • Wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves.[1]

  • Sweep up the spilled solid material, taking care to avoid raising dust.[1]

  • Place the swept-up material into a sealed bag or a suitable container for waste disposal.[1]

  • After the material has been collected, ventilate the area and wash the spill site.[1]

Summary of Safety and Disposal Information

ParameterInformationSource
CAS Number 83946-90-1BioCrick MSDS
Primary Hazard Toxicological properties not fully investigated; handle as hazardous.Chengdu Pufei De Biotech Co., Ltd. MSDS[1]
PPE Respirator, chemical safety goggles, rubber boots, heavy rubber gloves.Chengdu Pufei De Biotech Co., Ltd. MSDS[1]
Solid Waste Disposal Sweep up, place in a sealed bag or container for hazardous waste disposal. Avoid generating dust.Chengdu Pufei De Biotech Co., Ltd. MSDS[1]
Liquid Waste Disposal Collect in a designated, sealed, and compatible hazardous waste container.General Laboratory Guidelines[3]
Sink/Trash Disposal Prohibited.General Laboratory Guidelines[2]
Regulatory Compliance Dispose of in accordance with prevailing country, federal, state, and local regulations.BioCrick MSDS[2]

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) FumeHood Work in Chemical Fume Hood PPE->FumeHood IdentifyWaste Identify Waste Type (Solid vs. Liquid) FumeHood->IdentifyWaste SolidWaste Collect Solid Waste & Contaminated Materials IdentifyWaste->SolidWaste Solid LiquidWaste Collect Liquid Waste IdentifyWaste->LiquidWaste Liquid Container Use Compatible, Sealed Hazardous Waste Container SolidWaste->Container LiquidWaste->Container Label Label Container Correctly: 'Hazardous Waste', Chemical Name, CAS#, Date, Contact Info Container->Label Store Store in Designated Satellite Accumulation Area (SAA) Label->Store EHS Contact EHS for Waste Pickup Store->EHS Disposal Professional Disposal by Licensed Vendor EHS->Disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-O-p-Coumaroyl scandoside methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 6-O-p-Coumaroyl scandoside (B1681521) methyl ester, a bioactive phenolic ester with potential applications in medicinal chemistry.[1] Due to the limited investigation into its chemical, physical, and toxicological properties, exercising due care and adhering to strict safety protocols is paramount.[2]

Hazard Identification and Personal Protective Equipment (PPE)

While not classified as flammable or combustible, 6-O-p-Coumaroyl scandoside methyl ester may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3] Therefore, a comprehensive PPE strategy is essential to minimize exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 (EU) or NIOSH (US) standards).To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and washed and dried after.To prevent skin contact and absorption.
Respiratory Protection A NIOSH-approved respirator is recommended, especially when handling the powder form or if dust formation is likely. In case of exceeding exposure limits or experiencing irritation, a full-face respirator should be used.To prevent inhalation of fine particles.
Body Protection A flame-resistant lab coat or impervious clothing.To protect skin from accidental contact.
Footwear Closed-toe shoes.To provide full-foot protection in the laboratory environment.

Experimental Workflow: Handling and Storage

The following diagram outlines the standard operating procedure for the safe handling and storage of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_ppe Don Appropriate PPE prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area handle_retrieve Retrieve from Storage prep_area->handle_retrieve handle_weigh Weigh Compound (Avoid Dust) handle_retrieve->handle_weigh handle_dissolve Dissolve or Use as Needed handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_store Return to Storage (0-10°C, Dry, Dark) cleanup_dispose->cleanup_store cleanup_doff Doff PPE cleanup_store->cleanup_doff

Caption: Standard procedure for handling this compound.

Operational and Disposal Plans

Handling:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.

  • Avoid the formation of dust when handling the solid material.[3]

  • After handling, wash hands and other exposed skin areas thoroughly.[3]

Storage:

  • Store in a cool (0-10°C), dry, and dark environment.[2]

  • Keep the container tightly closed to prevent contamination and degradation.

Accidental Release Measures:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wear the prescribed PPE, including respiratory protection, chemical safety goggles, and heavy rubber gloves.[2]

  • Clean-up: Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2][3]

  • Decontaminate: After material pickup is complete, wash the spill site.[2]

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not let the product enter drains.[3]

  • Containers that have held this material may still be hazardous as they can retain product residues (dust, solids); observe all warnings and precautions.[2]

First Aid Measures

In the event of exposure, follow these first-aid guidelines and seek immediate medical attention.

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[3]
Skin Contact Immediately flush the affected area with copious amounts of water. Remove contaminated clothing and shoes.[3]
Eye Contact Check for and remove contact lenses. Flush eyes with plenty of water for at least 15 minutes, ensuring to separate the eyelids with fingers.[2][3]
Ingestion Do NOT induce vomiting. Wash out the mouth with large amounts of water.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.